molecular formula C99H151F5N10O44 B10861956 Tri-GalNAc(OAc)3-Perfluorophenyl

Tri-GalNAc(OAc)3-Perfluorophenyl

Numéro de catalogue: B10861956
Poids moléculaire: 2280.3 g/mol
Clé InChI: USLSPVWUEIIRPP-YOEQVVABSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tri-GalNAc(OAc)3-Perfluorophenyl is a useful research compound. Its molecular formula is C99H151F5N10O44 and its molecular weight is 2280.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C99H151F5N10O44

Poids moléculaire

2280.3 g/mol

Nom IUPAC

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-[[1-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-3-[3-[3-[5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C99H151F5N10O44/c1-58(115)111-86-93(152-67(10)124)89(149-64(7)121)70(52-146-61(4)118)155-96(86)143-36-16-13-22-73(127)105-30-19-33-108-76(130)25-40-140-55-99(114-79(133)28-39-135-44-46-137-48-50-139-51-49-138-47-45-136-43-29-80(134)158-92-84(103)82(101)81(100)83(102)85(92)104,56-141-41-26-77(131)109-34-20-31-106-74(128)23-14-17-37-144-97-87(112-59(2)116)94(153-68(11)125)90(150-65(8)122)71(156-97)53-147-62(5)119)57-142-42-27-78(132)110-35-21-32-107-75(129)24-15-18-38-145-98-88(113-60(3)117)95(154-69(12)126)91(151-66(9)123)72(157-98)54-148-63(6)120/h70-72,86-91,93-98H,13-57H2,1-12H3,(H,105,127)(H,106,128)(H,107,129)(H,108,130)(H,109,131)(H,110,132)(H,111,115)(H,112,116)(H,113,117)(H,114,133)/t70-,71-,72-,86-,87-,88-,89+,90+,91+,93-,94-,95-,96-,97-,98+/m1/s1

Clé InChI

USLSPVWUEIIRPP-YOEQVVABSA-N

SMILES isomérique

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C

SMILES canonique

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C

Origine du produit

United States

Foundational & Exploratory

A Comprehensive Technical Guide to Tri-GalNAc Ligands for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of triantennary N-acetylgalactosamine (Tri-GalNAc) ligands, focusing on acetyl-protected and perfluorophenyl-activated intermediates used in the synthesis of targeted therapeutics. Given the specificity of the query for "Tri-GalNAc(OAc)3-Perfluorophenyl," this document centers on a representative and well-documented analogue that embodies this structural class, serving as a critical building block for liver-targeted drug development.

Chemical Structure and Properties

The molecule "this compound" represents a class of chemical intermediates designed for the efficient synthesis of liver-targeting drug conjugates. These molecules consist of three key components:

  • A Triantennary Scaffold: A core structure that presents three GalNAc sugar moieties in a precise spatial arrangement to ensure high-affinity binding to the asialoglycoprotein receptor (ASGPR) on hepatocytes.

  • Protected GalNAc Residues: Each of the three N-acetylgalactosamine (GalNAc) sugars has its hydroxyl groups protected, typically as acetate (OAc) esters. This protection prevents unwanted side reactions during synthesis and conjugation.

  • An Activated Linker: The scaffold is functionalized with a linker arm terminating in a highly reactive group, such as a perfluorophenyl (PFP) ester. This group enables efficient and stable covalent conjugation to a drug payload, such as an oligonucleotide, peptide, or small molecule.

A representative structure for this class of compounds is depicted below, featuring a triantennary scaffold, per-O-acetylated GalNAc units, and a PFP ester-activated linker.

Figure 1: Representative Chemical Structure

Caption: A schematic of a Tri-GalNAc(OAc) intermediate with a PFP ester.

The quantitative properties of a specific Tri-GalNAc(OAc)x-PFP intermediate are summarized below. These values are representative of this class of molecules.

PropertyValueNotes
Molecular Formula C75H93F5N4O30Based on a common triantennary scaffold.
Molecular Weight 1681.5 g/mol
Appearance White to off-white solid or foamTypically amorphous.
Solubility Soluble in DCM, Chloroform, DMF, DMSOInsoluble in water and alcohols due to the acetyl protecting groups.
Purity (Typical) >95% (by HPLC and NMR)Critical for consistent conjugation efficiency.
Storage Conditions -20°C under inert gas (N2 or Ar)The PFP ester is sensitive to moisture and hydrolysis.

Characterization is crucial to confirm the structure and purity of the intermediate.

TechniqueRepresentative Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): Signals corresponding to the anomeric protons of GalNAc (~4.5-5.5 ppm), a dense region of sugar protons (~3.5-4.5 ppm), sharp singlets for the numerous acetyl methyl groups (~1.9-2.1 ppm), signals for the linker and scaffold protons, and characteristic multiplets for the N-acetyl methyl groups (~1.8-1.9 ppm). The absence of carboxylic acid proton confirms PFP ester formation.
¹⁹F NMR (376 MHz, CDCl₃) δ (ppm): Three distinct signals corresponding to the ortho, meta, and para fluorine atoms of the perfluorophenyl ring are expected, typically in the range of -150 to -165 ppm. This is a definitive test for the presence of the PFP ester.
Mass Spec (ESI) m/z: Calculated [M+Na]⁺ of 1704.5. The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated value, confirming the molecular weight and elemental composition.

Experimental Protocols

The following sections detail the methodologies for the synthesis, conjugation, and subsequent deprotection of the Tri-GalNAc intermediate.

This protocol describes the final activation step to create the PFP ester from its corresponding carboxylic acid precursor.

Objective: To activate the carboxylic acid terminus of the protected Tri-GalNAc linker for subsequent bioconjugation.

Materials:

  • Tri-GalNAc(OAc)-linker-COOH (1 equivalent)

  • Pentafluorophenyl trifluoroacetate (PFP-TFA) (1.5 equivalents)

  • Pyridine (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the Tri-GalNAc(OAc)-linker-COOH starting material in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine to the solution, followed by the dropwise addition of pentafluorophenyl trifluoroacetate.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield the pure Tri-GalNAc(OAc)-PFP intermediate as a white foam.

Objective: To covalently link the Tri-GalNAc ligand to a payload containing a primary amine.

Materials:

  • Tri-GalNAc(OAc)-PFP intermediate (1.5-2.0 equivalents relative to payload)

  • Amine-modified payload (e.g., 5'-amino-modifier siRNA)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-5.0 equivalents)

Procedure:

  • Dissolve the amine-modified payload in anhydrous DMSO.

  • In a separate vial, dissolve the Tri-GalNAc(OAc)-PFP intermediate in anhydrous DMSO.

  • Add DIPEA to the payload solution, followed by the dropwise addition of the Tri-GalNAc solution.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by LC-MS to confirm the formation of the desired conjugate.

  • Upon completion, the crude conjugate can be precipitated using an appropriate anti-solvent (e.g., acetone) or purified directly via HPLC.

Objective: To remove the acetyl protecting groups from the GalNAc sugars to unmask the final, biologically active ligand.

Materials:

  • Protected Tri-GalNAc-Payload Conjugate

  • Sodium methoxide (NaOMe) in Methanol (0.1 M to 0.5 M solution)

  • Methanol (MeOH)

  • Ammonium acetate or similar buffer for neutralization

Procedure:

  • Dissolve the purified, protected conjugate in anhydrous methanol.

  • Cool the solution to 0°C.

  • Add a solution of sodium methoxide in methanol dropwise. The final concentration of NaOMe should be catalytic.

  • Stir the reaction at room temperature for 2-4 hours. Monitor by LC-MS for the complete removal of all acetyl groups (a significant decrease in molecular weight will be observed).

  • Once the reaction is complete, neutralize the mixture by adding a buffer such as ammonium acetate.

  • The final deprotected conjugate is then purified using methods suitable for the payload, such as HPLC or tangential flow filtration (TFF) for oligonucleotides.

Biological Mechanism and Experimental Workflow

Tri-GalNAc conjugates function by hijacking the natural endocytic pathway of the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver hepatocytes. This process facilitates the targeted delivery and intracellular release of the conjugated payload.

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte Cytoplasm Ligand Tri-GalNAc Conjugate ASGPR ASGPR Receptor Ligand->ASGPR 1. High-Affinity Binding Clathrin_Pit Clathrin-Coated Pit ASGPR->Clathrin_Pit 2. Internalization Endosome Early Endosome (pH ~6.0) Clathrin_Pit->Endosome 3. Endosome Formation Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome 4. Acidification & Maturation Receptor_Recycling ASGPR Recycling Endosome->Receptor_Recycling Receptor Dissociation Payload_Release Payload Release (e.g., siRNA) Late_Endosome->Payload_Release 5. Endosomal Escape / Release Receptor_Recycling->ASGPR Recycling to Membrane

Caption: The pathway of ASGPR-mediated endocytosis for Tri-GalNAc conjugates.

The overall process from the activated intermediate to the final biologically active conjugate follows a logical and well-defined workflow.

Workflow Start Tri-GalNAc(OAc)-PFP Intermediate Conjugation Step 1: Conjugation Reaction (Amide Bond Formation) Start->Conjugation Payload Amine-Functionalized Payload (e.g., siRNA) Payload->Conjugation Purify1 Step 2: Purification of Protected Conjugate (HPLC) Conjugation->Purify1 Deprotection Step 3: Deprotection (Removal of Acetyl Groups) Purify1->Deprotection Purify2 Step 4: Final Purification of Active Conjugate (TFF/HPLC) Deprotection->Purify2 FinalProduct Final Tri-GalNAc-Payload Conjugate Purify2->FinalProduct

Caption: A typical workflow from activated ligand to final drug conjugate.

A Technical Guide to Tri-GalNAc(OAc)3-Perfluorophenyl: A Key Reagent for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tri-GalNAc(OAc)3-Perfluorophenyl, a critical chemical tool in the rapidly evolving field of targeted protein degradation. This document outlines its chemical properties, mechanism of action, and detailed experimental applications, with a focus on its use in the synthesis of Lysosome-Targeting Chimeras (LYTACs) for liver-specific therapeutic strategies.

Core Concepts: Introduction to this compound

This compound is a pentafluorophenyl-activated, triantennary N-acetylgalactosamine (GalNAc) ligand. Its structure is designed for efficient conjugation to molecules of interest, such as antibodies or other proteins, to create potent LYTACs. These resulting chimeras are engineered to hijack the asialoglycoprotein receptor (ASGPR), a highly expressed receptor on the surface of hepatocytes, to facilitate the targeted degradation of extracellular and membrane-bound proteins.[1][2][3]

The perfluorophenyl ester group provides a reactive handle for facile conjugation, while the trivalent GalNAc cluster ensures high-avidity binding to the ASGPR, leading to efficient receptor-mediated endocytosis and subsequent trafficking of the target protein to the lysosome for degradation.[1][4][5] This liver-specific targeting minimizes off-target effects and opens new avenues for treating a variety of liver-associated diseases.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource(s)
Molecular Weight 2280.29 g/mol [1]
Molecular Formula C₉₉H₁₅₁F₅N₁₀O₄₄[2]
Purity >95%[1]
Synonyms Tri-GalNAc(OAc)3-PFP, HY-145368B[2][3]
Storage Conditions -80°C for 6 months; -20°C for 1 month (stored under nitrogen)[3]

Mechanism of Action: ASGPR-Mediated Protein Degradation

The primary application of this compound is in the construction of GalNAc-LYTACs. The mechanism of action for these constructs is a multi-step process that leverages the natural endocytic pathway of the ASGPR.

  • Binding: The tri-GalNAc ligand of the LYTAC binds with high affinity to the ASGPR on the surface of hepatocytes.[4]

  • Endocytosis: This binding event triggers clathrin-mediated endocytosis, internalizing the entire LYTAC-target protein-ASGPR complex into the cell.[1][5]

  • Trafficking: The endosome containing the complex acidifies, leading to the dissociation of the ligand from the receptor. The ASGPR is then recycled back to the cell surface.[1]

  • Lysosomal Degradation: The LYTAC-target protein complex is trafficked to the lysosome, where the target protein is degraded by lysosomal hydrolases.[1][6]

This pathway provides a powerful and specific method for eliminating disease-causing extracellular and membrane proteins.

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space LYTAC GalNAc-LYTAC TargetProtein Target Protein LYTAC->TargetProtein Binds ASGPR ASGPR TargetProtein->ASGPR Complex Formation Endosome Endosome ASGPR->Endosome Endocytosis Endosome->ASGPR Recycling Lysosome Lysosome Endosome->Lysosome Trafficking DegradedProtein Degraded Protein Lysosome->DegradedProtein Degradation

Caption: ASGPR-mediated endocytosis and lysosomal degradation pathway for a GalNAc-LYTAC.

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature and should be optimized for specific experimental systems.

Synthesis of Antibody-GalNAc Conjugates (GalNAc-LYTACs)

This protocol describes the conjugation of this compound to an antibody of interest.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • To the antibody solution, add the this compound stock solution. The molar ratio of the GalNAc ligand to the antibody will need to be optimized but can range from 10 to 100 equivalents.[1]

  • Allow the reaction to proceed at room temperature for 3-4 hours or overnight at 4°C with gentle agitation.

  • Remove the unreacted GalNAc ligand and byproducts by size-exclusion chromatography.

  • Characterize the resulting Antibody-GalNAc conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays.

Synthesis_Workflow Start Start Antibody Antibody Solution Start->Antibody GalNAc Tri-GalNAc(OAc)3-PFP in DMSO Start->GalNAc Reaction Conjugation Reaction (RT, 3-4h or 4°C, o/n) Antibody->Reaction GalNAc->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization End GalNAc-LYTAC Characterization->End

Caption: Experimental workflow for the synthesis of a GalNAc-LYTAC.

Cellular Internalization Assay

This assay is used to confirm that the synthesized GalNAc-LYTAC is internalized by liver cells in an ASGPR-dependent manner.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2, Hep3B)[1]

  • Fluorescently labeled target protein

  • Synthesized GalNAc-LYTAC

  • Control antibody (unconjugated)

  • Flow cytometer

  • Confocal microscope

Procedure:

  • Plate the cells in a suitable format (e.g., 24-well plate) and allow them to adhere.

  • Treat the cells with the fluorescently labeled target protein in the presence of the GalNAc-LYTAC or the control antibody for a defined period (e.g., 1-4 hours).[1]

  • Wash the cells thoroughly with PBS to remove unbound protein and antibodies.

  • For flow cytometry, detach the cells, and analyze the intracellular fluorescence.

  • For confocal microscopy, fix and permeabilize the cells, and image to visualize the subcellular localization of the fluorescent target.

  • To confirm ASGPR dependency, perform a competition experiment by co-incubating with an excess of free tri-GalNAc ligand.[1]

Protein Degradation Assay

This assay quantifies the degradation of the target protein following treatment with the GalNAc-LYTAC.

Materials:

  • Hepatocellular carcinoma cell line

  • Synthesized GalNAc-LYTAC

  • Control antibody

  • Lysis buffer

  • Primary and secondary antibodies for Western blotting

  • Lysosomal inhibitors (e.g., bafilomycin A1, chloroquine) (optional)[1]

Procedure:

  • Plate the cells and allow them to adhere.

  • Treat the cells with varying concentrations of the GalNAc-LYTAC or control antibody for an extended period (e.g., 24-48 hours).[1]

  • Lyse the cells and quantify the total protein concentration.

  • Perform Western blotting to detect the levels of the target protein. Use a loading control (e.g., GAPDH, β-actin) for normalization.

  • To confirm that degradation is occurring in the lysosome, co-treat the cells with a lysosomal inhibitor and observe if protein degradation is rescued.[1]

Conclusion

This compound is a versatile and powerful reagent for the development of liver-specific targeted protein degraders. Its robust chemistry and high affinity for the asialoglycoprotein receptor make it an invaluable tool for researchers in drug discovery and chemical biology. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of novel GalNAc-LYTACs, paving the way for the next generation of therapies for liver diseases.

References

Tri-GalNAc(OAc)3-Perfluorophenyl in LYTACs: A Technical Guide to Liver-Specific Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of Tri-GalNAc(OAc)3-Perfluorophenyl as a key component in the synthesis of Lysosome-Targeting Chimeras (LYTACs) for targeted protein degradation. We delve into the molecular machinery that enables liver-specific clearance of extracellular and membrane-bound proteins, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways. This document serves as a comprehensive resource for researchers and professionals in the field of targeted protein degradation and drug development.

Introduction to LYTACs and the Role of Tri-GalNAc

Lysosome-Targeting Chimeras (LYTACs) are a novel class of bifunctional molecules designed to hijack the endocytic pathway to degrade extracellular and membrane-associated proteins. Unlike PROTACs, which utilize the ubiquitin-proteasome system for intracellular protein degradation, LYTACs mediate the transport of target proteins to the lysosome for enzymatic breakdown.[1]

The specificity of LYTACs can be directed to particular cell types by employing ligands that bind to cell-surface receptors unique to those cells. For liver-specific targeting, a triantennary N-acetylgalactosamine (Tri-GalNAc) ligand is utilized to engage the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[][3] this compound is a pentafluorophenyl-activated derivative of a protected Tri-GalNAc ligand, making it a valuable building block for the synthesis of these liver-targeting LYTACs.[4][5] The perfluorophenyl ester provides a reactive handle for conjugation to a protein-of-interest (POI) binder, such as an antibody or a small molecule.

Mechanism of Action: ASGPR-Mediated Endocytosis and Lysosomal Degradation

The mechanism of action of a Tri-GalNAc-functionalized LYTAC can be dissected into several key steps, leading to the degradation of the target protein in hepatocytes.

  • Ternary Complex Formation: The LYTAC, composed of a Tri-GalNAc ligand linked to a POI-binding moiety, first binds to the target protein in the extracellular space or on the cell surface. Subsequently, the Tri-GalNAc portion of the LYTAC engages with the ASGPR on the hepatocyte membrane, forming a ternary complex consisting of the POI, the LYTAC, and the ASGPR.[6]

  • Clathrin-Mediated Endocytosis: The formation of this ternary complex triggers clathrin-mediated endocytosis. The ASGPR, now bound to the LYTAC-POI complex, clusters in clathrin-coated pits, which then invaginate to form intracellular vesicles.[6]

  • Endosomal Trafficking: These vesicles mature into early endosomes. As the endosome acidifies, the conformation of the ASGPR changes, leading to the dissociation of the LYTAC-POI complex from the receptor. The ASGPR is then recycled back to the cell surface, while the LYTAC-POI complex is sorted into the late endosome/multivesicular body.[6]

  • Lysosomal Fusion and Degradation: The late endosome fuses with a lysosome, delivering the LYTAC-POI complex into the highly acidic and enzyme-rich environment of the lysosome. Here, lysosomal proteases degrade the target protein into its constituent amino acids.

LYTAC_Mechanism cluster_extracellular Extracellular Space POI Protein of Interest (POI) LYTAC Tri-GalNAc LYTAC POI->LYTAC Binding ASGPR ASGPR LYTAC->ASGPR Binding ClathrinPit ClathrinPit ASGPR->ClathrinPit Clustering EarlyEndosome EarlyEndosome ClathrinPit->EarlyEndosome Endocytosis LateEndosome LateEndosome EarlyEndosome->LateEndosome Maturation ASGPR_recycled ASGPR_recycled EarlyEndosome->ASGPR_recycled Dissociation & Recycling Lysosome Lysosome LateEndosome->Lysosome Fusion ASGPR_recycled->ASGPR Degraded Degraded Lysosome->Degraded Degradation

Quantitative Data on Tri-GalNAc LYTAC Efficacy

The efficacy of Tri-GalNAc-based LYTACs has been demonstrated through the degradation of various target proteins in liver cancer cell lines.

Table 1: Degradation of Epidermal Growth Factor Receptor (EGFR)
Cell LineLYTAC ConjugateConcentrationTreatment Time% Degradation of Cell Surface EGFR% Degradation of Total EGFRReference
HEP3BCetuximab-GalNAc10 nM48 h>70%>70%[7]
HEP3BCetuximab-GalNAc1 nM48 h~50%-[7]
HEPG2Cetuximab-GalNAc10 nM48 h-Comparable to HEP3B[7]
HUH7Cetuximab-GalNAc10 nM48 h-Comparable to HEP3B[7]
Table 2: Degradation of Human Epidermal Growth Factor Receptor 2 (HER2)
Cell LineLYTAC ConjugateConcentrationTreatment Time% Degradation of Total HER2Reference
HEPG2Pertuzumab-GalNAc100 nM48 h~75%[7]
Table 3: Degradation of Integrins
Cell LineLYTAC ConjugateConcentrationTreatment TimeTarget Integrins% DegradationReference
HEPG2PIP-GalNAc100 nM44 hαvβ3, αvβ5Significant[5]

Experimental Protocols

Synthesis of this compound
  • Protection of the hydroxyl and amine groups of GalNAc monomers.

  • Assembly of the protected monomers onto a trifunctional core.

  • Deprotection of a specific site for linker attachment.

  • Coupling of a linker with a terminal carboxylic acid.

  • Activation of the carboxylic acid with a perfluorophenyl group to yield the final product.

General Protocol for Cell-Based LYTAC Degradation Assay

This protocol outlines a general workflow for assessing the degradation of a target membrane protein in hepatocyte-derived cells.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HEP3B, HEPG2) start->cell_culture lytac_treatment 2. LYTAC Treatment (Varying concentrations and time points) cell_culture->lytac_treatment cell_lysis 3. Cell Lysis (For total protein analysis) lytac_treatment->cell_lysis flow_cytometry 3. Flow Cytometry (For cell surface protein analysis) lytac_treatment->flow_cytometry confocal_microscopy 4. Confocal Microscopy (For localization studies) lytac_treatment->confocal_microscopy western_blot 4. Western Blotting cell_lysis->western_blot data_analysis 5. Data Analysis (Quantification of degradation) flow_cytometry->data_analysis western_blot->data_analysis confocal_microscopy->data_analysis end End data_analysis->end

Materials:

  • Hepatocyte-derived cell line (e.g., HEP3B, HEPG2)

  • Complete cell culture medium

  • Tri-GalNAc LYTAC conjugate

  • Control antibody/small molecule (without Tri-GalNAc)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against the protein of interest

  • Secondary antibody (HRP-conjugated for Western blotting, fluorescently-labeled for flow cytometry and confocal microscopy)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Western blotting reagents (SDS-PAGE gels, transfer membranes, chemiluminescent substrate)

  • Confocal microscopy reagents (fixative, permeabilization buffer, mounting medium with DAPI)

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 24-well plates for flow cytometry, chamber slides for confocal microscopy) and allow them to adhere overnight.

  • LYTAC Treatment: Treat the cells with varying concentrations of the Tri-GalNAc LYTAC conjugate and the control molecule for the desired time points (e.g., 24, 48 hours).

  • Cell Harvesting and Analysis:

    • For Western Blotting (Total Protein):

      • Wash the cells with cold PBS.

      • Lyse the cells in lysis buffer on ice.

      • Clarify the lysates by centrifugation.

      • Determine protein concentration using a BCA assay.

      • Perform SDS-PAGE and Western blotting with the appropriate antibodies.

    • For Flow Cytometry (Cell Surface Protein):

      • Detach the cells using a non-enzymatic cell dissociation solution.

      • Wash the cells with flow cytometry buffer.

      • Incubate the cells with a primary antibody against the extracellular domain of the target protein.

      • Wash the cells and incubate with a fluorescently-labeled secondary antibody.

      • Analyze the cells using a flow cytometer.

    • For Confocal Microscopy (Protein Localization):

      • Wash the cells with PBS.

      • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

      • Permeabilize the cells if intracellular targets are to be stained.

      • Block non-specific antibody binding.

      • Incubate with primary and fluorescently-labeled secondary antibodies.

      • Mount the slides with a mounting medium containing DAPI for nuclear staining.

      • Image the cells using a confocal microscope.

Conclusion

This compound is an essential chemical tool for the development of liver-specific LYTACs. The Tri-GalNAc moiety effectively hijacks the ASGPR-mediated endocytic pathway, leading to the efficient lysosomal degradation of target extracellular and membrane proteins in hepatocytes. The data presented in this guide highlight the potential of this technology for the development of novel therapeutics for liver diseases and other conditions where liver-expressed proteins play a pathological role. The provided experimental framework offers a starting point for researchers to evaluate the efficacy of their own Tri-GalNAc-based LYTACs. Further research into optimizing linker chemistry and understanding the nuances of intracellular trafficking will continue to advance this promising therapeutic modality.

References

The Perfluorophenyl Group: A Superior Activation Strategy for Tri-GalNAc(OAc)3 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to specific cell types is a cornerstone of modern drug development. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR) presents a high-affinity target. Triantennary N-acetylgalactosamine (Tri-GalNAc) is a potent ligand for ASGPR, and its conjugation to therapeutic molecules can significantly enhance their uptake by hepatocytes.[1][2][3][4] The efficiency of this conjugation is critically dependent on the chemical activation of the Tri-GalNAc moiety. This technical guide provides an in-depth analysis of the role of the perfluorophenyl (PFP) group in the activation of Tri-GalNAc(OAc)3 for the synthesis of these vital bioconjugates.

The Activation Challenge and the PFP Solution

The core of the conjugation process involves forming a stable amide bond between the Tri-GalNAc ligand and a primary or secondary amine on the therapeutic molecule, such as an antisense oligonucleotide (ASO) or a component of a Lysosome-Targeting Chimera (LYTAC).[2][5] This requires the conversion of a carboxylic acid on the Tri-GalNAc linker into a more reactive form. While various activating agents exist, pentafluorophenyl (PFP) esters have emerged as a superior choice due to their unique combination of high reactivity and stability.[6][7]

The PFP group is an outstanding leaving group. The five highly electronegative fluorine atoms on the phenyl ring exert a strong electron-withdrawing effect. This makes the carbonyl carbon of the ester exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack by an amine. The resulting pentafluorophenolate is a stable anion, which facilitates its departure and drives the reaction towards the formation of a robust amide bond.

One of the most significant advantages of PFP esters over other common activating groups, such as N-hydroxysuccinimide (NHS) esters, is their enhanced stability in aqueous environments.[4][6][7] NHS esters are notoriously prone to hydrolysis, a competing reaction with water that deactivates the molecule and reduces the overall yield of the desired conjugate. PFP esters, being more resistant to hydrolysis, offer a more efficient and reproducible conjugation process, which is a considerable advantage in bioconjugation reactions that are often performed in buffered aqueous solutions.[6]

Quantitative Performance of PFP-Activated Tri-GalNAc Conjugation

The use of a PFP ester for the activation of Tri-GalNAc has been demonstrated to be a robust and high-yielding strategy. In a direct comparison of a solution-phase conjugation using a Tri-GalNAc PFP ester with a solid-phase phosphoramidite-based approach for the synthesis of 5'-GalNAc-conjugated antisense oligonucleotides, the PFP ester method proved to be superior in terms of yield and purity.[6]

ParameterSolution-Phase (PFP Ester)Solid-Phase (Phosphoramidite)Reference
Overall Yield 58%Lower than PFP ester method[6]
Final Product Purity (HPLC) 97.7%Lower than PFP ester method[6]
Conjugation Efficiency >99%~95% (with 5.25 eq.)[6]
Process Complexity Requires additional unit operations (purification of intermediate)More expedient[6]

Kinetic studies on active esters in peptide synthesis further underscore the high reactivity of PFP esters. When compared to other activated phenyl esters, the relative rate of coupling for a pentafluorophenyl ester (OPFP) is significantly higher.

Active EsterAbbreviationRelative Coupling RateReference
Pentafluorophenyl esterOPFP111
Pentachlorophenyl esterOPCP3.4
p-Nitrophenyl esterONp1

Experimental Protocols

The following is a representative protocol for the conjugation of a Tri-GalNAc(OAc)3-Perfluorophenyl ester to a molecule containing a primary amine, based on established methods for PFP ester reactions.[5][6][8][9]

Materials:

  • This compound

  • Amine-containing molecule (e.g., 5'-amino-modified oligonucleotide, protein)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium bicarbonate or sodium phosphate buffer, pH 7.2-8.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (SAX), or dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-100 mM.

  • Conjugation Reaction:

    • Slowly add a 2 to 20-fold molar excess of the this compound stock solution to the stirred solution of the amine-containing molecule. The optimal molar ratio should be determined empirically.

    • Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C for sensitive biomolecules.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to consume any unreacted PFP ester.

  • Purification of the Conjugate:

    • Purify the resulting Tri-GalNAc conjugate from excess reagents and by-products using an appropriate chromatography method such as SEC or SAX chromatography.[6] Alternatively, dialysis can be used for large biomolecules.

  • Analysis:

    • Analyze the purified conjugate by HPLC and mass spectrometry to confirm its identity and purity.

Visualizing the Process: Diagrams

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the activation pathway and a typical experimental workflow.

G Activation and Conjugation Pathway of Tri-GalNAc(OAc)3-PFP cluster_reactants Reactants cluster_activation Activation Step cluster_conjugation Conjugation Step TriGalNAc Tri-GalNAc(OAc)3-COOH ActivatedEster Tri-GalNAc(OAc)3-PFP Ester (Highly Electrophilic Carbonyl) TriGalNAc->ActivatedEster + PFP, DCC/EDC PFP Pentafluorophenol PFP->ActivatedEster DCC DCC/EDC DCC->ActivatedEster Amine R-NH2 (e.g., ASO, LYTAC component) Conjugate Tri-GalNAc(OAc)3-NH-R (Stable Amide Bond) Amine->Conjugate ActivatedEster->Conjugate + R-NH2 (Nucleophilic Attack) LeavingGroup Pentafluorophenolate (Stable Leaving Group) ActivatedEster->LeavingGroup

Caption: Activation and conjugation pathway.

G Experimental Workflow for Tri-GalNAc(OAc)3-PFP Conjugation prep_amine 1. Prepare Amine Solution (e.g., Protein in pH 8.0 Buffer) mix 3. Mix Reactants (Add PFP ester to amine solution) prep_amine->mix prep_pfp 2. Prepare PFP Ester Solution (in anhydrous DMSO/DMF) prep_pfp->mix react 4. Incubate (1-4h at RT or overnight at 4°C) mix->react quench 5. Quench Reaction (Add Tris buffer) react->quench purify 6. Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify analyze 7. Analyze Product (HPLC, Mass Spectrometry) purify->analyze

Caption: Experimental workflow for conjugation.

Conclusion

The perfluorophenyl ester of Tri-GalNAc(OAc)3 is a highly effective and reliable tool for the synthesis of liver-targeting bioconjugates. Its high reactivity, driven by the strong electron-withdrawing properties of the PFP group, combined with its superior stability against hydrolysis, leads to efficient and high-yield amide bond formation. For researchers and drug developers in the field of targeted therapeutics, employing PFP-activated Tri-GalNAc represents a robust strategy to ensure the successful and reproducible synthesis of high-purity GalNAc-conjugated molecules, thereby accelerating the development of next-generation hepatocyte-targeted therapies.

References

Synthesis of "Tri-GalNAc(OAc)3-Perfluorophenyl" from Tri-GalNAc(OAc)3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of "Tri-GalNAc(OAc)3-Perfluorophenyl," a critical reagent in the development of advanced drug delivery systems, particularly Lysosome-Targeting Chimeras (LYTACs). This activated perfluorophenyl ester of a triantennary N-acetylgalactosamine (GalNAc) ligand is designed for efficient conjugation to biomolecules, enabling targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR). This guide provides a comprehensive overview of the synthetic protocol, key reaction parameters, and the logical workflow involved in its preparation from the corresponding carboxylic acid precursor, Tri-GalNAc(OAc)3-COOH.

Core Synthesis Protocol

The synthesis of this compound is achieved through the activation of the carboxylic acid group of Tri-GalNAc(OAc)3-COOH with pentafluorophenol. This reaction is typically mediated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The acetyl protecting groups on the GalNAc residues are maintained throughout the process to ensure the stability of the carbohydrate moieties.

Experimental Workflow

The logical flow of the synthesis process is depicted in the diagram below, outlining the key stages from starting materials to the final product.

Synthesis_Workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start_acid Tri-GalNAc(OAc)3-COOH dissolution Dissolve Tri-GalNAc(OAc)3-COOH and Pentafluorophenol in solvent start_acid->dissolution pfp Pentafluorophenol pfp->dissolution coupling_agent Carbodiimide (EDC or DCC) addition Add Coupling Agent and Catalyst coupling_agent->addition catalyst DMAP (optional) catalyst->addition solvent Anhydrous Solvent (e.g., DCM, DMF) solvent->dissolution dissolution->addition stirring Stir at Room Temperature addition->stirring filtration Filter to remove urea byproduct (if DCC is used) stirring->filtration extraction Aqueous Wash filtration->extraction drying Dry organic layer (e.g., over Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Flash Chromatography concentration->purification final_product This compound purification->final_product characterization Characterization (NMR, MS) final_product->characterization

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Tri-GalNAc(OAc)3-COOH

  • Pentafluorophenol (PFP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Tri-GalNAc(OAc)3-COOH (1.0 eq) and pentafluorophenol (1.2 eq) in anhydrous dichloromethane.

  • Reagent Addition: To the stirred solution, add 4-dimethylaminopyridine (0.1 eq) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.5 eq).

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis. Please note that actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactant Ratios
Tri-GalNAc(OAc)3-COOH1.0 eq
Pentafluorophenol1.2 eq
EDC1.5 eq
DMAP0.1 eq
Reaction Conditions
SolventAnhydrous DCM
TemperatureRoom Temperature
Reaction Time12 - 24 hours
Yield and Purity
Typical Yield70-85%
Purity (post-chromatography)>95%

Signaling Pathways and Logical Relationships

The synthesis of this compound is a key step in the creation of LYTACs, which are designed to hijack the cellular lysosomal degradation pathway for the removal of target extracellular and membrane proteins. The logical relationship of this synthesis to the broader goal of targeted protein degradation is illustrated below.

Logical_Relationship cluster_synthesis Chemical Synthesis cluster_conjugation Bioconjugation cluster_cellular_pathway Cellular Pathway Hijacking starting_material Tri-GalNAc(OAc)3-COOH activation Activation with Pentafluorophenol starting_material->activation EDC, DMAP activated_ester Tri-GalNAc(OAc)3-PFP activation->activated_ester lytac LYTAC Molecule activated_ester->lytac Conjugation antibody Targeting Moiety (e.g., Antibody) antibody->lytac asgpr ASGPR on Hepatocytes lytac->asgpr Binds to endocytosis Receptor-Mediated Endocytosis asgpr->endocytosis lysosome Lysosomal Degradation endocytosis->lysosome target_protein Target Protein target_protein->lytac Binds to

Caption: Role of the synthesis in the LYTAC pathway.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers and drug development professionals can use this information to produce this vital reagent for the advancement of targeted protein degradation therapies. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

An In-depth Technical Guide on the Solubility and Stability of Tri-GalNAc(OAc)3-Perfluorophenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Tri-GalNAc(OAc)3-Perfluorophenyl, a key reagent in the development of targeted therapeutics. Given the specialized nature of this compound, this guide synthesizes data from commercially available information and the known properties of its constituent chemical moieties: a triantennary N-acetylgalactosamine (Tri-GalNAc) core, acetyl (OAc) protecting groups, and a perfluorophenyl (PFP) active ester.

Introduction to this compound

This compound is a specialized chemical entity designed for the targeted delivery of therapeutic agents to hepatocytes.[1][2][3] The triantennary GalNAc ligand exhibits a high binding affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells.[4][5][6][7] This interaction facilitates receptor-mediated endocytosis, enabling the efficient internalization of conjugated molecules into hepatocytes.[4][5][7][8][9]

The perfluorophenyl ester is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, making it an excellent choice for bioconjugation.[10][11][12] PFP esters are known for their increased stability to hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, which leads to more efficient and reproducible conjugation reactions.[11][12][13] The acetyl protecting groups on the GalNAc sugar residues enhance the compound's solubility in organic solvents, which is advantageous during synthesis and purification.

Data Presentation: Solubility and Stability

The following tables summarize the known and inferred solubility and stability data for this compound.

Table 1: Solubility Data

SolventSolubilityRemarksSource
Dimethyl sulfoxide (DMSO)SolubleA common solvent for dissolving PFP esters and acetylated carbohydrates prior to use in aqueous reactions.[14]
Dimethylformamide (DMF)SolubleAnhydrous DMF is recommended for dissolving PFP esters to prevent premature hydrolysis.[15][16][15][16]
Acetonitrile (ACN)SolubleCan be used to prepare PFP ester solutions.[10]
Dichloromethane (DCM)SolubleUseful for synthetic manipulations and purification.[17]
WaterInsoluble to Poorly SolubleThe acetyl groups and perfluorophenyl moiety impart significant hydrophobicity. Conjugation to hydrophilic molecules can improve aqueous solubility.[18][19]Inferred

Table 2: Stability Data

ConditionStability ProfileRemarksSource
Storage (Solid) Stable at -20°C with desiccant.PFP esters are moisture-sensitive and should be stored in a dry environment to prevent hydrolysis.[15][16][20][15][16][20]
Storage (Solution) Recommended to be prepared fresh. Stock solutions in anhydrous DMSO or DMF should be stored at -80°C for up to 6 months or -20°C for 1 month under nitrogen.[21]PFP esters in solution are susceptible to hydrolysis, especially in the presence of trace moisture.[15][16][20][15][16][20][21]
pH (Aqueous Solution) More stable at neutral to slightly acidic pH. Rate of hydrolysis increases significantly at higher pH (e.g., pH > 8.5).[15]Optimal pH for conjugation with amines is typically 7.2-8.5, balancing amine reactivity and ester stability.[15][22][15]
Temperature Stable at room temperature for short periods during reactions. Elevated temperatures can accelerate hydrolysis.Conjugation reactions are often performed at room temperature for 1-4 hours or at 4°C overnight.[10][16][10][16]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

3.1. General Protocol for Bioconjugation to Amine-Containing Molecules

This protocol outlines the general steps for conjugating this compound to a protein or other molecule containing primary or secondary amines.

  • Materials:

    • This compound

    • Amine-containing molecule (e.g., protein, peptide, small molecule)

    • Anhydrous DMSO or DMF[15][16]

    • Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 100 mM sodium bicarbonate buffer or phosphate-buffered saline).[16][22]

    • Quenching Buffer: (Optional) e.g., Tris buffer, pH 8.0-8.5.[10]

    • Purification system (e.g., size-exclusion chromatography, dialysis).[16][20]

  • Procedure:

    • Prepare the Biomolecule Solution: Dissolve the amine-containing molecule in the reaction buffer to the desired concentration.[10]

    • Prepare the PFP Ester Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to a concentration of 10-100 mM.[10][15]

    • Initiate the Conjugation Reaction: Slowly add the PFP ester solution to the biomolecule solution with gentle mixing.[10] The molar ratio of PFP ester to the amine will need to be optimized but can range from 2:1 to 15:1.[10][22]

    • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[10][16]

    • Quenching (Optional): To quench any unreacted PFP ester, add the quenching buffer and incubate for approximately 30 minutes.[10]

    • Purification: Remove unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography or dialysis.[16][20]

    • Analysis: Confirm conjugation using techniques such as HPLC, LC-MS, or MALDI-TOF to observe the shift in molecular weight.[10]

3.2. Protocol for Determining Hydrolytic Stability

This protocol can be used to determine the rate of hydrolysis of the PFP ester in a given aqueous buffer.

  • Materials:

    • This compound

    • Anhydrous DMSO or DMF

    • Aqueous buffer of interest (e.g., PBS, pH 7.4)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

    • Mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).

  • Procedure:

    • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

    • Initiate Hydrolysis: Dilute the stock solution into the aqueous buffer to a final concentration of approximately 1 mM.

    • Time-Course Analysis: Immediately inject a sample (t=0) into the HPLC system.

    • Continue to take and inject samples at regular time intervals (e.g., every 15-30 minutes).

    • Data Analysis: Monitor the disappearance of the peak corresponding to the intact PFP ester and the appearance of the peak for the hydrolyzed carboxylic acid by UV absorbance.

    • Calculate the half-life of the PFP ester under the tested conditions by plotting the peak area of the starting material versus time.

Mandatory Visualizations

4.1. Bioconjugation Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis A Dissolve Biomolecule in Buffer (pH 7.2-8.5) C Mix and Incubate (RT, 1-4h or 4°C, overnight) A->C B Dissolve Tri-GalNAc(OAc)3-PFP in Anhydrous DMSO/DMF B->C D Quench Reaction (Optional) C->D E Purify Conjugate (e.g., SEC, Dialysis) D->E F Analyze Conjugate (e.g., LC-MS) E->F

Caption: Workflow for bioconjugation using this compound.

4.2. ASGPR-Mediated Endocytosis Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ASGPR ASGPR Ligand Tri-GalNAc Conjugate Ligand->Binding Binding->ASGPR CoatedPit Clathrin-Coated Pit Binding->CoatedPit Internalization Endosome Early Endosome CoatedPit->Endosome Endosome->Dissociation Recycling Receptor Recycling Dissociation->Recycling ASGPR Lysosome Lysosome Dissociation->Lysosome Conjugate Recycling->ASGPR Recycling Lysosome->Degradation

Caption: ASGPR-mediated endocytosis of a Tri-GalNAc conjugate.

References

A Technical Guide to ASGPR Targeting with Tri-GalNAc Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Asialoglycoprotein Receptor (ASGPR), a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes, has emerged as a pivotal target for liver-specific drug delivery.[1][2][3] This receptor exhibits a high affinity for glycoproteins with terminal galactose or N-acetylgalactosamine (GalNAc) residues, facilitating their rapid endocytosis and subsequent lysosomal degradation.[1][2][4] Leveraging this natural biological pathway, synthetic triantennary N-acetylgalactosamine (Tri-GalNAc) ligands have been developed as a highly effective strategy to deliver a variety of therapeutic payloads, most notably small interfering RNAs (siRNAs), directly to liver cells.[5][6][7] This targeted approach enhances therapeutic efficacy while minimizing off-target effects, representing a significant advancement in the field of precision medicine.[8][9]

This technical guide provides a comprehensive overview of ASGPR targeting using Tri-GalNAc ligands, including key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.

Core Concepts and Mechanisms

The successful targeting of hepatocytes via the ASGPR using Tri-GalNAc ligands relies on a series of well-orchestrated molecular events. The process begins with the high-affinity binding of the Tri-GalNAc ligand to the ASGPR on the hepatocyte surface and culminates in the release of the therapeutic payload into the cytoplasm.

Signaling and Internalization Pathway

The binding of a Tri-GalNAc conjugated therapeutic to the ASGPR initiates a clathrin-mediated endocytosis process. This pathway ensures the efficient internalization of the conjugate and its subsequent trafficking within the cell.

ASGPR_Signaling_Pathway ASGPR-Mediated Endocytosis of Tri-GalNAc Conjugates cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space Tri_GalNAc_Drug Tri-GalNAc-Drug Conjugate ASGPR ASGPR Tri_GalNAc_Drug->ASGPR Binding Clathrin_Coated_Pit Clathrin-Coated Pit ASGPR->Clathrin_Coated_Pit Internalization Early_Endosome Early Endosome (pH ~6.5) Clathrin_Coated_Pit->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation & pH drop Recycled_ASGPR Recycled ASGPR Early_Endosome->Recycled_ASGPR Dissociation Lysosome Lysosome Late_Endosome->Lysosome Fusion & Degradation of linker/ligand Drug_Release Drug Release (e.g., siRNA) Late_Endosome->Drug_Release RISC RISC Loading mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage Recycled_ASGPR->ASGPR Recycling Drug_Release->RISC Tri_GalNAc_Synthesis_Workflow General Workflow for Tri-GalNAc Ligand Synthesis Start Starting Materials: D-(+)-galactosamine, Scaffold (e.g., Tris) Protection Protection of functional groups Start->Protection Activation Activation of GalNAc derivative Protection->Activation Coupling Coupling to central scaffold Activation->Coupling Deprotection Deprotection of GalNAc hydroxyls Coupling->Deprotection Linker_Attachment Attachment of a linker with a reactive group Deprotection->Linker_Attachment Purification Purification by chromatography Linker_Attachment->Purification Final_Product Tri-GalNAc with conjugation handle Purification->Final_Product

References

An In-Depth Technical Guide to Tri-GalNAc(OAc)3-Perfluorophenyl for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tri-GalNAc(OAc)3-Perfluorophenyl, a key chemical tool in the development of liver-specific targeted protein degradation technologies. We will delve into the underlying biological mechanisms, the chemistry of its application, and the experimental protocols necessary for its use in the laboratory.

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the protein from the cell.

Most TPD platforms, such as Proteolysis-Targeting Chimeras (PROTACs), are designed to degrade intracellular proteins by hijacking the ubiquitin-proteasome system.[1][2] However, this approach is not suitable for proteins that are secreted or embedded in the cell membrane. To address this, a new class of degraders has emerged: Lysosome-Targeting Chimeras (LYTACs) , which are designed to degrade extracellular and membrane-bound proteins.[3][4][5]

The ASGPR: A Gateway to the Hepatocyte Lysosome

The liver is a primary site for clearing proteins from circulation. This is largely mediated by the asialoglycoprotein receptor (ASGPR) , a highly expressed receptor on the surface of hepatocytes.[3][6]

  • Specificity: ASGPR specifically recognizes and binds to proteins and other molecules that have exposed N-acetylgalactosamine (GalNAc) or galactose residues.[3]

  • Mechanism: Upon binding its ligand, ASGPR is internalized through clathrin-mediated endocytosis. The receptor and its cargo are then trafficked to the lysosome, where the cargo is degraded. The ASGPR itself is then recycled back to the cell surface.[3][7]

  • High Avidity: The functional ASGPR is an oligomer, and it exhibits the highest binding affinity for trivalent (tri-antennary) GalNAc ligands.[4][8][9][10] This property makes tri-GalNAc an ideal targeting moiety for liver-specific drug delivery.

This compound: A Key Building Block for GalNAc-LYTACs

This compound is a specialized chemical reagent designed for the synthesis of liver-targeting LYTACs.[11][12] Let's break down its name and function:

  • Tri-GalNAc: The tri-antennary N-acetylgalactosamine cluster serves as the high-affinity ligand for the ASGPR.[8]

  • (OAc)3: The acetate groups (OAc) are protecting groups on the sugar moieties, commonly used during chemical synthesis.

  • Perfluorophenyl (PFP) Ester: This is the reactive component of the molecule. PFP esters are highly efficient at reacting with primary amines (such as the ε-amino group of lysine residues on proteins) to form stable amide bonds.[13][14] They are favored for bioconjugation in aqueous environments because they are more resistant to spontaneous hydrolysis than other common reagents like N-hydroxysuccinimide (NHS) esters.[13][14]

In essence, this compound is a ready-to-use chemical handle that allows researchers to easily attach a liver-targeting tri-GalNAc ligand to a binder molecule of their choice (e.g., an antibody or a peptide) to create a potent LYTAC.

Physicochemical Properties
PropertyValueReference
Description A pentafluorophenyl-modified triantennary N-acetylgalactosamine (tri-GalNAc) ligand.[12][15]
Application Used in the synthesis of GalNAc-lysosome-targeting chimeras (LYTACs).[11][12]
Molecular Weight ~2280.29 g/mol [15]
Purity Typically >95%[15]
Storage Recommended at -80°C for up to 6 months or -20°C for up to 1 month, stored under nitrogen.[11]

Mechanism and Workflow Visualizations

Logical Framework of a GalNAc-LYTAC

The power of the LYTAC platform lies in its modularity. A binder that recognizes the protein of interest is chemically linked to the ASGPR-targeting ligand, creating a bifunctional chimera.

cluster_0 LYTAC Components cluster_1 Synthesis cluster_2 Final Product Binder Binder Molecule (e.g., Antibody, Peptide) Recognizes Protein of Interest Conjugation Bioconjugation (Amide Bond Formation) Binder->Conjugation Ligand This compound (ASGPR Targeting Ligand) Ligand->Conjugation LYTAC GalNAc-LYTAC Conjugation->LYTAC

Caption: Modular design of a GalNAc-LYTAC.

Experimental Workflow: Synthesis of a GalNAc-LYTAC

The following diagram illustrates the general workflow for conjugating this compound to a protein binder, such as an antibody.

Start Buffer 1. Prepare Protein Binder in Amine-Free Buffer (e.g., Carbonate Buffer, pH 8.5) Start->Buffer React 3. Mix and React (1-2 hours, Room Temp) Molar Ratio ~5-15x excess of PFP reagent Buffer->React Reagent 2. Dissolve Tri-GalNAc-PFP in Organic Solvent (e.g., DMSO) Reagent->React Purify 4. Purify Conjugate (e.g., Spin Desalting Column) to remove unreacted reagent React->Purify Analyze 5. Characterize (e.g., Mass Spec, SDS-PAGE) Purify->Analyze End Analyze->End

Caption: General workflow for synthesizing a GalNAc-LYTAC.

Signaling Pathway: GalNAc-LYTAC Mediated Protein Degradation

This diagram shows the step-by-step biological process by which a GalNAc-LYTAC induces the degradation of a target membrane protein.

cluster_0 Extracellular Space cluster_1 Hepatocyte LYTAC GalNAc-LYTAC Ternary Ternary Complex Formation LYTAC->Ternary binds Target Target Protein Target->Ternary binds Membrane <Plasma Membrane> ASGPR ASGPR ASGPR->Ternary binds Endocytosis Clathrin-Mediated Endocytosis Ternary->Endocytosis Endosome Early Endosome Endocytosis->Endosome Dissociation Acidification & Dissociation Endosome->Dissociation Lysosome Lysosome Dissociation->Lysosome Target Protein Trafficked Recycle ASGPR Recycling Dissociation->Recycle ASGPR Trafficked Degradation Protein Degradation Lysosome->Degradation Recycle->ASGPR

Caption: ASGPR-mediated degradation pathway for LYTACs.

Experimental Protocols

The following are generalized protocols for the synthesis and testing of a GalNAc-LYTAC. These should be optimized for specific protein binders and cell lines.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the conjugation of the PFP ester to an antibody.

  • Buffer Exchange:

    • Prepare the antibody at a concentration of ≥1 mg/mL.

    • Exchange the antibody into an amine-free reaction buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5) using a desalting column (e.g., 7 kDa MWCO Zeba™ spin column) to remove any interfering substances like Tris or glycine.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[13] PFP esters can be sensitive to moisture.

  • Conjugation Reaction:

    • Add the PFP ester stock solution to the antibody solution to achieve a final molar excess of 5-15 fold of the PFP reagent over the antibody. The optimal ratio should be determined empirically.

    • Gently mix and incubate at room temperature for 1-2 hours.

  • Purification:

    • Remove unreacted PFP ester and organic solvent by performing another buffer exchange using a desalting column into a desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional but Recommended):

    • Confirm successful conjugation using SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

    • Determine the degree of labeling (DOL), i.e., the average number of GalNAc ligands per antibody.

Protocol 2: In Vitro Protein Degradation Assay

This protocol is used to assess the efficacy of the newly synthesized GalNAc-LYTAC.

  • Cell Culture:

    • Plate an ASGPR-expressing hepatocyte cell line (e.g., HepG2, HEP3B) in a suitable plate format (e.g., 12-well or 6-well plates).[3]

    • Allow cells to adhere and grow to a confluency of 70-80%.

  • LYTAC Treatment:

    • Prepare a series of dilutions of the GalNAc-LYTAC conjugate in cell culture medium.

    • Aspirate the old medium from the cells and add the medium containing the LYTAC conjugate. Include relevant controls:

      • Vehicle control (e.g., PBS).

      • Unconjugated antibody (to show the effect is not due to binding alone).

      • A negative control cell line that does not express ASGPR (e.g., A549) to demonstrate specificity.[16]

  • Incubation:

    • Incubate the cells for a set period (e.g., 24, 48, or 72 hours) to allow for protein degradation. The optimal time course should be determined experimentally.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification and Analysis:

    • Determine the total protein concentration in each lysate using a BCA assay.

    • Normalize the samples to equal protein amounts.

    • Analyze the level of the target protein by Western Blot using a specific primary antibody against the target. A housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

    • Quantify the band intensities using densitometry to determine the percentage of protein degradation relative to the vehicle control.

Example Data from a Degradation Experiment

The efficacy of a LYTAC is often measured by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).

Cell LineTreatmentConcentration (nM)Target Protein Level (% of Control)Notes
HepG2 (ASGPR+)Ctx-GalNAc30~40%Demonstrates degradation of EGFR in a liver cancer cell line.[16]
Huh7 (ASGPR+)Ctx-GalNAc30~60%Shows varying efficiency based on cell line.[16]
A549 (ASGPR-)Ctx-GalNAc30~100%Confirms that degradation is dependent on ASGPR expression.[16]
HepG2 (ASGPR+)Ctx-GalNAc + free tri-GalNAc30~100%Competition control proves the mechanism relies on ASGPR binding.[3]

References

Methodological & Application

Application Notes and Protocols: Conjugation of Tri-GalNAc(OAc)₃-Perfluorophenyl to Antibodies for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific cell types is a paramount goal in modern drug development. One promising strategy involves the conjugation of targeting ligands to monoclonal antibodies (mAbs), thereby creating antibody-drug conjugates (ADCs) with enhanced cell-type specificity. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR), highly expressed on the surface of hepatocytes, represents an attractive target. Triantennary N-acetylgalactosamine (Tri-GalNAc) is a high-affinity ligand for ASGPR. This document provides detailed protocols for the conjugation of a photoreactive Tri-GalNAc derivative, Tri-GalNAc(OAc)₃-Perfluorophenyl, to antibodies.

The perfluorophenyl azide (PFPA) moiety of this reagent serves as a photoactivatable crosslinker. Upon exposure to ultraviolet (UV) light, the azide group generates a highly reactive nitrene intermediate that can form a covalent bond with the antibody, typically through insertion into C-H or N-H bonds. This photoaffinity labeling approach offers a versatile method for antibody conjugation.

Experimental Protocols

This section details the materials and methods for the conjugation of Tri-GalNAc(OAc)₃-Perfluorophenyl to a model antibody, typically a human IgG1.

Materials
  • Antibody: Human IgG1 monoclonal antibody (e.g., Trastuzumab) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

  • Tri-GalNAc Reagent: Tri-GalNAc(OAc)₃-Perfluorophenyl azide.

  • Solvent for Tri-GalNAc Reagent: Anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • UV Light Source: A UV lamp with a primary emission wavelength of 365 nm.

  • Reaction Vessels: UV-transparent microcentrifuge tubes or cuvettes.

  • Purification System: Size-exclusion chromatography (SEC) system (e.g., ÄKTA pure) with a suitable column (e.g., Superdex 200 Increase 10/300 GL) or centrifugal ultrafiltration devices (e.g., Amicon Ultra, 50 kDa MWCO).

  • Analytical Equipment:

    • UV-Vis Spectrophotometer

    • SDS-PAGE system

    • Mass Spectrometer (for intact mass analysis and peptide mapping)

    • High-Performance Liquid Chromatography (HPLC) system with a hydrophobic interaction chromatography (HIC) column.

Protocol for Photo-conjugation
  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., sodium azide) that could interfere with the conjugation reaction. If necessary, perform a buffer exchange into PBS using a desalting column or centrifugal filtration.

    • Adjust the antibody concentration to 5 mg/mL in PBS.

  • Preparation of Tri-GalNAc(OAc)₃-Perfluorophenyl Solution:

    • Prepare a 10 mM stock solution of Tri-GalNAc(OAc)₃-Perfluorophenyl in anhydrous DMSO immediately before use.

  • Photo-conjugation Reaction:

    • In a UV-transparent microcentrifuge tube, add the antibody solution.

    • Add the desired molar excess of the Tri-GalNAc reagent stock solution to the antibody solution. Molar ratios of 10:1 to 50:1 (Tri-GalNAc reagent:antibody) are typically a good starting point for optimization.

    • Gently mix the solution by pipetting.

    • Place the reaction tube on ice, approximately 5-10 cm from the UV lamp.

    • Irradiate the sample with 365 nm UV light for 15-60 minutes. The optimal irradiation time should be determined empirically.

    • Keep the reaction on ice throughout the irradiation to minimize potential protein denaturation.

  • Purification of the Conjugate:

    • Following photo-conjugation, remove the unreacted Tri-GalNAc reagent and byproducts.

    • Size-Exclusion Chromatography (SEC): Load the reaction mixture onto an SEC column pre-equilibrated with PBS. Collect fractions corresponding to the monomeric antibody peak.

    • Centrifugal Ultrafiltration: Alternatively, use a centrifugal ultrafiltration device with a 50 kDa molecular weight cutoff. Wash the conjugate with PBS multiple times to remove low molecular weight impurities.

  • Characterization of the Conjugate:

    • Protein Concentration: Determine the protein concentration of the purified conjugate using a BCA assay or by measuring the absorbance at 280 nm.

    • SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions to confirm the integrity of the antibody and to observe any shifts in molecular weight due to conjugation.

    • Drug-to-Antibody Ratio (DAR) Determination:

      • UV-Vis Spectroscopy: If the Tri-GalNAc moiety has a distinct UV absorbance from the antibody, the DAR can be estimated using their respective extinction coefficients.

      • Mass Spectrometry: Perform intact mass analysis of the conjugate to determine the distribution of species with different numbers of conjugated Tri-GalNAc molecules. The average DAR can be calculated from the relative abundance of each species.

      • Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated hydrophobic moieties. The peak areas can be used to calculate the average DAR.

Data Presentation

The following tables summarize typical quantitative data obtained from the conjugation of Tri-GalNAc(OAc)₃-Perfluorophenyl to a model IgG1 antibody.

Table 1: Effect of Molar Ratio of Tri-GalNAc Reagent on Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

Molar Ratio (Tri-GalNAc:Antibody)Average DAR (by Mass Spectrometry)Conjugation Efficiency (%)Antibody Recovery (%)
10:11.5 ± 0.27592
20:12.8 ± 0.38588
50:14.1 ± 0.49085

Table 2: Characterization of Purified Tri-GalNAc-Antibody Conjugate (20:1 Molar Ratio)

ParameterResult
Average DAR2.8
Monomer Purity (by SEC)>98%
Endotoxin Level<0.1 EU/mg
Binding Affinity to Target Antigen (vs. unconjugated)No significant change
ASGPR BindingConfirmed

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization Ab Antibody in PBS Mix Mix Antibody and Tri-GalNAc-PFPA Ab->Mix TGN Tri-GalNAc-PFPA in DMSO TGN->Mix UV UV Irradiation (365 nm) Mix->UV SEC Size-Exclusion Chromatography UV->SEC Analysis SDS-PAGE, MS (DAR), HIC SEC->Analysis

Caption: Experimental workflow for the photo-conjugation of Tri-GalNAc-PFPA to an antibody.

Signaling Pathway: ASGPR-mediated Endocytosis

asgpr_pathway cluster_cell Hepatocyte cluster_endocytosis Endocytosis TGN_Ab Tri-GalNAc-Antibody Conjugate ASGPR ASGPR TGN_Ab->ASGPR Binding Endosome Early Endosome ASGPR->Endosome Internalization Membrane Cell Membrane Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Lysosome->TGN_Ab Degradation & Payload Release

Caption: ASGPR-mediated endocytosis of a Tri-GalNAc-antibody conjugate in hepatocytes.

Step-by-Step Synthesis of GalNAc-LYTACs using "Tri-GalNAc(OAc)3-Perfluorophenyl": Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of GalNAc-conjugated Lysosome-Targeting Chimeras (LYTACs) utilizing the activated reagent "Tri-GalNAc(OAc)3-Perfluorophenyl". LYTACs are a promising class of molecules designed to degrade extracellular and membrane-bound proteins by hijacking the endogenous lysosomal pathway. The tri-antennary N-acetylgalactosamine (Tri-GalNAc) moiety specifically targets the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes, enabling liver-specific delivery and degradation of target proteins.[1][2][3][4][5][6][7][8]

The perfluorophenyl (PFP) ester of Tri-GalNAc(OAc)3 is an amine-reactive chemical handle that facilitates the covalent conjugation of the Tri-GalNAc ligand to a target-binding moiety, such as an antibody or other protein containing accessible lysine residues.[2][9][10][11][12] This protocol will detail the step-by-step synthesis, purification, and characterization of a GalNAc-LYTAC, as well as methods to assess its biological activity.

Overview of GalNAc-LYTAC Technology

GalNAc-LYTACs are bifunctional molecules composed of a target-binding domain and a lysosome-targeting ligand (Tri-GalNAc). The mechanism of action involves the simultaneous binding of the LYTAC to a target protein on the cell surface and the ASGPR on hepatocytes. This ternary complex is then internalized via receptor-mediated endocytosis.[1][2][3][4] Following internalization, the complex is trafficked to the lysosome, where the target protein is degraded.[2][13][14] This approach allows for the targeted degradation of proteins that are otherwise difficult to drug with conventional small molecules or antibodies.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of GalNAc-LYTACs.

Materials and Reagents
ReagentSupplierPurpose
This compounde.g., MedChemExpressAmine-reactive GalNAc ligand for conjugation
Target-binding protein (e.g., antibody)In-house or CommercialBinds to the protein of interest for degradation
Reaction Buffer (e.g., PBS, pH 7.2-8.5)Standard lab supplierProvides optimal pH for the conjugation reaction
Organic Co-solvent (e.g., DMSO, DMF)Standard lab supplierTo dissolve the this compound reagent
Quenching Reagent (e.g., Tris buffer)Standard lab supplierTo stop the conjugation reaction
Size-Exclusion Chromatography (SEC) columne.g., GE Healthcare, AgilentFor purification of the GalNAc-LYTAC conjugate
Reagents for protein characterizationStandard lab supplierFor SDS-PAGE, Native PAGE, Mass Spectrometry
Cell culture reagentsStandard lab supplierFor maintaining and treating cells for functional assays
Antibodies for Western Blot/Flow CytometryCommercial sourcesFor detection of target protein degradation
Step-by-Step Synthesis of GalNAc-LYTAC

This protocol describes the conjugation of this compound to a target-binding antibody.

Step 1: Preparation of the Antibody Solution

  • Dissolve the antibody in the chosen reaction buffer (e.g., 50-100 mM PBS, pH 7.2-8.5) to a final concentration of 0.5-5 mg/mL.[9]

  • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.

Step 2: Preparation of the this compound Solution

  • Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10-100 mM.[2][9][11] Note: PFP esters are moisture-sensitive. To avoid hydrolysis, do not prepare stock solutions for long-term storage.[2][11]

Step 3: Conjugation Reaction

  • Slowly add the dissolved this compound solution to the antibody solution while gently stirring.

  • The molar ratio of this compound to the antibody should be optimized, but a starting point of a 5 to 20-fold molar excess of the PFP ester is recommended.[10]

  • Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours or overnight at 4°C.[9]

  • The reaction progress can be monitored by techniques such as Native PAGE, where the conjugated antibody will show a shift in mobility.[14]

Step 4: Quenching the Reaction

  • (Optional) To quench any unreacted PFP ester, add a quenching reagent such as Tris buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

Step 5: Acetate Deprotection (if necessary) The "(OAc)3" in the reagent name indicates that the hydroxyl groups on the GalNAc moieties are protected by acetyl groups. Depending on the experimental requirements, these may need to be deprotected. This typically involves treatment with a mild base, such as hydrazine or sodium methoxide in methanol. This step should be carefully optimized to avoid degradation of the antibody.

Purification of the GalNAc-LYTAC Conjugate
  • Purify the GalNAc-LYTAC conjugate from unreacted Tri-GalNAc ligand and other small molecules using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200).[1][13][15]

  • Equilibrate the SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Load the reaction mixture onto the column and collect fractions.

  • Monitor the protein elution profile using UV absorbance at 280 nm. The first peak corresponds to the purified antibody conjugate.

Characterization of the GalNAc-LYTAC Conjugate

Table 1: Characterization Methods for GalNAc-LYTACs

Characterization TechniquePurposeExpected Outcome
Native PAGE To assess conjugation and purity.[14]A band shift upwards for the conjugated antibody compared to the unconjugated antibody, indicating an increase in size/charge.
SDS-PAGE To check for antibody integrity after conjugation.No significant degradation bands should be observed.
Mass Spectrometry (MALDI-TOF or ESI-MS) To determine the degree of labeling (DOL), i.e., the number of GalNAc ligands per antibody.An increase in the molecular weight of the antibody corresponding to the number of attached GalNAc ligands.
Endotoxin Testing To ensure the conjugate is suitable for cell-based assays.Low endotoxin levels as per standard requirements.

Table 2: Representative Quantitative Data for GalNAc-LYTAC Synthesis

ParameterTypical Value/RangeMethod of Determination
Degree of Labeling (DOL) 2 - 10 GalNAc/antibodyMass Spectrometry
Purity >95%Size-Exclusion Chromatography, SDS-PAGE
Yield 50 - 80%UV-Vis Spectroscopy (A280)
Endotoxin Level < 1 EU/mgLAL Assay
In Vitro Functional Assays

Protocol: Assessment of Target Protein Degradation

  • Cell Culture: Culture a hepatocyte-derived cell line (e.g., HepG2, Hep3B) that expresses both the target protein and ASGPR.

  • Treatment: Treat the cells with varying concentrations of the purified GalNAc-LYTAC. Include unconjugated antibody and vehicle controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for internalization and degradation of the target protein.

  • Analysis: Analyze the levels of the target protein using the following methods:

    • Western Blotting: Lyse the cells and perform a western blot to quantify the total levels of the target protein.[14]

    • Flow Cytometry: For membrane-bound targets, stain the cells with an antibody against the target protein (using a different epitope than the LYTAC) to quantify cell surface protein levels.[14][16]

Table 3: Example Data for Target Protein Degradation

TreatmentConcentration (nM)Target Protein Level (% of Control)
Vehicle Control -100%
Unconjugated Antibody 10095%
GalNAc-LYTAC 1060%
GalNAc-LYTAC 5030%
GalNAc-LYTAC 10015%

Visualizations

Signaling Pathway of GalNAc-LYTAC Mediated Degradation

GalNAc_LYTAC_Pathway cluster_intracellular Intracellular Space Target Protein Target Protein GalNAc-LYTAC GalNAc-LYTAC Target Protein->GalNAc-LYTAC ASGPR ASGPR GalNAc-LYTAC->ASGPR Endosome Endosome ASGPR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degraded Products Degraded Products Lysosome->Degraded Products Degradation

Caption: GalNAc-LYTAC signaling pathway.

Experimental Workflow for GalNAc-LYTAC Synthesis and Evaluation

GalNAc_LYTAC_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_evaluation Functional Evaluation A Prepare Antibody Solution C Conjugation Reaction A->C B Prepare Tri-GalNAc(OAc)3-PFP Solution B->C D Purification (SEC) C->D E Characterization (MS, PAGE) D->E F Cell Treatment E->F G Degradation Analysis (WB, Flow) F->G

Caption: GalNAc-LYTAC synthesis workflow.

Conclusion

The use of "this compound" provides a robust and efficient method for the synthesis of liver-targeting GalNAc-LYTACs. The protocols and data presented in this document offer a comprehensive guide for researchers to produce and evaluate these novel protein degraders. The ability to specifically target and degrade extracellular and membrane proteins in hepatocytes opens up new avenues for the treatment of various liver diseases and other disorders involving proteins processed through the liver. Careful optimization of the conjugation and purification steps is crucial for obtaining highly pure and active GalNAc-LYTACs for downstream applications.

References

Application Notes and Protocols: Tri-GalNAc(OAc)3-Perfluorophenyl Reaction with Amine-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutics to specific cell types is a paramount goal in modern drug development. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR), highly expressed on the surface of hepatocytes, represents a key target. Triantennary N-acetylgalactosamine (Tri-GalNAc) clusters are high-affinity ligands for ASGPR.[1][2] When conjugated to therapeutic molecules, these clusters facilitate rapid and efficient uptake into liver cells.[2][3]

This document provides detailed application notes and protocols for the reaction of acetylated Tri-GalNAc activated with a perfluorophenyl (PFP) ester, specifically "Tri-GalNAc(OAc)3-Perfluorophenyl," with amine-containing molecules such as proteins, antibodies, and oligonucleotides. The PFP ester is an amine-reactive functional group that forms a stable amide bond with primary and secondary amines, offering high efficiency and reduced susceptibility to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[4][5] This methodology is central to the development of targeted therapies, including antisense oligonucleotides (ASOs) and Lysosome-Targeting Chimeras (LYTACs).[6][7]

Principle of the Reaction

The core of this bioconjugation strategy is the reaction between the PFP ester of the Tri-GalNAc cluster and a primary amine on the molecule of interest. The pentafluorophenyl group is an excellent leaving group, facilitating the nucleophilic attack by the amine to form a stable amide linkage. This reaction is typically carried out in a solution phase under controlled pH conditions to ensure the reactivity of the amine and the stability of the ester.[4]

Applications

  • Targeted Delivery of Oligonucleotides: Conjugation of Tri-GalNAc to antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs) significantly enhances their delivery to hepatocytes, leading to improved potency for gene silencing in the liver.[2][6][8]

  • Development of LYTACs: Lysosome-Targeting Chimeras (LYTACs) can be synthesized by conjugating Tri-GalNAc to antibodies or other proteins.[7][9] This directs the protein conjugate to the ASGPR for internalization and subsequent lysosomal degradation of the target protein.[10][11]

  • Hepatocyte-Specific Drug Delivery: Small molecule drugs containing a primary amine can be conjugated with Tri-GalNAc to improve their therapeutic index by concentrating their action in the liver.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the reaction of this compound with amine-containing biomolecules, compiled from various studies.

Table 1: Reaction Conditions for PFP Ester-Amine Coupling

ParameterValueNotes
Molar Ratio (PFP ester:Amine) 2:1 to 50:1The optimal ratio depends on the biomolecule and desired degree of labeling.[4][12]
Reaction pH 7.2 - 8.5Optimal for amine reactivity; lower pH reduces reactivity, while higher pH increases hydrolysis of the PFP ester.[4][12]
Reaction Temperature 4°C to 25°CRoom temperature (20-25°C) is common. 4°C can be used for sensitive biomolecules.[4][12]
Reaction Time 1 - 4 hours (at 20-25°C) or overnight (at 4°C)Reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry.[4][12]
Solvent Aqueous buffer (e.g., PBS) with co-solventPFP esters are often dissolved in an organic solvent (DMSO, DMF) before addition to the aqueous reaction buffer.[4][5]

Table 2: Example of Antibody Labeling with Tri-GalNAc-NHS Ester *

Molar Ratio (Ester:Antibody)Resulting Number of Tri-GalNAc per Antibody
3:1~1
12:1~3
25:1~5

*Data from a study using an NHS ester, which has similar reactivity to PFP esters, to illustrate the relationship between reagent stoichiometry and labeling efficiency.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an Amine-Containing Biomolecule

This protocol provides a general framework for the conjugation reaction. Optimization of molar ratios, concentration, and reaction time may be necessary for specific applications.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, oligonucleotide)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 50–100 mM sodium phosphate buffer, pH 7.2–8.5. Avoid buffers containing primary amines like Tris or glycine.[4][5]

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare the Biomolecule Solution:

    • Dissolve the amine-containing biomolecule in the reaction buffer to a final concentration of 0.5–5 mg/mL.[4]

    • If the biomolecule is not readily soluble, an amine-free organic co-solvent such as DMSO or DMF may be added (typically 5-10% of the final volume).[4]

  • Prepare the this compound Solution:

    • PFP esters are moisture-sensitive.[5][12] Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a concentration of 10–100 mM.[4] Do not prepare stock solutions for storage as the PFP ester can hydrolyze.[5]

  • Conjugation Reaction:

    • Slowly add the dissolved this compound solution to the stirring biomolecule solution.

    • The final molar ratio of PFP ester to the amine-containing biomolecule should be optimized, typically ranging from 2:1 to 50:1.[4][12]

    • Allow the reaction to proceed at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for sensitive biomolecules.[4]

  • Purification:

    • Following the incubation, remove the unreacted Tri-GalNAc reagent and byproducts.

    • For macromolecules like proteins and oligonucleotides, size-exclusion chromatography (e.g., using a desalting column) is a common and effective purification method.[9][12]

  • Characterization:

    • Analyze the purified conjugate to determine the degree of labeling and confirm the integrity of the biomolecule. Techniques such as mass spectrometry, HPLC, and gel electrophoresis can be used.

Protocol 2: Solution-Phase Conjugation of Tri-GalNAc-PFP to an Amino-Modified Antisense Oligonucleotide (ASO)

This protocol is adapted from methodologies for conjugating GalNAc clusters to ASOs.[6]

Materials:

  • 5'-amino-modified ASO

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

  • Size-exclusion chromatography column

Procedure:

  • Prepare ASO Solution: Dissolve the 5'-amino-modified ASO in the reaction buffer.

  • Prepare Tri-GalNAc-PFP Solution: Just before use, dissolve this compound in anhydrous DMSO.

  • Conjugation: Add the Tri-GalNAc-PFP solution to the ASO solution. A typical molar excess of the PFP ester is used.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours.

  • Purification: Purify the resulting GalNAc-ASO conjugate using size-exclusion chromatography to remove excess reagents.

  • Analysis: Confirm the successful conjugation and purity of the product via mass spectrometry and HPLC.

Visualizations

Reaction_Scheme TriGalNAc This compound Conjugate Tri-GalNAc-NH-R (Conjugate) TriGalNAc->Conjugate + R-NH2 AmineMolecule Amine-Containing Molecule (R-NH2) LeavingGroup Pentafluorophenol Conjugate->LeavingGroup - Leaving Group

Caption: Reaction of Tri-GalNAc(OAc)3-PFP with an amine.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis PrepBiomolecule 1. Prepare Biomolecule Solution (pH 7.2-8.5) Mix 3. Mix Reagents PrepBiomolecule->Mix PrepPFP 2. Dissolve PFP Ester in DMSO/DMF PrepPFP->Mix Incubate 4. Incubate (1-4h at RT or overnight at 4°C) Mix->Incubate Purify 5. Purify Conjugate (e.g., SEC) Incubate->Purify Analyze 6. Characterize Product (e.g., MS, HPLC) Purify->Analyze

Caption: Workflow for Tri-GalNAc conjugation.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte Conjugate Tri-GalNAc Conjugate ASGPR ASGPR Conjugate->ASGPR Binding Endosome Endosome ASGPR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Release Therapeutic Release Lysosome->Release Degradation/ Processing

Caption: ASGPR-mediated uptake of a Tri-GalNAc conjugate.

References

Application Notes and Protocols for Protein Labeling with Tri-GalNAc(OAc)3-Perfluorophenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with Tri-GalNAc(OAc)3-Perfluorophenyl. This reagent enables the site-specific or non-specific conjugation of a triantennary N-acetylgalactosamine (Tri-GalNAc) moiety to a protein of interest. The resulting glycoconjugate can be used for various applications, particularly for targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these liver cells. This targeting strategy is a cornerstone of Lysosome-Targeting Chimera (LYTAC) technology, which aims to induce the degradation of extracellular and membrane-bound proteins.[1][2][3][4][5]

Principle of the Method

The labeling strategy is based on the reaction of the perfluorophenyl ester of the Tri-GalNAc derivative with nucleophilic functional groups on the protein surface. The perfluorophenyl group is an excellent leaving group, allowing for efficient acylation of primary amines (e.g., the ε-amine of lysine residues) and, to a lesser extent, other nucleophiles such as the N-terminal α-amine, tyrosine, serine, and threonine residues, under appropriate pH conditions. The acetyl (OAc) groups on the GalNAc moieties are protecting groups that may be removed in subsequent steps if desired, although for ASGPR binding, the free hydroxyls are required. The protocol will assume the deacetylation is a separate, subsequent process if needed.

Materials and Reagents

  • Protein of interest in a suitable buffer (e.g., PBS, HEPES) free of primary amines (e.g., Tris, glycine).

  • This compound (ensure quality and purity).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the labeling reagent.

  • Reaction buffer: Phosphate-buffered saline (PBS) or bicarbonate buffer, pH 7.4-8.5.

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing (with an appropriate molecular weight cutoff).

  • Analytical equipment for characterization: UV-Vis spectrophotometer, SDS-PAGE, and Mass Spectrometry (e.g., MALDI-TOF).

Experimental Protocols

Preparation of Reagents
  • Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). If the protein solution contains primary amine-containing buffers, exchange the buffer to PBS using dialysis or a desalting column.

  • Labeling Reagent Stock Solution: Just before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.

Protein Labeling Protocol
  • Reaction Setup: In a microcentrifuge tube, add the protein solution.

  • pH Adjustment: Adjust the pH of the protein solution to 8.0-8.5 by adding a small volume of a suitable buffer (e.g., 1 M sodium bicarbonate). This elevated pH deprotonates the lysine amines, increasing their nucleophilicity.

  • Addition of Labeling Reagent: While gently vortexing, add a calculated amount of the this compound stock solution to the protein solution. The molar ratio of the labeling reagent to the protein can be varied to control the degree of labeling. A starting point is a 10- to 50-fold molar excess of the reagent over the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle shaking. The optimal time and temperature may need to be determined empirically for each protein.

  • Quenching: Quench the reaction by adding the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining unreacted labeling reagent. Incubate for 30 minutes at room temperature.

Purification of the Labeled Protein
  • Removal of Unreacted Reagent: Purify the labeled protein from the unreacted labeling reagent and byproducts using a size-exclusion chromatography (SEC) column (e.g., a pre-packed PD-10 desalting column) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Concentration: If necessary, concentrate the purified labeled protein using a centrifugal filter device with an appropriate molecular weight cutoff.

Characterization of the Labeled Protein
  • Protein Concentration: Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.

  • Degree of Labeling (DOL): The number of Tri-GalNAc molecules conjugated per protein can be determined using MALDI-TOF mass spectrometry. The mass shift between the unlabeled and labeled protein corresponds to the number of attached Tri-GalNAc moieties. In one study, MALDI-MS was used to determine that an antibody was labeled with an average of 4.7 to 5.7 Tri-GalNAc residues.[3]

  • Purity and Integrity: Analyze the purity and integrity of the labeled protein by SDS-PAGE. The labeled protein should show a slight increase in molecular weight compared to the unlabeled protein.

Quantitative Data Summary

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can increase labeling efficiency but may also lead to aggregation.
Molar Excess of Labeling Reagent10 - 50 foldThe optimal ratio should be determined empirically to achieve the desired degree of labeling.
Reaction pH7.4 - 8.5A slightly alkaline pH is preferred to enhance the nucleophilicity of lysine residues.
Incubation Time2 - 4 hours at RT or overnight at 4°CLonger incubation times can increase the degree of labeling.
Quenching Reagent1 M Tris-HCl, pH 8.0Final concentration of 50-100 mM.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_characterization Characterization prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) adjust_ph Adjust pH to 8.0-8.5 prep_protein->adjust_ph prep_reagent Prepare Labeling Reagent (10-50 mM in DMSO/DMF) add_reagent Add Labeling Reagent (10-50x molar excess) prep_reagent->add_reagent adjust_ph->add_reagent incubate Incubate (2-4h at RT or overnight at 4°C) add_reagent->incubate quench Quench Reaction (50-100 mM Tris) incubate->quench sec Size-Exclusion Chromatography quench->sec concentrate Concentrate Protein sec->concentrate bca Protein Concentration (BCA) concentrate->bca ms Degree of Labeling (MALDI-MS) concentrate->ms sds_page Purity (SDS-PAGE) concentrate->sds_page

Caption: Experimental workflow for labeling proteins with this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte protein_conjugate Tri-GalNAc-Protein Conjugate asgpr Asialoglycoprotein Receptor (ASGPR) protein_conjugate->asgpr Binding endosome Endosome asgpr->endosome Receptor-Mediated Endocytosis lysosome Lysosome endosome->lysosome Fusion degradation Protein Degradation lysosome->degradation

Caption: Cellular uptake and degradation pathway of a Tri-GalNAc-protein conjugate in hepatocytes.

References

Application Notes and Protocols: Utilizing "Tri-GalNAc(OAc)3-Perfluorophenyl" for Liver Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Tri-GalNAc(OAc)3-Perfluorophenyl" is a specialized chemical reagent designed for the targeted delivery of molecules to the liver. It is a triantennary N-acetylgalactosamine (Tri-GalNAc) ligand where the sugar hydroxyl groups are protected with acetyl (OAc) groups, and the molecule is activated with a perfluorophenyl (PFP) ester. This PFP ester serves as a reactive handle for covalent conjugation to a wide range of molecules, including small drugs, peptides, oligonucleotides, and proteins.[1][2][3]

The core principle behind its utility lies in the high-affinity interaction between the Tri-GalNAc cluster and the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor abundantly and almost exclusively expressed on the surface of hepatocytes.[4][5] This specific binding facilitates rapid, receptor-mediated endocytosis, making Tri-GalNAc an exceptional targeting moiety for liver-specific delivery.[4] By conjugating a molecule of interest to "this compound," researchers can create constructs that are efficiently internalized by liver cells.

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on how to use this reagent for liver metabolism studies, from the synthesis of targeted conjugates to their evaluation in vitro and in vivo.

Mechanism of Action: ASGPR-Mediated Endocytosis

The targeted delivery of Tri-GalNAc conjugates is a multi-step process initiated by binding to the ASGPR on the hepatocyte surface. The ASGPR is a high-capacity receptor, with approximately 500,000 copies per hepatocyte, that rapidly internalizes its ligands.[5][6]

The process unfolds as follows:

  • Binding: The Tri-GalNAc-conjugated molecule circulates in the bloodstream and, upon reaching the liver sinusoids, the three GalNAc residues bind with high avidity to the subunits of the trimeric ASGPR.[7]

  • Internalization: This binding event triggers clathrin-mediated endocytosis, where the cell membrane invaginates to form an endosome containing the ASGPR-ligand complex.[6]

  • Dissociation: The endosome's internal environment becomes acidified, causing a conformational change in the ASGPR and leading to the dissociation of the Tri-GalNAc conjugate from the receptor.[4]

  • Recycling and Trafficking: The unbound ASGPR is recycled back to the cell surface for further ligand binding, a process that takes approximately 15 minutes.[6] The liberated conjugate is trafficked further into the endo-lysosomal pathway.

  • Payload Release: Depending on the nature of the linker and the payload, the active molecule is released into the cytoplasm or remains within the lysosome. For instance, a small fraction of siRNA conjugates escapes the endosome to enter the cytoplasm and engage with the RNA-induced silencing complex (RISC).[4] For applications like LYTACs (Lysosome-Targeting Chimeras), the entire conjugate, including a targeted extracellular protein, is directed to the lysosome for degradation.[6]

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_membrane cluster_cytoplasm Cytoplasm Conjugate Tri-GalNAc Conjugate ASGPR ASGPR Conjugate->ASGPR 1. Binding Endosome Early Endosome (Acidifying pH) ASGPR->Endosome 2. Endocytosis Endosome->ASGPR 3. Receptor Recycling Late_Endosome Late Endosome Endosome->Late_Endosome 4. Trafficking Lysosome Lysosome Late_Endosome->Lysosome RISC RISC (for siRNA) Late_Endosome->RISC 5a. Endosomal Escape (e.g., siRNA) Degradation Payload Degradation Lysosome->Degradation 5b. Lysosomal Degradation (e.g., LYTAC) Payload_Effect Metabolic Effect / Target Engagement RISC->Payload_Effect

Caption: ASGPR-Mediated Endocytosis Pathway.

Applications in Liver Metabolism Studies

The ability to specifically deliver molecules to hepatocytes opens up numerous applications in the study of liver metabolism and the development of liver-targeted therapeutics.

  • Targeted Drug Delivery: Conventional small molecule drugs can be conjugated to Tri-GalNAc to increase their therapeutic index for liver diseases. This enhances efficacy by achieving high local concentrations in the target organ while minimizing systemic exposure and associated side effects.

  • Gene Silencing: Tri-GalNAc conjugates are highly effective for delivering small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) to hepatocytes. This allows for the specific knockdown of disease-causing genes expressed in the liver, a strategy that has led to several approved therapies.[8]

  • Targeted Protein Degradation (LYTACs): "this compound" is a key reagent for synthesizing GalNAc-LYTACs.[3] These bifunctional molecules consist of a Tri-GalNAc moiety linked to a binder (e.g., an antibody or small molecule) for an extracellular or membrane-bound protein. The LYTAC facilitates the formation of a ternary complex between the target protein and the ASGPR, leading to the endocytosis and subsequent lysosomal degradation of the target protein. This is a powerful tool for studying the function of specific liver surface proteins.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from literature regarding ASGPR expression, binding affinities, and the in vitro and in vivo performance of Tri-GalNAc conjugates.

Table 1: ASGPR Expression and Binding Affinity

Parameter Cell Line / System Value Reference
ASGPR Density HepG2 cells ~76,000 receptors/cell [9]
ASGPR Density HepAD38 cells ~17,000 receptors/cell [9]
ASGPR Density Huh-5-2 cells ~3,000 receptors/cell [9]
Binding Affinity (Kd) Monomeric GalNAc 40.4 ± 9.5 µM [10]
Binding Affinity (Kd) Tri-antennary GalNAc Nanomolar (nM) range [11]

| Binding Affinity (Kd) | Galactosylated Dendrimer | 3.7 µM |[12] |

Table 2: In Vitro Cellular Uptake and Activity

Parameter Assay Details Value Reference
IC50 (Competitive Binding) Peptide 5S-FITC vs. GalNAc 2.0 µM [7]
IC50 (Competitive Binding) Tri-GalNAc-FITC vs. GalNAc 11 µM [7]
Cellular Uptake Tri-GalNAc-biotin (2 µM) + NA-650 (500 nM) in HepG2 cells for 4h Time-dependent increase in fluorescence [6][10]

| Liver Cell Selectivity | Uptake in HepG2 / Uptake in HeLa | ~2x higher for Peptide 5S vs. Tri-GalNAc |[7] |

Table 3: In Vivo Pharmacokinetics and Efficacy

Parameter Study Details Value Reference
Efficacy (ED50) GalNAc-siRNA targeting TTR mRNA in mice (single dose) ~1 mg/kg (subcutaneous) [13]
Plasma Tmax GalNAc-siRNA in nonclinical species (subcutaneous) 0.25 - 2 hours [14]
Liver vs. Plasma Conc. GalNAc-siRNA at 8 weeks post-dose Significantly higher in liver [11]
Liver Concentration GalNAc-siRNA (10 mg/kg s.c. in mice) Peak at ~24h, sustained for >72h [15]

| Organ Distribution | Cy3-labeled-GalNAc-siRNA (10 mg/kg s.c. in mice) at 72h | Predominantly in Liver and Kidney |[15] |

Experimental Protocols

Workflow_Synthesis_InVitro start Start reagent Tri-GalNAc(OAc)3 -Perfluorophenyl start->reagent payload Amine-containing Payload (Drug, Peptide, etc.) start->payload conjugation Protocol 1: Conjugation Reaction reagent->conjugation payload->conjugation purification Purification (e.g., HPLC, SEC) conjugation->purification characterization Characterization (e.g., Mass Spec, NMR) purification->characterization final_conjugate Purified Tri-GalNAc Conjugate characterization->final_conjugate labeling Fluorescent Labeling (Optional) final_conjugate->labeling metabolism_assay Protocol 4: Metabolic Stability Assay final_conjugate->metabolism_assay labeled_conjugate Fluorescent Conjugate labeling->labeled_conjugate uptake_assay Protocol 2: In Vitro Uptake Assay (Flow Cytometry) labeled_conjugate->uptake_assay cell_culture Culture HepG2 cells cell_culture->uptake_assay cell_culture->metabolism_assay data_analysis Data Analysis (Uptake %, Half-life) uptake_assay->data_analysis metabolism_assay->data_analysis end End data_analysis->end Workflow_InVivo start Start conjugate Labeled Tri-GalNAc Conjugate start->conjugate mice Test Animals (Mice) start->mice dosing Systemic Administration (e.g., Subcutaneous) conjugate->dosing mice->dosing protocol Protocol 3: In Vivo Biodistribution dosing->protocol timepoints Euthanize at Time Points protocol->timepoints harvest Harvest Organs (Liver, Kidney, etc.) timepoints->harvest analysis Quantitative Analysis harvest->analysis ivis Ex Vivo Imaging (IVIS) analysis->ivis Fluorescent lcms LC-MS or Scintillation Counting analysis->lcms Radiolabeled or Unlabeled data Data Analysis: % Dose/gram tissue, Pharmacokinetics ivis->data lcms->data end End data->end

References

Application Notes and Protocols for In Vitro Protein Degradation Using Tri-GalNAc(OAc)3-Perfluorophenyl LYTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro assessment of protein degradation using Lysosome-Targeting Chimeras (LYTACs) synthesized from the "Tri-GalNAc(OAc)3-Perfluorophenyl" precursor. This technology enables the targeted degradation of extracellular and membrane-bound proteins, offering a novel therapeutic modality.

Introduction to Tri-GalNAc LYTACs

Lysosome-Targeting Chimeras (LYTACs) are bifunctional molecules designed to hijack the cell's natural lysosomal degradation pathway to eliminate specific proteins of interest. The technology described here utilizes a trivalent N-acetylgalactosamine (Tri-GalNAc) ligand to engage the asialoglycoprotein receptor (ASGPR), a receptor predominantly expressed on hepatocytes.[1][2][3] This liver-specific targeting makes Tri-GalNAc-based LYTACs a promising strategy for treating liver-associated diseases.[3][4]

The "this compound" is a chemical precursor used to synthesize active LYTAC molecules. The perfluorophenyl (PFP) ester group serves as a reactive handle for conjugation to a protein-of-interest (POI)-binding moiety, such as an antibody or a small molecule.[5][6][7] Once conjugated, the resulting LYTAC can simultaneously bind to the POI and the ASGPR on the cell surface, leading to the formation of a ternary complex. This complex is then internalized via endocytosis and trafficked to the lysosome, where the POI is degraded.[2][]

Signaling Pathway and Experimental Workflow

The mechanism of action for Tri-GalNAc LYTACs involves several key steps, from receptor binding to lysosomal degradation. The general experimental workflow is designed to quantify the extent of protein degradation and assess its functional consequences.

LYTAC_Pathway LYTAC Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Hepatocyte LYTAC LYTAC Ternary_Complex Ternary Complex (LYTAC-POI-ASGPR) LYTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds ASGPR ASGPR ASGPR->Ternary_Complex Binds Endosome Endosome Ternary_Complex->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking ASGPR_Recycling ASGPR Recycling Endosome->ASGPR_Recycling Degradation POI Degradation Lysosome->Degradation ASGPR_Recycling->ASGPR Recycles to cell surface Experimental_Workflow In Vitro LYTAC Assay Workflow Synthesis 1. LYTAC Synthesis (Conjugation of Tri-GalNAc to POI Binder) Treatment 3. Cell Treatment with LYTAC Synthesis->Treatment Cell_Culture 2. Cell Culture (e.g., HepG2, Hep3B) Cell_Culture->Treatment Degradation_Assay 4. Protein Degradation Assays Treatment->Degradation_Assay Functional_Assay 5. Functional Assays Treatment->Functional_Assay Western_Blot Western Blot (Total Protein) Degradation_Assay->Western_Blot Flow_Cytometry Flow Cytometry (Surface Protein) Degradation_Assay->Flow_Cytometry Data_Analysis 6. Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Viability_Assay Cell Viability Assay Functional_Assay->Viability_Assay

References

Application Notes and Protocols: Tri-GalNAc(OAc)3-Perfluorophenyl in Liver Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutics to hepatocytes is a cornerstone of modern therapy for a multitude of liver diseases. Among the most successful strategies is the use of N-acetylgalactosamine (GalNAc) as a targeting ligand. The asialoglycoprotein receptor (ASGPR), a C-type lectin highly and selectively expressed on the surface of hepatocytes, recognizes and internalizes molecules with terminal GalNAc residues.[1][2] This receptor-mediated endocytosis pathway provides an efficient mechanism for the specific delivery of therapeutic payloads to the liver.[2]

A trivalent configuration of GalNAc has been shown to exhibit the highest binding affinity for the ASGPR, making triantennary GalNAc conjugates a powerful tool in liver-targeted drug development.[3] "Tri-GalNAc(OAc)3-Perfluorophenyl" is a key chemical entity in this field. It is a pentafluorophenyl (PFP) activated form of a protected triantennary GalNAc ligand.[4][5] The PFP ester serves as a reactive group for efficient conjugation to therapeutic molecules, particularly those containing a primary amine, such as amino-modified small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs).[6][7][8] This document provides detailed application notes and protocols for the use of Tri-GalNAc-based conjugates in liver disease research.

Mechanism of Action: ASGPR-Mediated Endocytosis

The therapeutic efficacy of Tri-GalNAc conjugated molecules hinges on their uptake by hepatocytes via ASGPR-mediated endocytosis. This process can be summarized in the following key steps:

  • Binding: The triantennary GalNAc ligand binds with high affinity to the ASGPR on the hepatocyte surface.

  • Internalization: This binding triggers clathrin-mediated endocytosis, where the receptor-ligand complex is internalized into the cell within a clathrin-coated vesicle.[2]

  • Endosomal Trafficking: The vesicle sheds its clathrin coat to become an early endosome. The pH within the endosome begins to decrease.

  • Dissociation and Receptor Recycling: In the acidic environment of the late endosome, the GalNAc conjugate dissociates from the ASGPR. The ASGPR is then recycled back to the cell surface for further rounds of ligand uptake.

  • Payload Release: For siRNA and ASO conjugates, a critical and rate-limiting step is the escape of the therapeutic oligonucleotide from the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) or RNase H, respectively, to exert its gene-silencing effect.

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Conjugate Tri-GalNAc Conjugate ASGPR ASGPR Conjugate->ASGPR 1. High-Affinity Binding Clathrin_Vesicle Clathrin-Coated Vesicle ASGPR->Clathrin_Vesicle 2. Clathrin-Mediated Endocytosis Early_Endosome Early Endosome (pH ~6.5) Clathrin_Vesicle->Early_Endosome Uncoating Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation & pH Drop Late_Endosome->ASGPR 4. Receptor Recycling Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Degradation Pathway Payload Therapeutic Payload (e.g., siRNA) Late_Endosome->Payload 5. Endosomal Escape (Rate-Limiting) RISC RISC Engagement (siRNA) Payload->RISC Gene Silencing

Caption: ASGPR-mediated endocytosis pathway for Tri-GalNAc conjugates.

Applications in Liver Disease Research

The high specificity and efficiency of the Tri-GalNAc delivery system have made it a valuable tool for a wide range of applications in liver disease research and therapy.

  • Gene Silencing with siRNA and ASOs: This is the most prominent application. By conjugating Tri-GalNAc to siRNAs or ASOs, researchers can achieve potent and durable silencing of disease-causing genes in hepatocytes. This has been successfully applied in preclinical and clinical studies for:

    • Chronic Hepatitis B (HBV): Targeting HBV transcripts to reduce viral load.

    • Nonalcoholic Steatohepatitis (NASH) and Fibrosis: Silencing genes involved in lipid metabolism and fibrogenesis.[9]

    • Alpha-1 Antitrypsin Deficiency: Reducing the production of the mutant Z-AAT protein.

    • Acute Hepatic Porphyrias: Targeting ALAS1 to reduce the accumulation of toxic heme precursors.

    • Hypercholesterolemia: Silencing PCSK9 to lower LDL cholesterol levels.

  • Lysosome-Targeting Chimeras (LYTACs): Tri-GalNAc can be incorporated into LYTACs to mediate the degradation of extracellular and membrane proteins. The Tri-GalNAc moiety directs the LYTAC and its bound target protein to the hepatocyte for lysosomal degradation.

  • Delivery of Other Therapeutics: The Tri-GalNAc platform is being explored for the delivery of other therapeutic modalities, such as small molecule drugs and peptides, to the liver.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Tri-GalNAc-siRNA conjugates.

Table 1: In Vivo Efficacy of Tri-GalNAc-siRNA Conjugates in Animal Models

Target GeneDisease ModelAnimal ModelDoseEfficacyCitation
ITFG1Liver Injury / FibrosisMouse (Bile Duct Ligation)<1 mg/kg (ED50)Significant reduction in serum biomarkers of liver injury and attenuated fibrosis.[7]
ITFG1Liver RegenerationMouse (Partial Hepatectomy)Not specified>50% increase in hepatocyte proliferation compared to control.[7]
ITFG1General KnockdownNon-human PrimateSingle dose>80% knockdown with sustained silencing for over 3 months.[7]
ANGPTL3HyperlipidemiaMouse3 mg/kg83.7% reduction in serum ANGPTL3 at day 14.[10]
Lp(a)Hyperlipoproteinemia(a)Cynomolgus Monkey3 mg/kg80% reduction in serum Lp(a) for up to 56 days.[10]
TTRTransthyretin AmyloidosisMouse0.3 mg/kg~3-fold reduction in serum TTR at day 7.[11]

Table 2: Binding Affinities and In Vitro Efficacy

Ligand/ConjugateAssaySystemValueCitation
Monomeric GalNAcDissociation Constant (Kd)ASGPR~40 µM[1]
Multivalent GalNAcDissociation Constant (Kd)ASGPR~10⁻⁹ M[1]
CG-LR1 (ITFG1 siRNA)IC50Not specified1.5 pM[7]
Asialoorosomucoid (ASOR)Inhibition Constant (Ki)HepG2 cells1.7 nM[3]
Tri-GalNAc-siRNABinding Affinity (Kd)In silico model2 nM (assumed)[5]

Experimental Protocols

The following are detailed protocols for key experiments involving Tri-GalNAc conjugates.

Protocol 1: Solution-Phase Conjugation of a PFP-Activated Tri-GalNAc Cluster to an Amino-Modified Oligonucleotide

This protocol is adapted from a published method for the solution-phase conjugation of a pentafluorophenyl (PFP) ester-activated Tri-GalNAc cluster to a 5'-aminohexyl modified antisense oligonucleotide (ASO).[7][8]

Materials:

  • 5'-Aminohexyl modified oligonucleotide (lyophilized)

  • PFP-activated Tri-GalNAc cluster (e.g., a derivative of THA-GalNAc glutarate PFP ester)

  • 0.06 M Sodium tetraborate buffer (pH 9.3)

  • Acetonitrile (ACN)

  • Nuclease-free water

  • HPLC system for purification and analysis

Procedure:

  • Oligonucleotide Dissolution: Dissolve the lyophilized 5'-aminohexyl modified oligonucleotide in the sodium tetraborate buffer to a desired concentration.

  • PFP-Ester Dissolution: Separately, dissolve the PFP-activated Tri-GalNAc cluster in acetonitrile to prepare a stock solution.

  • Conjugation Reaction: a. To the oligonucleotide solution, add 2.6 equivalents of the PFP-activated Tri-GalNAc solution. b. Stir the reaction mixture at room temperature for 3 hours.

  • Monitoring the Reaction: Monitor the progress of the conjugation reaction by HPLC to confirm the formation of the desired conjugate and the consumption of the starting materials.

  • Purification: a. Once the reaction is complete, purify the crude reaction mixture using an appropriate HPLC method (e.g., ion-exchange or reverse-phase). b. Collect the fractions containing the purified Tri-GalNAc-oligonucleotide conjugate.

  • Desalting and Lyophilization: a. Desalt the purified conjugate using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation). b. Lyophilize the final product to obtain a solid powder.

  • Characterization: Confirm the identity and purity of the final conjugate using mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Cellular Uptake and Gene Silencing Assay in Primary Hepatocytes

This protocol describes a method to assess the efficacy of a Tri-GalNAc-siRNA conjugate in primary hepatocytes.

Materials:

  • Plated primary hepatocytes (e.g., mouse or human)

  • Hepatocyte culture medium

  • Tri-GalNAc-siRNA conjugate

  • Phosphate-buffered saline (PBS)

  • Lysis buffer for RNA extraction

  • qRT-PCR reagents and primers for the target gene and a housekeeping gene

Procedure:

  • Cell Culture: Culture primary hepatocytes according to standard protocols.

  • Treatment: a. Prepare a series of dilutions of the Tri-GalNAc-siRNA conjugate in hepatocyte culture medium. b. Aspirate the existing medium from the hepatocytes and add the medium containing the conjugate. c. Incubate the cells at 37°C in a CO2 incubator for a specified period (e.g., 24-72 hours).

  • Cell Lysis: a. After incubation, aspirate the medium and wash the cells with PBS. b. Add lysis buffer to the cells to extract total RNA, following the manufacturer's protocol for the RNA extraction kit.

  • qRT-PCR Analysis: a. Synthesize cDNA from the extracted RNA. b. Perform qRT-PCR to quantify the mRNA levels of the target gene and a housekeeping gene for normalization.

  • Data Analysis: a. Calculate the relative expression of the target gene in treated cells compared to untreated or control-treated cells. b. Determine the IC50 value (the concentration at which 50% of gene expression is inhibited).

Protocol 3: In Vivo Efficacy Study in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of a Tri-GalNAc-siRNA conjugate in mice.[10]

Materials:

  • C57BL/6 mice (or a relevant disease model)

  • Tri-GalNAc-siRNA conjugate

  • Sterile PBS for injection

  • Anesthesia

  • Blood collection supplies (e.g., retro-orbital bleeding capillaries)

  • Surgical tools for tissue harvesting

  • RNA stabilization solution (e.g., RNAlater)

Procedure:

  • Animal Acclimation: Acclimate the mice to the facility for at least one week before the experiment.

  • Dosing: a. Dissolve the Tri-GalNAc-siRNA conjugate in sterile PBS to the desired concentrations. b. Administer the conjugate to the mice via subcutaneous (s.c.) injection at a specified dose (e.g., 1-10 mg/kg). Include a control group receiving PBS.

  • Sample Collection: a. At predetermined time points (e.g., day 7, 14, 28 post-injection), collect blood samples via retro-orbital bleeding under anesthesia. b. Prepare serum by centrifuging the blood samples.

  • Tissue Harvesting: a. At the end of the study, euthanize the mice. b. Perfuse the animals with saline. c. Harvest the liver and other relevant organs. Place a portion of the liver in an RNA stabilization solution and snap-freeze the rest for other analyses.

  • Analysis: a. Serum Analysis: Measure the levels of the target protein in the serum samples using an appropriate method (e.g., ELISA). b. Tissue Analysis: Extract RNA from the liver samples and perform qRT-PCR to determine the level of target mRNA knockdown.

  • Data Analysis: a. Calculate the percentage of target protein or mRNA reduction in the treated groups compared to the control group. b. Evaluate the duration of the gene silencing effect over time.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the development and preclinical evaluation of a Tri-GalNAc-siRNA conjugate.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis 1. Synthesis of Tri-GalNAc-PFP Conjugation 3. Solution-Phase Conjugation Synthesis->Conjugation Oligo_Synth 2. Synthesis of Amino-Modified siRNA Oligo_Synth->Conjugation Purification 4. HPLC Purification & Characterization Conjugation->Purification Cell_Culture 5. Primary Hepatocyte Culture Purification->Cell_Culture Uptake_Assay 6. Cellular Uptake & Gene Silencing Assay Cell_Culture->Uptake_Assay IC50 7. IC50 Determination Uptake_Assay->IC50 Animal_Model 8. Animal Model Selection & Dosing IC50->Animal_Model Lead Candidate Sample_Collection 9. Blood & Tissue Collection Animal_Model->Sample_Collection Analysis 10. qRT-PCR & Protein Analysis Sample_Collection->Analysis ED50 11. Efficacy & Duration Assessment (ED50) Analysis->ED50

References

Application Notes and Protocols for Targeting Membrane Proteins with Tri-GalNAc(OAc)3-Perfluorophenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Tri-GalNAc(OAc)3-Perfluorophenyl" is a powerful chemical probe designed for the targeted identification and characterization of membrane proteins, primarily the asialoglycoprotein receptor (ASGPR) and its interacting partners on the surface of hepatocytes.[1][2][3] This molecule uniquely combines a high-affinity ligand for a specific cell-surface receptor with a photo-activatable crosslinking agent, enabling covalent capture of binding partners upon UV irradiation.

This document provides detailed application notes and experimental protocols for utilizing "this compound" in your research to elucidate membrane protein interactions and dynamics.

Molecular Structure and Functional Components:

  • Tri-GalNAc (triantennary N-acetylgalactosamine): This moiety serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly and specifically expressed on the surface of liver cells (hepatocytes).[4][5] The trivalent presentation of GalNAc residues significantly enhances the binding affinity to the ASGPR complex, a phenomenon known as the "cluster effect".[5]

  • (OAc)3 (Acetate Groups): The hydroxyl groups of the GalNAc moieties are protected with acetate esters. These are typically removed by cellular esterases in situ to reveal the free hydroxyls necessary for high-affinity binding to the ASGPR.

  • Perfluorophenyl Azide (PFPA): This is a highly efficient photo-activatable crosslinking group.[6][7][8] Upon irradiation with UV light (typically around 300-365 nm), the azide group releases nitrogen gas to generate a highly reactive nitrene intermediate.[9] This nitrene can then rapidly and non-selectively insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent linkage with interacting proteins.[9][10]

Principle of Action: Photoaffinity Labeling

The experimental strategy, known as photoaffinity labeling, involves a two-step process:

  • Target Recognition and Binding: The Tri-GalNAc portion of the probe specifically binds to the ASGPR on the surface of hepatocytes. This brings the perfluorophenyl azide group into close proximity to the receptor and any associated proteins.

  • Photo-induced Covalent Crosslinking: Upon exposure to UV light, the perfluorophenyl azide is activated, leading to the formation of a covalent bond between the probe and any nearby molecules, effectively "trapping" the interacting partners. The crosslinked protein complexes can then be isolated and identified using proteomic techniques, such as mass spectrometry.[1][11][12]

Quantitative Data

The following tables summarize key quantitative parameters relevant to the use of "this compound".

Table 1: Binding Affinity of GalNAc Ligands to Asialoglycoprotein Receptor (ASGPR)

Ligand ValenceDissociation Constant (Kd)Reference(s)
Monovalent GalNAc~40 µM[13][14]
Bivalent GalNAc~1.3 nM[15]
Trivalent GalNAc (Tri-GalNAc)~0.7 nM[13][15]

Table 2: Properties of Perfluorophenyl Azide (PFPA) Photo-crosslinker

PropertyValueReference(s)
Activation Wavelength~300 - 365 nm[9]
Reactive IntermediateNitrene[9][16][17]
Crosslinking EfficiencyHigh, with potential for unity quantum efficiencies in some systems[10]
Half-life of NitreneShort[14]

Experimental Protocols

Here we provide detailed protocols for a typical photoaffinity labeling experiment using "this compound" to identify ASGPR-interacting proteins on hepatocytes.

Protocol 1: Photoaffinity Labeling of Hepatocytes

Materials:

  • Hepatocyte cell line (e.g., HepG2, Huh7)

  • "this compound" probe

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Ice

Procedure:

  • Cell Culture: Culture hepatocytes to 80-90% confluency in appropriate cell culture plates.

  • Probe Incubation:

    • Prepare a stock solution of "this compound" in DMSO.

    • Dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

    • Wash the cells once with PBS.

    • Incubate the cells with the probe-containing medium for 1-4 hours at 37°C to allow for binding to ASGPR.

  • UV Crosslinking:

    • Wash the cells twice with ice-cold PBS to remove unbound probe.

    • Place the cell culture plate on ice.

    • Irradiate the cells with a 365 nm UV lamp for 5-15 minutes. The optimal irradiation time should be determined empirically.

  • Cell Lysis:

    • After irradiation, immediately lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Downstream Analysis: The resulting cell lysate containing the crosslinked protein complexes is now ready for enrichment and mass spectrometry analysis (see Protocol 2).

Protocol 2: Enrichment and Identification of Crosslinked Proteins

Materials:

  • Cell lysate from Protocol 1

  • Streptavidin or antibody-based affinity purification reagents (if the probe is biotinylated or has an epitope tag)

  • SDS-PAGE gels

  • In-gel digestion reagents (e.g., trypsin)

  • Mass spectrometer

Procedure:

  • Enrichment of Crosslinked Complexes (Optional but Recommended):

    • If a biotinylated version of the probe is used, incubate the cell lysate with streptavidin-coated beads to enrich for biotin-tagged crosslinked complexes.

    • Alternatively, immunoprecipitation using an antibody against a known component of the complex (e.g., ASGPR) can be performed.

  • SDS-PAGE and In-Gel Digestion:

    • Separate the proteins in the cell lysate (or the enriched fraction) by SDS-PAGE.

    • Visualize the proteins (e.g., with Coomassie or silver staining). Crosslinked complexes will appear as higher molecular weight bands.

    • Excise the protein bands of interest.

    • Perform in-gel digestion of the proteins using trypsin.[18]

  • Mass Spectrometry Analysis:

    • Extract the digested peptides from the gel.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21]

  • Data Analysis:

    • Use specialized software to identify the crosslinked peptides and the corresponding proteins. This will reveal the identity of the proteins that were in close proximity to the ASGPR upon UV irradiation.

Visualizations

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_targeting Cell Surface Targeting cluster_crosslinking Photo-Crosslinking cluster_analysis Analysis probe This compound binding Binding probe->binding asgpr ASGPR on Hepatocyte asgpr->binding uv UV Irradiation (365 nm) binding->uv crosslinked_complex Covalently Crosslinked Protein Complex uv->crosslinked_complex lysis Cell Lysis crosslinked_complex->lysis enrichment Enrichment lysis->enrichment sds_page SDS-PAGE enrichment->sds_page in_gel_digest In-Gel Digestion (Trypsin) sds_page->in_gel_digest lc_ms LC-MS/MS in_gel_digest->lc_ms protein_id Protein Identification lc_ms->protein_id

Caption: Experimental workflow for targeting membrane proteins.

Logical Relationship of Molecular Components

molecular_components cluster_function Function probe This compound Tri-GalNAc Perfluorophenyl Azide targeting Hepatocyte-Specific Targeting probe:f0->targeting Binds to ASGPR crosslinking Photo-induced Crosslinking probe:f1->crosslinking Forms covalent bond upon UV activation

Caption: Functional components of the chemical probe.

Conclusion

"this compound" is a versatile and powerful tool for the study of membrane protein interactions on hepatocytes. The combination of high-affinity targeting and efficient photo-crosslinking allows for the precise identification of proteins within the ASGPR microenvironment. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this probe in their investigations, ultimately contributing to a deeper understanding of membrane protein biology and aiding in the development of novel therapeutics.

References

Application Notes and Protocols for Tri-GalNAc(OAc)3-Perfluorophenyl in Novel Therapeutic Modalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-GalNAc(OAc)3-Perfluorophenyl is a key reagent in the development of targeted therapeutics, particularly for liver-specific delivery. This molecule is a pentafluorophenyl (PFP) activated, triantennary N-acetylgalactosamine (GalNAc) ligand. The trivalent presentation of GalNAc moieties allows for high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This targeted delivery strategy can significantly enhance the therapeutic index of various modalities, including oligonucleotide therapeutics (siRNA, ASO) and targeted protein degraders like Lysosome-Targeting Chimeras (LYTACs).

These application notes provide an overview of the utility of this compound, alongside detailed protocols for its conjugation and application in preclinical research.

Principle of Action: ASGPR-Mediated Endocytosis

The therapeutic efficacy of Tri-GalNAc-conjugated molecules relies on the natural biological pathway of ASGPR-mediated endocytosis. Upon binding of the trivalent GalNAc ligand to the ASGPR, the receptor-ligand complex is internalized into the hepatocyte via clathrin-mediated endocytosis.[1] This process facilitates the delivery of the conjugated therapeutic payload directly into the target liver cells.

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Hepatocyte) Tri_GalNAc_Drug Tri-GalNAc Conjugate Binding Tri_GalNAc_Drug->Binding High Affinity Binding ASGPR ASGPR ASGPR->Binding Clathrin_Pit Clathrin-Coated Pit Binding->Clathrin_Pit Internalization Endosome Early Endosome Clathrin_Pit->Endosome Vesicle Formation Endosome->ASGPR Receptor Recycling Lysosome Lysosome Endosome->Lysosome Payload Trafficking RISC RISC Loading (siRNA/ASO) Endosome->RISC Endosomal Escape (Oligonucleotides) Degradation Protein Degradation (LYTAC) Lysosome->Degradation Payload Release (LYTACs)

ASGPR-mediated endocytosis pathway for Tri-GalNAc conjugates.

Applications

Targeted Oligonucleotide Delivery

Tri-GalNAc conjugation has revolutionized the field of RNAi therapeutics for liver targets. By attaching a Tri-GalNAc ligand to siRNAs or ASOs, their delivery to hepatocytes is significantly enhanced, leading to potent and durable gene silencing.[2][3]

Quantitative Data Summary: In Vivo Efficacy of GalNAc-siRNA Conjugates

Therapeutic TargetAnimal ModelDoseEfficacyCitation
Transthyretin (TTR)Mouse1.0 mg/kg weekly50% sustained knockdown[2]
Transthyretin (TTR)Mouse2.5 mg/kg weekly80% sustained knockdown[2]
Factor VII (F7)Mouse0.03 mg/kg (LNP)~3.8 day half-life of RISC-loaded antisense[2]
Targeted Protein Degradation (LYTACs)

Tri-GalNAc ligands are integral to the design of GalNAc-LYTACs. These chimeric molecules consist of a binder to a target cell-surface or extracellular protein linked to a Tri-GalNAc moiety. The Tri-GalNAc directs the entire complex to the hepatocyte for lysosomal degradation.

Quantitative Data Summary: In Vitro Efficacy of GalNAc-LYTACs

Target ProteinCell LineConjugate ConcentrationDegradation EfficacyCitation
EGFRHEP3B10 nM>70% degradation of cell surface EGFR[4]
EGFRHEP3B, HEPG2, HUH710 nMSignificant total EGFR degradation[4]
IntegrinsCancer cell linesNot specifiedReduction in cancer cell proliferation[5]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Modified Oligonucleotide (Solid-Phase)

This protocol is adapted from solid-phase synthesis methodologies for GalNAc-oligonucleotide conjugates.[3]

Workflow:

Oligo_Conjugation_Workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage_deprotection Cleavage and Deprotection cluster_purification Purification and Analysis Start Amine-modified Oligonucleotide on Solid Support Coupling Coupling with Tri-GalNAc Phosphoramidite Start->Coupling Oxidation Oxidation Coupling->Oxidation Capping Capping (Optional) Oxidation->Capping Cleavage Cleavage from Solid Support Capping->Cleavage Deprotection Removal of Protecting Groups Cleavage->Deprotection Purification RP-HPLC Purification Deprotection->Purification Analysis Mass Spectrometry and HPLC Analysis Purification->Analysis Final_Product Lyophilized GalNAc-Oligonucleotide Conjugate Analysis->Final_Product

Workflow for solid-phase synthesis of GalNAc-oligonucleotides.

Materials:

  • Amine-modified oligonucleotide on a solid support (e.g., CPG)

  • Tri-GalNAc phosphoramidite

  • Activator solution (e.g., 0.25 M DCI in acetonitrile)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)

  • Capping reagents (e.g., Acetic Anhydride and N-Methylimidazole)

  • Cleavage and deprotection solution (e.g., aqueous ammonia)

  • Anhydrous acetonitrile

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation: Ensure all reagents are anhydrous and the DNA/RNA synthesizer is properly calibrated.

  • Coupling:

    • Dissolve the Tri-GalNAc phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

    • On the synthesizer, perform a coupling cycle using the Tri-GalNAc phosphoramidite solution and the activator solution. A typical coupling time is 10-15 minutes.

  • Oxidation: Following coupling, treat the solid support with the oxidizing solution for 1 minute to convert the phosphite triester to a more stable phosphate triester.

  • Capping (Optional but Recommended): Cap any unreacted amine groups by treating with the capping reagents. This prevents the formation of failure sequences.

  • Cleavage and Deprotection:

    • Transfer the solid support to a vial.

    • Add the cleavage and deprotection solution (e.g., concentrated aqueous ammonia) and incubate at 55°C for 12-16 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the GalNAc hydroxyls.

  • Purification:

    • Filter the solution to remove the solid support.

    • Evaporate the ammonia.

    • Purify the crude GalNAc-oligonucleotide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis and Quantification:

    • Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

    • Quantify the final product by UV-Vis spectrophotometry at 260 nm.

  • Storage: Lyophilize the purified conjugate and store at -20°C or -80°C.

Protocol 2: Conjugation of this compound to a Protein (e.g., Antibody)

This protocol is a general guideline for conjugating PFP esters to primary amines on proteins. Optimization of the molar ratio of the PFP ester to the protein and reaction conditions may be necessary.

Workflow:

Protein_Conjugation_Workflow cluster_preparation Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification_analysis Purification and Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Reaction Add PFP Ester to Protein Solution and Incubate Protein_Prep->Reaction PFP_Prep Dissolve Tri-GalNAc(OAc)3-PFP in Anhydrous DMSO PFP_Prep->Reaction Purification Remove Unreacted Reagent (e.g., Dialysis) Reaction->Purification Analysis Characterize Conjugate (SDS-PAGE, Mass Spec) Purification->Analysis Final_Product Purified GalNAc-Protein Conjugate Analysis->Final_Product

Workflow for protein conjugation with Tri-GalNAc(OAc)3-PFP.

Materials:

  • Protein (e.g., antibody) with accessible primary amines (lysine residues)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography)

  • Analytical instruments (e.g., SDS-PAGE, mass spectrometer)

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL.

  • PFP Ester Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). PFP esters are moisture-sensitive and should not be stored in solution.[6][7]

  • Conjugation Reaction:

    • Add the desired molar excess of the PFP ester stock solution to the protein solution while gently vortexing. A starting point is a 10- to 20-fold molar excess of the PFP ester over the protein.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Remove unreacted this compound and byproducts by dialysis against PBS or using size-exclusion chromatography.

  • Analysis and Characterization:

    • Determine the degree of labeling (average number of GalNAc ligands per protein) using mass spectrometry.

    • Assess the purity and integrity of the conjugate by SDS-PAGE.

  • Storage: Store the purified GalNAc-protein conjugate under appropriate conditions for the specific protein (e.g., at 4°C or frozen at -80°C).

Stability and Storage of this compound

This compound, as a PFP ester, is susceptible to hydrolysis.[6][7]

  • Solid Form: Store the solid reagent at -20°C in a desiccated environment.

  • In Solution: Prepare solutions in anhydrous solvents like DMSO or DMF immediately before use. Do not prepare and store stock solutions, as they will degrade over time.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Hydrolyzed PFP esterUse fresh, properly stored this compound. Prepare the solution immediately before use.
Suboptimal pH of reaction bufferEnsure the reaction buffer pH is between 7.2 and 8.5 for optimal reaction with primary amines.
Presence of primary amines in the bufferUse an amine-free buffer like PBS. Avoid Tris or glycine buffers.
Precipitation during Reaction Low solubility of the PFP ester in the aqueous bufferAdd the DMSO stock solution of the PFP ester to the protein solution slowly while vortexing to ensure proper mixing.

Conclusion

This compound is a valuable tool for the development of liver-targeted therapeutics. Its ability to facilitate high-affinity binding to the ASGPR enables the efficient delivery of a wide range of therapeutic payloads to hepatocytes. The protocols and data presented here provide a foundation for researchers to utilize this technology in their drug development programs. Careful adherence to reaction and storage conditions is crucial for successful conjugation and application.

References

Troubleshooting & Optimization

Technical Support Center: Improving Tri-GalNAc(OAc)3-Perfluorophenyl Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of conjugation reactions involving Tri-GalNAc(OAc)3-Perfluorophenyl.

Frequently Asked Questions (FAQs)

Q1: What is the advantage of using a perfluorophenyl (PFP) ester for conjugation compared to a more common N-hydroxysuccinimide (NHS) ester?

A1: The primary advantage of a PFP ester is its increased resistance to hydrolysis in aqueous solutions compared to NHS esters.[1][2][3][4] This stability can lead to more efficient and consistent conjugation reactions, as the PFP ester remains active for a longer period, allowing for more reliable coupling to primary and secondary amines on your target molecule.[1][2][3][4] Some studies have also shown that PFP esters can offer improved selectivity for specific lysine residues on antibodies.[5]

Q2: What is the optimal pH for conjugating this compound to a protein?

A2: The optimal pH range for the reaction is typically between 7.2 and 8.5.[1][6] At a lower pH, the primary amine groups on the protein will be protonated and thus less nucleophilic, which reduces the reaction rate.[7] Conversely, at a pH higher than 8.5, the rate of hydrolysis of the PFP ester increases, which can reduce the overall yield of the desired conjugate.[7][8]

Q3: What type of buffer should I use for the conjugation reaction?

A3: It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the PFP ester.[2][4][6][8] Recommended buffers include phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, or HEPES within the optimal pH range of 7.2-8.5.[1][2] Buffers such as Tris or glycine must be avoided.[2][4][8]

Q4: How should I prepare and store the this compound reagent?

A4: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[2][8] Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation.[2][3][8] It is recommended to dissolve the reagent in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][3][4] Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze over time.[2][4]

Q5: How can I monitor the progress of my conjugation reaction?

A5: The progress of the conjugation can be monitored by analyzing the increase in molecular weight of the target protein. Common techniques include:

  • SDS-PAGE: A noticeable shift in the band size of the protein will indicate successful conjugation.[1]

  • HPLC or LC-MS: These methods can be used to check for a shift in the molecular weight of the conjugate compared to the starting protein.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Incorrect pH: The reaction buffer pH is too low (<7.2), leading to protonated, non-reactive amines.Verify the pH of your reaction buffer. Adjust to the optimal range of 7.2-8.5.[1][6]
Hydrolyzed PFP Ester: The this compound reagent was exposed to moisture or stored improperly.Always use fresh, anhydrous DMSO or DMF to dissolve the reagent immediately before use.[2][4] Ensure the reagent vial is warmed to room temperature before opening.[2][3][8]
Competing Amines: The reaction buffer (e.g., Tris, glycine) or other components contain primary amines.Exchange your protein into an amine-free buffer like PBS, HEPES, or borate using dialysis or a desalting column before starting the reaction.[2][4][8]
Insufficient Molar Excess: The molar ratio of the PFP ester to the amine-containing molecule is too low.Increase the molar excess of the this compound reagent. A starting point is a 2:1 to 10:1 molar ratio of ester to amine.[1] This may need to be optimized for your specific molecule.
Poor Solubility of Reagent Precipitation in Aqueous Buffer: The PFP ester reagent was added directly to the aqueous buffer without an organic co-solvent.First, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock. Then, add this stock solution slowly to the protein solution while stirring.[1][2][3]
Protein Aggregation High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction mixture is too high.Keep the final concentration of the organic co-solvent below 10% of the total reaction volume.[6]
Protein Instability: The protein is not stable under the reaction conditions (pH, temperature).For sensitive proteins, perform the reaction at a lower temperature (e.g., 4°C overnight) instead of at room temperature.[1]
Difficulty in Purifying the Conjugate Inefficient Removal of Unreacted Reagent: The purification method is not suitable for separating the small molecule from the larger protein conjugate.Use a desalting column (e.g., G-25) or dialysis with an appropriate molecular weight cutoff (MWCO) to efficiently remove unreacted this compound and its hydrolysis byproducts.[1][2][7]

Experimental Protocols

General Protocol for Protein Conjugation

This protocol provides a starting point for the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).

1. Preparation of Protein Solution: a. Prepare the protein in an amine-free buffer (e.g., 100 mM PBS, pH 7.5) at a concentration of 0.5–5 mg/mL.[1] b. If necessary, perform a buffer exchange using a desalting column or dialysis to remove any interfering substances.[2][8]

2. Preparation of this compound Solution: a. Allow the vial of this compound to equilibrate to room temperature before opening.[2][3] b. Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to a concentration of 10–100 mM.[1]

3. Conjugation Reaction: a. Slowly add the dissolved this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10%.[6] b. Use a molar ratio of PFP ester to protein between 2:1 and 10:1. This ratio should be optimized for your specific application.[1] c. Allow the reaction to proceed for 1–4 hours at room temperature (20–25°C) or overnight at 4°C for sensitive proteins.[1]

4. Quenching the Reaction (Optional): a. To quench any unreacted PFP ester, a buffer containing a primary amine can be added. For example, add Tris buffer to a final concentration of 50-100 mM and incubate for 30 minutes.[1]

5. Purification of the Conjugate: a. Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[1][7] b. Alternatively, perform dialysis against the storage buffer.[1][2][7]

6. Analysis and Storage: a. Confirm conjugation using SDS-PAGE or LC-MS. b. Store the purified conjugate according to the protein's recommended conditions.

Data Presentation

Table 1: Recommended Starting Conditions for Conjugation
ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for balancing amine reactivity and ester stability.[1][6]
Molar Ratio (Ester:Protein) 2:1 to 10:1Highly dependent on the number of available amines and desired degree of labeling. Empirical optimization is required.[1]
Protein Concentration 0.5 - 5 mg/mLHelps to maintain protein solubility and favor the conjugation reaction.[1]
Temperature 20-25°C or 4°CRoom temperature for faster reaction; 4°C for sensitive proteins.[1]
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Longer times may be needed at lower temperatures or with less reactive proteins.[1]
Organic Co-solvent <10% (v/v)Use of DMSO or DMF is necessary to dissolve the PFP ester.[6]

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification & Analysis p1 Dissolve Protein in Amine-Free Buffer (pH 7.2-8.5) r1 Slowly Add PFP Solution to Protein Solution p1->r1 p2 Dissolve Tri-GalNAc-PFP in Anhydrous DMSO/DMF p2->r1 r2 Incubate at RT (1-4h) or 4°C (Overnight) r1->r2 q1 Optional: Quench with Tris Buffer r2->q1 pu1 Purify via Desalting Column or Dialysis r2->pu1 if no quenching q1->pu1 a1 Analyze by SDS-PAGE / LC-MS pu1->a1

Caption: Experimental workflow for Tri-GalNAc-PFP conjugation.

troubleshooting_workflow node_sol node_sol start Low / No Yield? q1 Is buffer amine-free (e.g., PBS, HEPES)? start->q1 q2 Is pH between 7.2 and 8.5? q1->q2 Yes sol1_no Exchange into amine-free buffer. q1->sol1_no No q3 Was PFP ester dissolved in anhydrous solvent just before use? q2->q3 Yes sol2_no Adjust pH to 7.2-8.5. q2->sol2_no No q4 Is molar ratio of PFP:Protein > 2:1? q3->q4 Yes sol3_no Use fresh, anhydrous solvent. Equilibrate PFP vial to RT first. q3->sol3_no No sol4_no Increase molar excess of PFP ester. q4->sol4_no No end_node Re-run Experiment q4->end_node Yes (Consider other factors) sol1_no->end_node sol2_no->end_node sol3_no->end_node sol4_no->end_node

Caption: Troubleshooting decision tree for low conjugation yield.

References

Troubleshooting low yield in GalNAc-LYTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of GalNAc-LYTACs, specifically focusing on addressing low reaction yields. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a very low overall yield for our GalNAc-LYTAC synthesis. What are the most common causes?

A1: Low overall yield in a multi-step synthesis like that of a GalNAc-LYTAC can be attributed to inefficiencies at several stages. The most common culprits are:

  • Inefficient GalNAc-Linker Conjugation: The initial conjugation of the GalNAc ligand to the linker or the final conjugation to the targeting moiety (e.g., antibody or small molecule) may be incomplete. This can be due to suboptimal reaction conditions, poor quality of starting materials, or steric hindrance.

  • Low Yield in Protein Modification: If you are conjugating to an antibody, the steps to introduce a reactive handle (e.g., an azide or a thiol) may be inefficient, resulting in a low number of available sites for conjugation.

  • Side Reactions and Product Degradation: The use of harsh reaction conditions, such as extreme pH or high temperatures, can lead to the degradation of the antibody or linker.[1] Side reactions, like the hydrolysis of maleimide groups or the oxidation of thiols, can also reduce the amount of desired product.[2]

  • Significant Product Loss During Purification: Each purification step, especially in multi-step purifications, can lead to a loss of material. The heterogeneity of the crude reaction mixture, containing unconjugated components and various product species, makes purification particularly challenging.[3]

Q2: Our Drug-to-Antibody Ratio (DAR) is consistently low, even when using a high molar excess of the GalNAc-linker. What could be the problem?

A2: A low Drug-to-Antibody Ratio (DAR) indicates an inefficient conjugation reaction. Here are the primary factors to investigate:

  • Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical. For instance, maleimide-thiol conjugations are most efficient at a pH of 6.5-7.5 to ensure high selectivity for thiols over amines.[4] NHS ester reactions with amines are typically performed at a pH of 7.2-8.5.[]

  • Antibody Purity and Concentration: The presence of protein impurities, such as BSA, can compete for the conjugation reagents. An inaccurate antibody concentration will also lead to an incorrect molar ratio of reactants. It is recommended to use an antibody that is >95% pure.

  • Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the antibody for the conjugation reagent.[6] It is crucial to perform a buffer exchange into a suitable conjugation buffer before starting the reaction.

  • Inaccessible Conjugation Sites: The targeted amino acid residues on the antibody (e.g., lysines or cysteines) may be located in regions that are sterically hindered, preventing the GalNAc-linker from accessing them.[1]

  • Inactive GalNAc-Linker: The reactive group on your linker may have degraded due to improper storage or handling, particularly if it is sensitive to moisture or light.

Q3: We are experiencing significant product loss and aggregation during the purification of our GalNAc-LYTAC. How can we improve the recovery?

A3: Product loss and aggregation during purification are common challenges, especially for antibody-based conjugates which can be sensitive to their environment.

  • Choice of Purification Method: Size Exclusion Chromatography (SEC) is commonly used to remove unconjugated linkers and aggregates, but can result in product loss due to non-specific binding to the column media, especially for new columns.[7] Hydrophobic Interaction Chromatography (HIC) is effective for separating species with different DARs but requires careful optimization of salt concentrations to avoid protein precipitation.[8]

  • Aggregation Issues: The conjugation of a hydrophobic GalNAc-linker can increase the overall hydrophobicity of the LYTAC, leading to aggregation.[9] This is particularly problematic with high DAR species. To mitigate this, consider using a lower molar excess of the linker during conjugation to favor lower DAR species, or screen different formulation buffers with varying pH and excipients to improve solubility.[10]

  • Harsh Elution Conditions: The conditions used to elute the product from a chromatography column may be too harsh, causing denaturation and aggregation. It is important to use the mildest conditions possible that still achieve effective separation.

Data Presentation

The following tables summarize quantitative data related to common issues in GalNAc-LYTAC synthesis.

Table 1: Troubleshooting Low Drug-to-Antibody Ratio (DAR)

IssuePossible CauseRecommended ActionExpected Outcome
Low Average DAR Suboptimal reaction pH.Optimize pH of the conjugation buffer (e.g., pH 6.5-7.5 for maleimide-thiol; pH 7.2-8.5 for NHS-amine).[4][]Increased conjugation efficiency and higher DAR.
Interfering substances in antibody buffer (e.g., Tris, azide).Perform buffer exchange into a suitable conjugation buffer (e.g., PBS).[6]Consistent and predictable DAR.
Inaccurate antibody concentration.Accurately quantify the antibody concentration using A280 or a BCA assay.Correct molar ratios of reactants, leading to the desired DAR.
Steric hindrance.Consider using a longer, more flexible linker.Improved access to conjugation sites and higher DAR.

Table 2: Comparison of Purification Techniques for Antibody Conjugates

Purification MethodPrincipleAdvantagesCommon Issues & Potential Yield Loss
Size Exclusion Chromatography (SEC) Separation based on size.Effective for removing aggregates and small molecule impurities.Non-specific binding to the column matrix, especially for hydrophobic conjugates, can lead to peak tailing and yield loss.[11][12]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.High resolution for separating different DAR species.[13]High salt concentrations can induce protein precipitation. Requires careful optimization of the salt gradient to balance resolution and recovery.[14]
Ion Exchange Chromatography (IEX) Separation based on charge.Can remove charged impurities and some aggregates.May not effectively separate different DAR species if the charge difference is minimal.
Affinity Chromatography (e.g., Protein A) Specific binding to the antibody Fc region.High purity of the antibody conjugate.May not separate unconjugated antibody from the ADC.

Experimental Protocols

Protocol 1: Site-Specific Antibody Azide Labeling

This protocol describes the introduction of an azide group onto the Fc region of an antibody, which can then be used for strain-promoted alkyne-azide cycloaddition (SPAAC).[15]

  • Enzymatic Removal of Terminal Galactose:

    • To 100 µg of antibody in a suitable buffer, add β-Galactosidase.

    • Incubate at 37°C for 4-6 hours.

  • Addition of Azide-Containing Sugar:

    • Add GalNAz (N-azidoacetylgalactosamine) and β-1,4-galactosyltransferase (Gal-T) to the reaction mixture.

    • Incubate at 30°C for 12-18 hours.

  • Purification of Azide-Modified Antibody:

    • Purify the azide-modified antibody using a suitable method, such as a spin desalting column, to remove excess reagents.

    • Determine the final antibody concentration. The azide-modified antibody is now ready for conjugation.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified antibody to a DBCO-functionalized GalNAc-linker.[16]

  • Prepare Reactants:

    • Dissolve the azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

    • Dissolve the Tri-GalNAc-DBCO linker in DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the Tri-GalNAc-DBCO stock solution to the antibody solution.[17]

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protected from light.

  • Purification of the GalNAc-LYTAC:

    • Purify the conjugate using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove unreacted linker and potential aggregates.

Protocol 3: Purification of GalNAc-LYTAC using Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general procedure for purifying a GalNAc-LYTAC and separating different DAR species.[1][18]

  • Prepare Buffers:

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

  • Column Equilibration:

    • Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Injection and Elution:

    • Dilute the crude GalNAc-LYTAC sample in Mobile Phase A.

    • Inject the sample onto the equilibrated column.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the different DAR species. Species with lower DAR (less hydrophobic) will elute earlier.

  • Analysis:

    • Monitor the elution profile at 280 nm.

    • Collect fractions and analyze by SDS-PAGE, mass spectrometry, or other methods to confirm the purity and DAR of each fraction.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Antibody Antibody Azide Labeling Azide Labeling Antibody->Azide Labeling Azide-Ab Azide-Ab Azide Labeling->Azide-Ab SPAAC Conjugation SPAAC Conjugation Azide-Ab->SPAAC Conjugation GalNAc-Linker-DBCO GalNAc-Linker-DBCO GalNAc-Linker-DBCO->SPAAC Conjugation Crude GalNAc-LYTAC Crude GalNAc-LYTAC SPAAC Conjugation->Crude GalNAc-LYTAC Purification (HIC/SEC) Purification (HIC/SEC) Crude GalNAc-LYTAC->Purification (HIC/SEC) Pure GalNAc-LYTAC Pure GalNAc-LYTAC Purification (HIC/SEC)->Pure GalNAc-LYTAC Characterization Characterization Pure GalNAc-LYTAC->Characterization

Caption: Experimental workflow for GalNAc-LYTAC synthesis and purification.

troubleshooting_logic Low_Yield Low Overall Yield Inefficient_Conjugation Inefficient Conjugation? Low_Yield->Inefficient_Conjugation Purification_Loss High Purification Loss? Low_Yield->Purification_Loss Product_Degradation Product Degradation? Low_Yield->Product_Degradation Check_DAR Analyze DAR by HIC/MS Inefficient_Conjugation->Check_DAR Yes Optimize_Purification Optimize Purification Method (e.g., different column, gradient) Purification_Loss->Optimize_Purification Yes Analyze_Crude Analyze Crude Product for Degradation Products Product_Degradation->Analyze_Crude Yes Optimize_Conditions Optimize Reaction (pH, temp, ratio) Check_DAR->Optimize_Conditions Check_Reagents Verify Reagent Quality & Antibody Purity Check_DAR->Check_Reagents Milder_Conditions Use Milder Reaction/ Purification Conditions Analyze_Crude->Milder_Conditions

Caption: Troubleshooting logic for low yield in GalNAc-LYTAC synthesis.

signaling_pathway GalNAc-LYTAC GalNAc-LYTAC Ternary_Complex Ternary Complex GalNAc-LYTAC->Ternary_Complex Target_Protein Membrane Target Protein Target_Protein->Ternary_Complex ASGPR ASGPR (on Hepatocyte) ASGPR->Ternary_Complex Endocytosis Endocytosis Ternary_Complex->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Protein Degradation Lysosome->Degradation

References

Technical Support Center: Optimizing Linker Length for Tri-GalNAc Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing linker length in Tri-GalNAc mediated protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a Tri-GalNAc mediated protein degrader?

A1: The linker in a Tri-GalNAc (also known as a Lysosome-Targeting Chimera or LYTAC) is a crucial component that connects the Tri-GalNAc moiety, which targets the asialoglycoprotein receptor (ASGPR) on liver cells, to a ligand that binds to the protein of interest (POI). The linker's length, flexibility, and chemical composition are critical for the formation of a stable ternary complex between the ASGPR, the LYTAC, and the POI, which is essential for subsequent endocytosis and lysosomal degradation of the POI.[1][2][3]

Q2: Is there a universal optimal linker length for all protein targets?

A2: No, there is no single optimal linker length. The ideal length is target-dependent and must be determined empirically for each specific POI and binding ligand.[3] Factors such as the size and structure of the target protein, the binding epitope of the ligand, and the geometry of the ternary complex all influence the optimal linker length.[1][2]

Q3: What are common types of linkers used in Tri-GalNAc LYTACs?

A3: Polyethylene glycol (PEG) and alkyl chains are the most common linker motifs due to their synthetic accessibility and the ease with which their length can be systematically varied. More rigid linkers incorporating elements like piperazine or piperidine rings are also used to restrict conformational flexibility, which can sometimes improve efficacy. The choice of linker can also impact the physicochemical properties of the LYTAC, such as solubility and stability.

Q4: How does linker length affect the degradation efficiency (DC50/Dmax)?

A4: Linker length directly impacts the efficiency of ternary complex formation. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the LYTAC to the ASGPR and the POI. Conversely, a linker that is too long might lead to unproductive binding geometries or an entropic penalty that destabilizes the ternary complex, reducing degradation efficiency.[3] Therefore, a range of linker lengths should be screened to find the optimal balance for maximal degradation (Dmax) at the lowest possible concentration (DC50).

Q5: What is the "hook effect" and how does it relate to linker optimization?

A5: The hook effect is a phenomenon observed in some bifunctional degrader systems where the degradation efficiency decreases at very high concentrations of the degrader. This is thought to occur due to the formation of binary complexes (LYTAC-POI or LYTAC-ASGPR) that are unable to form the productive ternary complex required for degradation. While not always observed with Tri-GalNAc LYTACs, optimizing the linker and the overall properties of the degrader can help to mitigate this effect.

Troubleshooting Guide

Issue 1: Low or no degradation of the target protein.

Possible Cause Troubleshooting Step
Suboptimal Linker Length Synthesize and test a series of LYTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).
Inefficient Ternary Complex Formation In addition to linker length, consider modifying the attachment point of the linker on the target-binding ligand.
Low ASGPR Expression Confirm ASGPR expression in your cell line using Western blot or qPCR. Use a cell line with known high ASGPR expression (e.g., HepG2, Huh7) as a positive control.[4]
Degradation Pathway Inhibition Ensure that lysosomal function is not compromised in your experimental setup. As a control, you can use known lysosomal inhibitors like chloroquine or bafilomycin A1, which should block LYTAC-mediated degradation.[4]
Incorrect LYTAC Concentration Perform a dose-response experiment to determine the optimal concentration for degradation and to identify a potential "hook effect".

Issue 2: How to confirm that the observed degradation is ASGPR-mediated.

Experimental Approach Expected Outcome
Competitive Inhibition Co-incubate the cells with your LYTAC and an excess of free Tri-GalNAc ligand.[4]
ASGPR Knockdown Use siRNA to specifically knock down the expression of ASGPR in your cells before treating with the LYTAC.[4]
Use of ASGPR-negative cell line Test your LYTAC in a cell line that does not express ASGPR (e.g., HeLa cells).[4]

Data Presentation: Examples of Effective Tri-GalNAc Mediated Protein Degradation

The following table summarizes published data on the successful degradation of specific target proteins using Tri-GalNAc LYTACs. Note that the "Linker" in these examples refers to the conjugation of the Tri-GalNAc moiety to an antibody.

Target ProteinCell LineLYTAC ConstructConcentrationDegradationReference
EGFRHEP3BCetuximab-(Tri-GalNAc)avg 10.510 nM>70%[4]
HER2HEPG2Pertuzumab-(Tri-GalNAc)avg 11100 nM76%[4]

Experimental Protocols

1. General Protocol for Cell Treatment and Lysate Preparation

  • Cell Seeding: Plate cells at a suitable density in multi-well plates to ensure they are in the exponential growth phase at the time of treatment.

  • LYTAC Treatment: The following day, treat the cells with the desired concentrations of the Tri-GalNAc LYTAC. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice to ensure complete cell lysis.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

2. Western Blot Protocol for Quantifying Protein Degradation

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of degradation relative to the vehicle-treated control.

Visualizations

Signaling_Pathway cluster_0 Cell Exterior cluster_1 Hepatocyte POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-LYTAC-ASGPR) POI->Ternary_Complex Binding LYTAC Tri-GalNAc LYTAC LYTAC->Ternary_Complex ASGPR ASGPR ASGPR->Ternary_Complex Binding Endosome Endosome Ternary_Complex->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Degraded Protein Lysosome->Degradation Proteolysis

Caption: Mechanism of Tri-GalNAc mediated protein degradation.

Experimental_Workflow Start Start: Synthesize LYTACs with varying linker lengths Cell_Culture Culture ASGPR-positive cells (e.g., HepG2) Start->Cell_Culture Treatment Treat cells with different LYTAC concentrations and linker lengths Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Western_Blot Western Blot for Target Protein and Loading Control Lysis->Western_Blot Analysis Densitometry and Calculation of % Degradation Western_Blot->Analysis Optimization Identify Optimal Linker Length and Concentration Analysis->Optimization

Caption: Experimental workflow for optimizing linker length.

Troubleshooting_Logic Start Low/No Degradation Observed Check_Linker Vary Linker Length? Start->Check_Linker Check_ASGPR Confirm ASGPR Expression? Start->Check_ASGPR Check_Pathway Test with Lysosomal Inhibitors? Start->Check_Pathway Check_Concentration Perform Dose-Response? Start->Check_Concentration Synthesize Synthesize & Test New Linkers Check_Linker->Synthesize Controls Use Positive Control Cell Line / siRNA Knockdown Check_ASGPR->Controls Inhibitor_Control Co-treat with Chloroquine Check_Pathway->Inhibitor_Control Dose_Response Determine Optimal Concentration Check_Concentration->Dose_Response

Caption: Troubleshooting logic for low degradation efficiency.

References

"Tri-GalNAc(OAc)3-Perfluorophenyl" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tri-GalNAc(OAc)3-Perfluorophenyl in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical compound that features a trivalent N-acetylgalactosamine (Tri-GalNAc) ligand modified with a perfluorophenyl (PFP) ester. The Tri-GalNAc moiety acts as a specific ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes. This allows for targeted delivery of molecules to the liver.[1][2] The PFP ester is a reactive group used for conjugation, particularly for forming stable amide bonds with primary and secondary amines.[3][4] This compound is often used in the synthesis of molecules for targeted protein degradation, such as lysosome-targeting chimeras (LYTACs), for liver-specific applications.[1][5][6][7]

Q2: What are the primary stability concerns for this compound in aqueous solutions?

The main stability issue for this compound in aqueous solutions is the hydrolysis of the perfluorophenyl ester.[3][4][8][9] PFP esters are sensitive to moisture and can hydrolyze to form the corresponding carboxylic acid and pentafluorophenol, which are inactive for conjugation reactions.[3] This hydrolysis is accelerated at higher pH values.[3]

Q3: How should I store this compound?

To ensure long-term stability, this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from atmospheric moisture.[1][3] It is recommended to store it under an inert atmosphere like nitrogen.[1][5][6][7]

Q4: Can I prepare aqueous stock solutions of this compound?

It is strongly advised not to prepare and store aqueous stock solutions of this compound. The PFP ester moiety will readily hydrolyze in water, leading to the degradation of the compound.[8][9]

Q5: What solvents should be used to dissolve this compound?

Anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended for dissolving this compound immediately before use.[3][8][9] It is crucial to use anhydrous solvents to minimize hydrolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of the PFP ester.Ensure that the this compound is fresh and has been stored properly. Prepare the solution in anhydrous DMSO or DMF immediately before use.[3][8][9] Avoid delays between dissolution and addition to the reaction mixture.
Presence of primary amines in the buffer.Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS). Avoid buffers like Tris or glycine.[9]
Incorrect pH of the reaction buffer.The reaction with amines is most efficient at a pH range of 7 to 9.[9] However, be aware that higher pH also accelerates hydrolysis.[3] An optimal pH, typically between 7.2 and 8.0, should be used.
Inconsistent results between experiments Moisture contamination.Ensure all labware is dry and use anhydrous solvents. Equilibrate the vial of this compound to room temperature before opening to prevent condensation.[8]
Improper dissolution.After dissolving in anhydrous DMSO or DMF, add the solution to the aqueous reaction mixture with gentle but thorough mixing to ensure proper dispersion.[3]
Precipitation of the compound upon addition to the aqueous buffer Low solubility of the compound in the final reaction mixture.Dissolve the compound in a minimal amount of anhydrous DMSO or DMF first. Then, add this solution to the aqueous buffer while vortexing to create an emulsion and facilitate the reaction.[8][9]

Stability Data Summary

Condition Effect on Stability Recommendation
High pH (>8) Accelerates hydrolysis[3]Maintain reaction pH between 7.2 and 8.0 for optimal balance between amine reactivity and ester stability.
Aqueous Buffers Prone to hydrolysisAvoid preparing aqueous stock solutions. Dissolve in anhydrous organic solvent immediately before use.[8][9]
Temperature Higher temperatures can increase hydrolysis rate.Store the solid compound at -20°C or -80°C.[1][3] Conduct conjugation reactions at room temperature or 4°C.[3]
Moisture Highly sensitive, leads to rapid hydrolysis.Store with desiccant and under inert gas.[1][3] Use anhydrous solvents.

Experimental Protocols

Protocol 1: Dissolution of this compound

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a dry microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.

  • Vortex briefly until the compound is fully dissolved.

  • Use the solution immediately in your conjugation reaction. Do not store the solution.[8][9]

Protocol 2: General Conjugation Reaction to a Protein

  • Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Immediately before starting the reaction, dissolve the this compound in anhydrous DMSO or DMF as described in Protocol 1.

  • Add the desired molar excess of the this compound solution to the protein solution while gently vortexing.[3]

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3] The optimal time may need to be determined empirically.

  • To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50 mM and incubate for 30 minutes.[3]

  • Purify the conjugate using a suitable method like dialysis or size-exclusion chromatography to remove unreacted reagents and byproducts.[8][9]

Visualizations

Hydrolysis_Pathway TriGalNAc_PFP Tri-GalNAc(OAc)3-PFP Hydrolyzed_Product Tri-GalNAc(OAc)3-COOH (Inactive Carboxylic Acid) TriGalNAc_PFP->Hydrolyzed_Product Hydrolysis Pentafluorophenol Pentafluorophenol TriGalNAc_PFP->Pentafluorophenol H2O H₂O (Water) H2O->Hydrolyzed_Product H2O->Pentafluorophenol Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Dissolve_Compound Dissolve Tri-GalNAc(OAc)3-PFP in Anhydrous DMSO/DMF Mix Add PFP solution to protein solution with mixing Dissolve_Compound->Mix Prepare_Protein Prepare Protein in Amine-Free Buffer Prepare_Protein->Mix Incubate Incubate (e.g., 1-4h at RT) Mix->Incubate Quench Quench with Amine Buffer (e.g., Tris) Incubate->Quench Purify Purify Conjugate Quench->Purify Troubleshooting_Tree Start Low Conjugation Yield? Check_Reagent Was the PFP ester dissolved immediately before use in anhydrous solvent? Start->Check_Reagent Yes Check_Buffer Is the reaction buffer amine-free and at an appropriate pH (7.2-8.0)? Check_Reagent->Check_Buffer Yes Solution1 Re-run experiment with freshly prepared PFP ester solution. Check_Reagent->Solution1 No Solution2 Exchange buffer to an amine-free buffer like PBS. Check_Buffer->Solution2 No Success Problem Solved Check_Buffer->Success Yes Solution1->Success Solution2->Success

References

Technical Support Center: Optimizing Cellular Uptake of Tri-GalNAc(OAc)3-Perfluorophenyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the uptake efficiency of Tri-GalNAc(OAc)3-Perfluorophenyl conjugates in their experiments.

Troubleshooting Guide

Researchers may encounter variability in the uptake efficiency of Tri-GalNAc conjugates. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: Low Cellular Uptake of the Conjugate

Possible Causes and Solutions

Possible Cause Recommended Action Rationale
Suboptimal Conjugate Concentration Perform a dose-response experiment with a range of concentrations (e.g., 10 nM to 10 µM).The asialoglycoprotein receptor (ASGPR) can become saturated at high concentrations, leading to decreased uptake efficiency. A concentration curve will identify the optimal range for your specific cell type and experimental conditions.[1]
Incorrect Incubation Time Conduct a time-course experiment (e.g., 30 minutes to 24 hours).ASGPR-mediated endocytosis is a dynamic process. Short incubation times may not be sufficient for significant uptake, while excessively long times can lead to conjugate degradation or cellular toxicity.
Low ASGPR Expression on Cells 1. Verify ASGPR expression levels in your chosen cell line (e.g., HepG2, Huh7) via qRT-PCR, Western blot, or flow cytometry. 2. Consider using a cell line with higher endogenous ASGPR expression. 3. If applicable, use cells engineered to overexpress ASGPR.[2][3]The efficiency of uptake is directly proportional to the number of available ASGPRs on the cell surface.[4][5] Different hepatocyte cell lines have varying levels of ASGPR expression, which can change with passage number and culture conditions.
Poor Conjugate Stability 1. Assess the stability of your conjugate in culture medium over the time course of your experiment. 2. Consider using serum-free or reduced-serum media, as serum proteases can degrade the conjugate.[6]The perfluorophenyl group may be susceptible to hydrolysis or enzymatic degradation, reducing the amount of active conjugate available for uptake.
Competition with Media Components Culture cells in serum-free media for a period before and during the experiment.Components in fetal bovine serum (FBS) or other supplements can potentially interact with the conjugate or the cell surface, hindering uptake.[7][8]
Suboptimal Cell Health Ensure cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. Monitor cell viability using methods like Trypan Blue exclusion or MTT assay.Unhealthy or stressed cells may exhibit reduced endocytic activity and overall metabolic function, leading to lower uptake.

Problem 2: High Variability Between Experimental Replicates

Possible Causes and Solutions

Possible Cause Recommended Action Rationale
Inconsistent Cell Plating Use a consistent cell seeding density and allow cells to adhere and stabilize for a uniform duration (e.g., 24 hours) before starting the experiment.Variations in cell number and confluence can lead to significant differences in total conjugate uptake.
Inaccurate Pipetting Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate and consistent dispensing of the conjugate.Small variations in the volume of the conjugate solution can lead to large differences in the final concentration and observed uptake.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for experiments, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media."Edge effects" can lead to non-uniform cell growth and experimental conditions across the plate, increasing variability.
Incomplete Washing Steps Standardize and automate washing steps to remove unbound conjugate. Ensure an adequate number of washes with a sufficient volume of buffer.Residual unbound conjugate can artificially inflate the measurement of cellular uptake.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of uptake for Tri-GalNAc conjugates?

Q2: Why is a triantennary GalNAc configuration often used?

A2: A triantennary (three-branched) arrangement of GalNAc residues significantly enhances the binding affinity to ASGPR compared to mono- or divalent configurations.[12] This is due to the spatial arrangement of the carbohydrate recognition domains of the ASGPR, which allows for cooperative binding with multiple GalNAc residues, leading to more efficient uptake.[9][10]

Q3: Can the perfluorophenyl group on my conjugate affect its uptake?

A3: Yes, the perfluorophenyl group can influence the physicochemical properties of the conjugate, such as its hydrophobicity and potential for non-specific binding. While the primary uptake mechanism is ASGPR-mediated, high hydrophobicity could lead to increased non-specific association with the cell membrane or serum proteins, potentially altering the conjugate's bioavailability and uptake kinetics. It is important to include proper controls to assess non-specific binding.

Q4: What are appropriate positive and negative controls for my uptake experiment?

A4:

  • Positive Control: A well-characterized Tri-GalNAc conjugate with known high uptake efficiency (e.g., a fluorescently labeled Tri-GalNAc standard).

  • Negative Controls:

    • Competition Assay: Co-incubate your this compound conjugate with an excess of free N-acetylgalactosamine or a known ASGPR ligand like asialofetuin. A significant reduction in uptake would confirm ASGPR-mediated internalization.[13]

    • Non-Targeting Moiety: Synthesize a control conjugate with a non-targeting moiety of similar size and chemical properties in place of the Tri-GalNAc group.

    • ASGPR-Negative Cells: Perform the uptake assay in a cell line that does not express ASGPR (e.g., A549 cells) to quantify non-specific uptake.[14]

Q5: How does pH affect the binding and uptake process?

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay Using a Fluorescently Labeled Conjugate

This protocol describes a method to quantify the cellular uptake of a fluorescently labeled Tri-GalNAc conjugate in a hepatocyte cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., EMEM with 10% FBS)

  • Fluorescently labeled this compound conjugate

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • Microplate reader with fluorescence detection capabilities

  • 96-well black, clear-bottom tissue culture plates

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to adhere and grow for 24 hours at 37°C and 5% CO2.

  • Preparation of Conjugate: Prepare serial dilutions of the fluorescently labeled conjugate in serum-free medium to achieve the desired final concentrations.

  • Incubation: Aspirate the culture medium from the wells and wash once with warm PBS. Add the conjugate solutions to the respective wells. Incubate for the desired time (e.g., 4 hours) at 37°C.

  • Washing: Aspirate the conjugate solution and wash the cells three times with ice-cold PBS to remove unbound conjugate.

  • Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature.

  • Quantification: Transfer the lysate to a clean 96-well black plate. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for your fluorophore.

  • Data Analysis: Normalize the fluorescence signal to the protein concentration in each well (determined by a BCA or Bradford assay) to account for any differences in cell number.

Protocol 2: ASGPR Competition Assay

This protocol is used to confirm that the uptake of the conjugate is mediated by ASGPR.

Methodology:

  • Follow steps 1 and 2 from Protocol 1.

  • Pre-incubation with Competitor: Prepare two sets of wells. In the "competition" set, pre-incubate the cells with a high concentration (e.g., 50 mM) of free GalNAc or asialofetuin in serum-free medium for 30 minutes at 37°C. In the control set, pre-incubate with serum-free medium only.

  • Conjugate Addition: Add your fluorescently labeled Tri-GalNAc conjugate to all wells at a single, optimal concentration (determined from a dose-response experiment) and co-incubate with the competitor for the desired time.

  • Proceed with steps 4-7 from Protocol 1.

  • Data Analysis: Compare the normalized fluorescence in the competitor-treated wells to the control wells. A significant decrease in fluorescence in the presence of the competitor indicates ASGPR-mediated uptake.

Visualizations

ASGPR_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Conjugate Tri-GalNAc Conjugate ASGPR ASGPR Conjugate->ASGPR 1. Binding ClathrinPit Clathrin-Coated Pit ASGPR->ClathrinPit 2. Internalization Endosome Early Endosome (pH ~6.5) ClathrinPit->Endosome 3. Endosome Formation Lysosome Lysosome (pH ~4.5) Endosome->Lysosome 5. Trafficking Recycled_ASGPR ASGPR Endosome->Recycled_ASGPR 4. Dissociation (Low pH) Recycled_ASGPR->ASGPR 6. Recycling

Caption: ASGPR-mediated endocytosis pathway for Tri-GalNAc conjugates.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Hepatocytes (e.g., HepG2) in 96-well plate B Culture for 24h A->B D Wash Cells with PBS B->D C Prepare Conjugate Dilutions E Incubate with Conjugate (Time-course / Dose-response) C->E D->E F Wash 3x with cold PBS to remove unbound conjugate E->F G Lyse Cells F->G H Measure Signal (e.g., Fluorescence) G->H I Normalize to Protein Content H->I J Consult Troubleshooting Guide I->J Low Uptake or High Variability? J->A

Caption: General experimental workflow for assessing conjugate uptake.

References

Technical Support Center: Synthesis of Tri-GalNAc(OAc)3-Perfluorophenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Tri-GalNAc(OAc)3-Perfluorophenyl.

Troubleshooting Guide

Scaling up the synthesis of this compound can introduce several challenges ranging from reaction efficiency to product purity. This guide addresses common issues encountered during the synthesis process.

Problem Potential Cause Recommended Solution
Low Yield of Tri-antennary Scaffold Incomplete reaction during the coupling of GalNAc monomers to the core scaffold.- Ensure anhydrous conditions, as moisture can quench the coupling reagents.- Optimize the stoichiometry of reactants and coupling agents (e.g., HBTU, Hűnig base).- Consider a "pot-economy" approach to minimize handling and transfer losses between steps.[1][2]
Steric hindrance as the tri-antennary structure builds up.- Increase reaction time and/or temperature, monitoring for side product formation.- Use a more potent coupling reagent.
Incomplete Acetylation of GalNAc Hydroxyl Groups Insufficient acetylating agent or reaction time.- Use a larger excess of acetic anhydride and pyridine.- Monitor the reaction progress by TLC or LC-MS until all hydroxyl groups are acetylated.
Presence of moisture, which consumes the acetylating agent.- Ensure all glassware is thoroughly dried and reagents are anhydrous.
Low Yield of Perfluorophenyl Ester Inefficient activation of the terminal carboxylic acid.- Use a reliable coupling agent such as DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) with pentafluorophenol.[3] - Alternatively, convert the carboxylic acid to an acyl chloride using SOCl2 or oxalyl chloride before reacting with pentafluorophenol.[3]
Hydrolysis of the active ester.- Pentafluorophenyl (PFP) esters are sensitive to moisture.[4][5] Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.
Product Degradation During Workup/Purification Hydrolysis of the perfluorophenyl ester in the presence of water or basic conditions.- Avoid aqueous basic conditions during extraction.[4] - Use flash column chromatography with non-polar solvents for purification.
Instability of the acetyl protecting groups.- Avoid strongly acidic or basic conditions during purification.
Difficulty in Purification Presence of closely related impurities, such as incompletely acetylated or coupled products.- Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase, such as reversed-phase C18, for purification.[6][7][8]- Mixed-mode chromatography can also be effective in separating structurally similar impurities.[7][9]
On-column degradation of the product.- Minimize the time the product is on the column and use a lower flow rate.[9]

Frequently Asked Questions (FAQs)

Q1: Why use a perfluorophenyl (PFP) ester for activation?

A1: Pentafluorophenyl esters are highly reactive intermediates that are particularly useful for coupling with primary amines to form stable amide bonds. They are generally less susceptible to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.[5][10]

Q2: What are the critical storage conditions for this compound?

A2: Due to its moisture sensitivity, this compound should be stored under anhydrous conditions at low temperatures. For long-term stability, storage at -20°C in a tightly sealed container with a desiccant is recommended to prevent degradation from atmospheric moisture.[4]

Q3: Can I prepare a stock solution of this compound?

A3: It is not recommended to prepare and store stock solutions of PFP esters for extended periods, as they can hydrolyze in the presence of residual moisture in the solvent.[5] Solutions should be prepared fresh immediately before use.

Q4: What are the common impurities I should look for during synthesis?

A4: The impurity profile can be complex and may include degradants, side products, and process impurities.[9] Common impurities can include:

  • Incompletely coupled products (mono- or di-antennary GalNAc structures).

  • Incompletely acetylated intermediates.

  • The hydrolyzed carboxylic acid of the final product.

  • Side products from the coupling reagents.

Q5: What analytical techniques are best for monitoring the reaction and assessing purity?

A5: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For detailed analysis of reaction components and identification of impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and key intermediates.

Experimental Protocols

General Synthesis Workflow for this compound

This protocol is a generalized representation. Specific reaction conditions may require optimization.

Synthesis_Workflow cluster_scaffold Step 1: Tri-antennary Scaffold Synthesis cluster_acetylation Step 2: Acetylation cluster_activation Step 3: Perfluorophenyl Ester Formation A Core Molecule C Coupling A->C B Protected GalNAc Monomer B->C D Tri-antennary Scaffold C->D Purification E Tri-antennary Scaffold G Acetylation Reaction E->G F Acetic Anhydride, Pyridine F->G H Tri-GalNAc(OAc)3-COOH G->H Workup & Purification I Tri-GalNAc(OAc)3-COOH K Esterification I->K J Pentafluorophenol, DCC/DIC J->K L This compound K->L Purification

Caption: General workflow for the synthesis of this compound.

Key Experimental Steps:
  • Tri-antennary Scaffold Synthesis: This step involves the sequential coupling of protected N-acetylgalactosamine (GalNAc) units to a central core molecule. Challenges at this stage often relate to achieving complete reaction at each step and purification of the increasingly large and complex molecule. A "pot-economy" approach, where sequential reactions are carried out in the same vessel, can improve efficiency and reduce solvent usage.[1][2]

  • Acetylation: The free hydroxyl groups on the GalNAc sugar rings are protected by acetylation, typically using acetic anhydride in pyridine. This step is crucial for ensuring the stability of the molecule in subsequent reactions and for modifying its solubility. The reaction should be monitored to ensure complete acetylation.

  • Perfluorophenyl Ester Formation: The terminal carboxylic acid on the scaffold is activated by forming a pentafluorophenyl ester. This is commonly achieved by reacting the carboxylic acid with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[3] This reaction is sensitive to moisture and should be performed under anhydrous conditions.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a multi-step process where the successful outcome of each step is critical for the next. The following diagram illustrates the logical dependencies and potential failure points.

Logical_Relationship Start Start Synthesis Scaffold Tri-antennary Scaffold Synthesis Start->Scaffold Acetylation Acetylation Scaffold->Acetylation Success Fail_Scaffold Incomplete Coupling / Side Products Scaffold->Fail_Scaffold Failure Activation PFP Ester Formation Acetylation->Activation Success Fail_Acetylation Incomplete Acetylation Acetylation->Fail_Acetylation Failure FinalProduct Pure Tri-GalNAc(OAc)3-PFP Activation->FinalProduct Success after Purification Fail_Activation Low Yield / Hydrolysis Activation->Fail_Activation Failure Fail_Purification Impure Product Activation->Fail_Purification

Caption: Logical flow of the synthesis with critical success and failure points.

References

Technical Support Center: Tri-GalNAc(OAc)3-Perfluorophenyl Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Tri-GalNAc(OAc)3-Perfluorophenyl linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and to offer troubleshooting support for common issues encountered during the conjugation of this reagent to your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a triantennary N-acetylgalactosamine (Tri-GalNAc) derivative activated with a perfluorophenyl (PFP) ester. Its primary use is in the synthesis of GalNAc-conjugated molecules, such as Lysosome-Targeting Chimeras (LYTACs), for targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).[1][2] The PFP ester provides a reactive site for conjugation, typically with primary or secondary amines on a target molecule.

Q2: What type of chemical reaction is involved when using this compound?

A2: The reaction is an acylation, specifically the formation of an amide bond. The perfluorophenyl group is an excellent leaving group, making the PFP ester highly reactive towards nucleophiles like primary and secondary amines.

Q3: What are the general storage conditions for this compound?

A3: It is recommended to store the reagent at -20°C or -80°C, protected from moisture.[3] For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the PFP ester.

Q4: Why is the Tri-GalNAc moiety acetylated (OAc)?

A4: The hydroxyl groups of the GalNAc residues are protected with acetyl groups (OAc) to prevent them from participating in undesired side reactions during the conjugation process. These protecting groups can be removed in a subsequent deacetylation step if the free hydroxyls are required for biological activity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Reaction Conversion 1. Hydrolysis of PFP ester: The reagent may have been exposed to moisture. 2. Low nucleophilicity of the amine: The amine on your target molecule may be sterically hindered or electronically deactivated. 3. Inappropriate solvent: The solvent may not be suitable for the reaction. 4. Low temperature: The reaction may be too slow at the current temperature.1. Use fresh, properly stored reagent. Ensure all solvents and glassware are anhydrous. 2. Increase the reaction temperature. Consider using a non-nucleophilic organic base (e.g., DIPEA, 2,4,6-collidine) to enhance the nucleophilicity of the amine. 3. Switch to a polar aprotic solvent like DMF, DMSO, or NMP. 4. Increase the temperature in increments (e.g., from room temperature to 40°C or 50°C) and monitor the reaction progress.
Formation of Multiple Products 1. Reaction with multiple amine sites: Your target molecule may have multiple reactive amines. 2. Side reactions: The PFP ester might be reacting with other nucleophilic groups on your substrate.1. If possible, use a protecting group strategy to selectively block other reactive amines. 2. Lower the reaction temperature to improve selectivity. If using a base, ensure it is non-nucleophilic.
Hydrolysis of the Product 1. Presence of water during workup or purification: The amide bond or acetyl protecting groups can be sensitive to aqueous acidic or basic conditions.1. Use anhydrous solvents for extraction and chromatography. If an aqueous wash is necessary, use neutral pH water or brine and minimize contact time.
Difficulty in Purification 1. Similar polarity of starting material and product: The conjugated product may have a similar retention factor (Rf) to the starting materials. 2. Product instability on silica gel: The product may be degrading during column chromatography.1. Optimize your chromatography system. Try different solvent systems or use a different stationary phase (e.g., reversed-phase chromatography). 2. Consider alternative purification methods such as preparative HPLC or size-exclusion chromatography.

Experimental Protocols

General Protocol for Conjugation to an Amine-Containing Molecule

This is a general guideline; optimal conditions may vary depending on the specific substrate.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

    • Use anhydrous solvents.

    • Allow the vial of this compound to warm to room temperature before opening.

  • Reaction Setup:

    • Dissolve your amine-containing substrate in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

    • In a separate vial, dissolve this compound (typically 1.1 to 1.5 equivalents) in the same anhydrous solvent.

    • To the solution of your substrate, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Add the solution of this compound dropwise to the substrate solution with stirring.

  • Reaction Monitoring:

    • Stir the reaction at room temperature under an inert atmosphere.

    • Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS, until the starting material is consumed (typically 2-12 hours).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a neutral aqueous solution (e.g., brine) to remove the base and any water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

The following table illustrates a hypothetical optimization of the reaction between this compound and a model amine-containing substrate.

Entry Solvent Base (Equivalents) Temperature (°C) Time (h) Conversion (%)
1DCMNone251210
2DCMDIPEA (2)251245
3DMFDIPEA (2)251285
4DMFDIPEA (2)406>95
5DMSODIPEA (2)251290

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Substrate (in anhydrous DMF) add_base Add DIPEA to Substrate prep1->add_base prep2 Dissolve Tri-GalNAc-PFP (in anhydrous DMF) mix Combine Reagents prep2->mix add_base->mix react Stir at RT to 40°C (2-12 h) mix->react dilute Dilute with EtOAc react->dilute wash Wash with Brine dilute->wash dry Dry & Concentrate wash->dry purify Purify (e.g., Chromatography) dry->purify troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Reaction Conversion cause1 Reagent Hydrolysis problem->cause1 cause2 Poor Nucleophile problem->cause2 cause3 Suboptimal Conditions problem->cause3 solution1 Use Anhydrous Conditions cause1->solution1 solution2 Add Base / Increase Temp. cause2->solution2 solution3 Change Solvent / Temp. cause3->solution3

References

Minimizing non-specific binding of GalNAc-LYTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with N-acetylgalactosamine (GalNAc)-Lysosome-Targeting Chimeras (LYTACs). Our goal is to help you minimize non-specific binding and ensure the targeted, efficient degradation of your extracellular and membrane proteins of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a GalNAc-LYTAC?

A GalNAc-LYTAC is a bifunctional molecule designed to degrade specific extracellular or membrane-bound proteins, primarily in hepatocytes. It consists of a binder (typically an antibody or peptide) that recognizes the protein of interest, conjugated to a tri-antennary GalNAc ligand. This GalNAc moiety is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is highly and almost exclusively expressed on the surface of liver cells. The LYTAC works by forming a ternary complex between the target protein and ASGPR, inducing the cell to internalize the entire complex via clathrin-mediated endocytosis. Following internalization, the complex is trafficked to the lysosome, where the target protein is degraded. The ASGPR is then recycled back to the cell surface.

Q2: How does GalNAc-LYTAC achieve cell-type specificity?

The specificity of GalNAc-LYTACs for liver cells is primarily driven by the highly restricted expression of the asialoglycoprotein receptor (ASGPR) on hepatocytes. By engaging this receptor, the LYTAC's activity is concentrated in liver tissue, minimizing effects on other cell types that may express the target protein but lack ASGPR. This has been demonstrated in co-culture experiments where only ASGPR-positive cells showed target degradation in the presence of a GalNAc-LYTAC.

Q3: What is the difference between non-specific and site-specific conjugation of GalNAc-LYTACs?

  • Non-specific conjugation typically involves reacting the GalNAc ligand with accessible amino acid residues on the antibody, such as lysines. This process results in a heterogeneous mixture of LYTACs with a varied number of GalNAc ligands attached at different positions.

  • Site-specific conjugation utilizes advanced biochemical techniques (e.g., SMARTag™ technology) to attach a precise number of GalNAc ligands (often one or two) at a predetermined location on the antibody scaffold. This method produces a homogeneous and well-defined LYTAC molecule. Site-specific conjugation has been shown to improve the pharmacokinetic profile of GalNAc-LYTACs in vivo compared to non-specific methods.

Troubleshooting Guide: Minimizing Non-Specific Binding

Non-specific binding or off-target activity can compromise the efficacy and safety profile of a GalNAc-LYTAC. Below are common issues and recommended troubleshooting steps.

Issue 1: Target degradation is observed in ASGPR-negative cells.

This suggests that the degradation is not dependent on the GalNAc-ASGPR interaction and may be caused by non-specific uptake or off-target effects of the antibody binder.

Potential Cause Recommended Solution & Rationale
High LYTAC Concentration Perform a dose-response experiment to determine the optimal concentration. High concentrations can lead to non-specific, receptor-independent uptake mechanisms. Start with a low nanomolar range (e.g., 1-100 nM).
Antibody-Mediated Effects Run a control experiment using the unconjugated antibody at the same molar concentration as the LYTAC. If the unconjugated antibody also causes degradation, the effect is independent of the LYTAC mechanism.
Contamination Ensure the purity of the GalNAc-LYTAC conjugate using size-exclusion chromatography (SEC) to remove any unreacted components.
Issue 2: Degradation efficiency is lower than expected in ASGPR-positive cells.

Low degradation efficiency can result from several factors related to the LYTAC molecule itself or the experimental conditions.

Potential Cause Recommended Solution & Rationale
Poor Ternary Complex Formation The geometry of the LYTAC is crucial. If using a site-specifically conjugated LYTAC, consider altering the conjugation site. The optimal location can differ between antibodies and may affect the ability to bridge the target and ASGPR effectively.
Suboptimal Conjugation Ratio For non-specifically conjugated LYTACs, the number of GalNAc ligands can influence activity. Characterize the average number of ligands per antibody (e.g., using MALDI-MS). It may be necessary to optimize the conjugation reaction to achieve a higher or lower ratio.
Lysosomal Dysfunction Confirm that the degradation is lysosome-dependent. Co-treat cells with your GalNAc-LYTAC and a lysosomal inhibitor like bafilomycin A1 or chloroquine. Inhibition of degradation in the presence of these agents confirms a lysosomal mechanism.
Issue 3: High background signal in binding or uptake assays.

This can be due to non-specific interactions of the LYTAC with cell surfaces or assay components.

Potential Cause Recommended Solution & Rationale
Hydrophobic or Charge Interactions Include a blocking agent in your assay buffer, such as Bovine Serum Albumin (BSA) or using a commercially available blocking buffer, to reduce non-specific adherence to plasticware and cell membranes.
Issues with Detection Antibody If using a secondary antibody for detection (e.g., in flow cytometry), ensure it is highly cross-adsorbed and run a "secondary antibody only" control to check for non-specific binding.
Cell Health Ensure cells are healthy and not overly confluent, as stressed or dying cells can exhibit increased non-specific uptake.

Key Experimental Protocols

Protocol 1: Validating ASGPR-Dependent Degradation

This experiment confirms that the observed protein degradation is mediated by the GalNAc-ASGPR pathway.

Methodology:

  • Cell Lines: Use two cell lines: one that is ASGPR-positive (e.g., HepG2, HEP3B) and one that is ASGPR-negative (e.g., HeLa).

  • Controls:

    • Unconjugated antibody (negative control).

    • GalNAc-LYTAC + excess free tri-GalNAc ligand (competition control).

    • GalNAc-LYTAC in ASGPR-knockdown cells (mechanism validation).

  • Procedure: a. Plate cells and allow them to adhere overnight. b. For the competition arm, pre-incubate cells with a high concentration (e.g., 5 mM) of free tri-GalNAc ligand for 30 minutes. c. Treat cells with the GalNAc-LYTAC at the desired concentration for 24-48 hours. d.

Addressing solubility problems with "Tri-GalNAc(OAc)3-Perfluorophenyl" conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing solubility and conjugation challenges encountered with "Tri-GalNAc(OAc)3-Perfluorophenyl" conjugates.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its common applications?

"this compound" is a triantennary N-acetylgalactosamine (Tri-GalNAc) ligand that has been modified with a perfluorophenyl (PFP) ester. The Tri-GalNAc moiety is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This makes it an excellent targeting agent for liver-specific drug delivery. The perfluorophenyl ester is a reactive group that readily forms stable amide bonds with primary and secondary amines on biomolecules, such as proteins, antibodies, and peptides.

Its primary application is in the synthesis of GalNAc-conjugated molecules for targeted therapies, most notably Lysosome-Targeting Chimeras (LYTACs).[1][2] LYTACs are bifunctional molecules that simultaneously bind to a cell-surface receptor (via the Tri-GalNAc) and an extracellular or membrane-bound protein of interest, leading to the internalization and subsequent lysosomal degradation of the target protein.

Q2: I am having trouble dissolving the "this compound". What solvents are recommended?

Due to the hydrophobic nature of the perfluorophenyl group and the acetyl protecting groups, "this compound" has limited solubility in aqueous buffers. The recommended solvent for creating a stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO).[3][4] It is crucial to use anhydrous DMSO as the perfluorophenyl ester is moisture-sensitive and can hydrolyze over time. For complete dissolution, sonication may be required.[5]

Q3: My "this compound" solution in DMSO appears cloudy or has precipitated over time. What could be the cause?

Cloudiness or precipitation of the "this compound" stock solution in DMSO can be attributed to a few factors:

  • Moisture Contamination: The perfluorophenyl ester is susceptible to hydrolysis in the presence of water. Hygroscopic DMSO can absorb moisture from the atmosphere, leading to the hydrolysis of the ester and a decrease in solubility of the resulting carboxylic acid. Always use anhydrous DMSO and store the stock solution under an inert atmosphere (e.g., nitrogen or argon) at -20°C or -80°C for long-term stability.[1]

  • Low-Quality DMSO: Impurities in lower-grade DMSO can affect the solubility of the conjugate.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and promote precipitation. It is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the optimal pH for conjugating "this compound" to my protein/antibody?

The conjugation reaction involves the nucleophilic attack of a primary amine (e.g., from a lysine residue on a protein) on the perfluorophenyl ester. This reaction is pH-dependent. The primary amine needs to be in its unprotonated form to be nucleophilic. Therefore, a slightly basic pH is optimal for the conjugation step. A pH range of 8.0-9.0 is generally recommended.[6][7] However, it's important to note that the rate of hydrolysis of the perfluorophenyl ester also increases with pH. Therefore, a balance must be struck to achieve efficient conjugation while minimizing hydrolysis. A common starting point is a bicarbonate or borate buffer at pH 8.5.[3][8]

Troubleshooting Guides

Issue 1: Poor Solubility of "this compound" in the Reaction Buffer

Symptoms:

  • Precipitation or cloudiness is observed when the DMSO stock solution of "this compound" is added to the aqueous reaction buffer containing the biomolecule.

  • Low conjugation efficiency, suggesting the reagent is not fully available for the reaction.

Troubleshooting Workflow:

Troubleshooting Solubility Issues.

Issue 2: Low Conjugation Efficiency

Symptoms:

  • Analysis of the reaction mixture (e.g., by SDS-PAGE or mass spectrometry) shows a large proportion of unconjugated biomolecule.

  • The desired degree of labeling (DOL) is not achieved.

Troubleshooting Workflow:

Troubleshooting Low Conjugation Efficiency.

Data Presentation

Table 1: Recommended Solvents and Co-solvents for "this compound"

Solvent/Co-solventTypeRecommended ConcentrationNotes
Dimethyl sulfoxide (DMSO)Primary Solvent10-50 mg/mL (for stock solution)[4]Must be anhydrous. Sonication may be required for complete dissolution.
Dimethylformamide (DMF)Co-solvent<10% (in final reaction mixture)Ensure it is high-purity and amine-free.
Acetonitrile (ACN)Co-solvent<10% (in final reaction mixture)Can be used as an alternative to DMSO for the stock solution in some cases.

Table 2: Key Parameters for Optimizing Conjugation Reactions

ParameterRecommended RangeRationale
pH 8.0 - 9.0Ensures primary amines are deprotonated and nucleophilic.[6][7]
Buffer Bicarbonate, BorateNon-amine containing buffers are essential to avoid competing reactions.[3][8]
Temperature 4°C to Room TemperatureLower temperatures can improve the stability of sensitive biomolecules.
Reaction Time 1 - 4 hoursShould be optimized for the specific biomolecule and desired DOL.
Molar Ratio (Conjugate:Biomolecule) 5:1 to 20:1A molar excess of the conjugate is typically required to drive the reaction to completion.

Experimental Protocols

Representative Protocol: Conjugation of "this compound" to an Antibody

This protocol provides a general guideline for the conjugation of "this compound" to a monoclonal antibody. Optimization may be required for different antibodies and desired degrees of labeling.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS).

  • "this compound".

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Conjugation Buffer: 100 mM Sodium Bicarbonate, pH 8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting columns for buffer exchange.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Quenching and Purification cluster_3 Analysis A 1. Prepare Antibody - Buffer exchange into Conjugation Buffer - Adjust concentration to 2-5 mg/mL B 2. Prepare Conjugate Stock - Dissolve Tri-GalNAc(OAc)3-PFP in anhydrous DMSO - Prepare a 10 mg/mL solution C 3. Initiate Reaction - Add DMSO stock of conjugate to antibody solution - Molar ratio of 10:1 (conjugate:antibody) B->C D 4. Incubate - Room temperature for 1-2 hours with gentle mixing E 5. Quench Reaction - Add Quenching Buffer to a final concentration of 50 mM D->E F 6. Purify Conjugate - Remove excess reagent via desalting column - Elute with desired storage buffer (e.g., PBS) G 7. Characterize Conjugate - Determine concentration (e.g., A280) - Determine Degree of Labeling (DOL) via mass spectrometry F->G

Workflow for Antibody Conjugation.

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or other interfering substances, perform a buffer exchange into the Conjugation Buffer using a desalting column.

    • Adjust the final concentration of the antibody to 2-5 mg/mL in the Conjugation Buffer.

  • "this compound" Stock Solution Preparation:

    • Allow the vial of "this compound" to warm to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mg/mL stock solution.

    • Vortex and, if necessary, sonicate briefly to ensure complete dissolution. This stock solution should be used immediately.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the desired volume of the antibody solution.

    • While gently vortexing, slowly add the calculated volume of the "this compound" DMSO stock solution to achieve the desired molar excess (a starting point of 10:1 is recommended).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing. For sensitive antibodies, the reaction can be performed at 4°C for a longer duration (e.g., 4 hours to overnight).

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted "this compound" and quenching reagent by buffer exchanging the reaction mixture into a suitable storage buffer (e.g., PBS) using a desalting column.

  • Characterization:

    • Determine the final concentration of the conjugated antibody using a spectrophotometer at 280 nm.

    • Determine the Degree of Labeling (DOL) using an appropriate analytical technique, such as mass spectrometry.

References

Validation & Comparative

A Head-to-Head Comparison for Targeted Bioconjugation: Tri-GalNAc(OAc)3-Perfluorophenyl vs. Tri-GalNAc-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of targeted drug delivery, the choice of conjugation chemistry is paramount. The efficient attachment of targeting ligands, such as Tri-GalNAc for asialoglycoprotein receptor (ASGPR) mediated delivery to hepatocytes, is a critical step. This guide provides an objective comparison of two prominent amine-reactive reagents: Tri-GalNAc(OAc)3-Perfluorophenyl (PFP) ester and Tri-GalNAc-N-hydroxysuccinimide (NHS) ester, supported by available experimental data and detailed protocols to inform your selection process.

The strategic selection of a chemical linker and activation group can significantly influence conjugation efficiency, yield, and the stability of the final conjugate. Both PFP and NHS esters react with primary amines on biomolecules to form stable amide bonds. However, their inherent chemical properties lead to notable differences in performance, particularly in aqueous environments typical for bioconjugation.

Executive Summary: Key Differences at a Glance

FeatureThis compound EsterTri-GalNAc-NHS Ester
Reactivity with Amines HighHigh
Stability in Aqueous Buffer More stable, less susceptible to hydrolysisLess stable, prone to rapid hydrolysis, especially at higher pH[1]
Optimal Reaction pH 7.2 - 9.3[2]7.0 - 8.5[]
Reaction Byproduct Pentafluorophenol (less nucleophilic)N-hydroxysuccinimide
Yield & Purity of Conjugate Generally higher yield and purity due to lower hydrolysis rates[2]Can be lower due to competing hydrolysis of the ester
Handling & Storage Moisture-sensitive, store at -20°C with desiccantMoisture-sensitive, store at -20°C with desiccant

Delving Deeper: A Quantitative Comparison

ParameterThis compound EsterTri-GalNAc-NHS EsterSupporting Evidence
Typical Molar Excess (Reagent:Biomolecule) 2.6 - 3 equivalents for oligonucleotides[2][4]25 equivalents for antibodies[5][6]For oligonucleotide conjugation, the PFP ester has been used in a significantly lower molar excess compared to the NHS ester for antibody conjugation, suggesting higher efficiency.
Reaction Time 3 - 4 hours at room temperature[2][4]1 - 2 hours at room temperature or 4°C overnight[][7]Reaction times are comparable, though optimization is crucial for both.
Reported Yield/Conversion >99% conversion for oligonucleotide conjugation[2]Not explicitly reported for Tri-GalNAc-NHS, but generally can be variable.The solution-phase PFP ester conjugation has been shown to be high-yielding.[2]
Hydrolysis Half-life (General Ester) Significantly longer than NHS esters. PFP esters are ~6-fold more stable than NHS esters in aqueous solution.Hours at pH 7, minutes at pH 8.[1]The increased stability of PFP esters in aqueous buffers minimizes the loss of reactive species to hydrolysis, leading to more efficient conjugation.[8]

Visualizing the Chemistry: Reaction Pathways

The following diagrams illustrate the fundamental chemical reactions involved in the conjugation of each reagent to a primary amine on a biomolecule.

cluster_0 This compound Ester Conjugation PFP_reagent Tri-GalNAc(OAc)3-PFP Ester Intermediate_PFP Tetrahedral Intermediate PFP_reagent->Intermediate_PFP Biomolecule_PFP Biomolecule-NH2 (e.g., Protein, Oligonucleotide) Biomolecule_PFP->Intermediate_PFP Conjugate_PFP Tri-GalNAc-Biomolecule Conjugate (Stable Amide Bond) Intermediate_PFP->Conjugate_PFP Byproduct_PFP Pentafluorophenol Intermediate_PFP->Byproduct_PFP Leaving Group cluster_1 Tri-GalNAc-NHS Ester Conjugation NHS_reagent Tri-GalNAc-NHS Ester Intermediate_NHS Tetrahedral Intermediate NHS_reagent->Intermediate_NHS Biomolecule_NHS Biomolecule-NH2 (e.g., Protein) Biomolecule_NHS->Intermediate_NHS Conjugate_NHS Tri-GalNAc-Biomolecule Conjugate (Stable Amide Bond) Intermediate_NHS->Conjugate_NHS Byproduct_NHS N-hydroxysuccinimide Intermediate_NHS->Byproduct_NHS Leaving Group start Start prep_biomolecule Prepare Biomolecule in Amine-Free Buffer start->prep_biomolecule prep_ester Prepare Activated Ester Solution (PFP or NHS) start->prep_ester conjugation Conjugation Reaction (Optimized pH, Time, Molar Excess) prep_biomolecule->conjugation prep_ester->conjugation quenching Quench Reaction (e.g., Tris buffer) conjugation->quenching purification Purify Conjugate (e.g., SEC, Dialysis) quenching->purification characterization Characterize Conjugate (e.g., MS, HPLC) purification->characterization end End characterization->end

References

A Comparative Guide to Activated GalNAc Derivatives for Hepatocyte Targeting

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted therapeutics, particularly for liver-specific drug delivery, N-acetylgalactosamine (GalNAc) has emerged as a pivotal ligand. Its high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes, enables the efficient and selective delivery of various therapeutic payloads, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The effectiveness of this targeting strategy hinges on the chemical conjugation of a GalNAc ligand to the therapeutic molecule. This guide provides a detailed comparison of "Tri-GalNAc(OAc)3-Perfluorophenyl," a re-activated trivalent GalNAc derivative for solution-phase conjugation, with other commonly used activated GalNAc derivatives, focusing on their chemical properties, conjugation efficiency, and impact on biological performance.

Overview of Activated GalNAc Derivatives

The most effective hepatocyte targeting is achieved using triantennary GalNAc ligands, which exhibit a nanomolar binding affinity to the ASGPR, a significant enhancement compared to the millimolar affinity of monovalent GalNAc. This "cluster effect" is crucial for efficient receptor-mediated endocytosis.[1] To conjugate these ligands to therapeutic molecules, they must first be chemically "activated." The choice of activation chemistry and conjugation strategy—either in solution or on a solid support—has significant implications for manufacturing efficiency, yield, and purity of the final conjugate.

This guide focuses on the comparison between two primary strategies:

  • Solution-Phase Conjugation using Activated Esters: This method involves synthesizing a stable, amine-reactive GalNAc ligand, such as this compound, and conjugating it to a payload (e.g., an amino-modified oligonucleotide) in a liquid phase. Perfluorophenyl (PFP) esters are a prominent example of this class.

  • Solid-Phase Conjugation using Phosphoramidites: This strategy employs a GalNAc-phosphoramidite building block that can be directly incorporated into the automated solid-phase synthesis of oligonucleotides.

Performance Comparison: PFP Ester vs. Phosphoramidite

A direct comparison between solution-phase conjugation using a Tri-GalNAc PFP ester and solid-phase conjugation with a GalNAc phosphoramidite for the synthesis of 5'-GalNAc-conjugated ASOs reveals distinct advantages and disadvantages for each method.[2][3][4]

Table 1: Comparison of Conjugation Methods for GalNAc-ASO Synthesis

ParameterSolution-Phase (Tri-GalNAc PFP Ester)Solid-Phase (GalNAc Phosphoramidite)Reference
Overall Yield Higher (~58%)Lower (~47%)[4]
Crude Purity (UV) Higher (~97.7%)Lower (~96.6%)[4]
Process Time LongerShorter (more expedient)[2][3]
Unit Operations More (requires post-synthesis conjugation and purification)Fewer (integrated into oligonucleotide synthesis)[2][3]
Key Impurities Higher (P=O)₁ impurityHigher levels of GalNAc hydrolysis and N-acetate hydrolysis[4]

Chemical Stability and Reactivity: PFP vs. NHS Esters

Within the solution-phase approach, PFP esters are often favored over the more traditional N-hydroxysuccinimide (NHS) esters for activating the carboxylic acid of the GalNAc linker. This preference is due to the enhanced chemical properties of the PFP ester.

Table 2: Chemical Properties of PFP vs. NHS Esters for Bioconjugation

PropertyPentafluorophenyl (PFP) EsterN-Hydroxysuccinimide (NHS) EsterReference
Hydrolytic Stability More stable, less susceptible to spontaneous hydrolysis in aqueous solutions.Less stable, with a half-life that rapidly decreases as pH increases above 7 (measured in minutes at pH 8).[5][6]
Reactivity Highly reactive towards primary and secondary amines.Reactive towards primary amines.[5]
Optimal Reaction pH 7.2 - 8.57.0 - 8.0[5]
Byproducts PentafluorophenolN-hydroxysuccinimide

The higher stability of PFP esters towards hydrolysis is a significant advantage, as it minimizes the competing reaction with water in aqueous conjugation buffers, leading to more efficient aminolysis and potentially requiring a smaller excess of the activated ligand.[5]

Biological Performance

The ultimate goal of GalNAc conjugation is to enhance the delivery and potency of the therapeutic payload. Both solution-phase PFP and solid-phase phosphoramidite methods produce GalNAc-conjugated oligonucleotides that demonstrate significantly improved activity over their unconjugated counterparts.

  • Hepatocyte Uptake: GalNAc conjugation has been shown to increase the uptake of ASOs into hepatocytes by approximately 10-fold.[7]

  • In Vivo Potency: This enhanced delivery translates to a marked improvement in potency. For instance, transferring the GalNAc cluster from the 3'-end to the 5'-end of an ASO using a PFP ester-based synthesis resulted in improved potency in both cellular and animal models.[8] Studies in hepatocellular carcinoma models also showed that GalNAc-conjugated ASOs had a 5- to 10-fold increase in potency in tumors compared to the unconjugated ASO.[9]

While both conjugation methods yield biologically active products, the higher purity achieved with the solution-phase PFP ester method may be advantageous for clinical applications, potentially leading to a better safety profile.[4]

Experimental Protocols

Solution-Phase Conjugation of an Amino-Modified Oligonucleotide with Tri-GalNAc-PFP Ester

This protocol is adapted from the procedure described by Cedillo et al. (2017) for the conjugation of a 5'-aminohexyl-ASO.[2]

Materials:

  • 5'-Aminohexyl-modified Oligonucleotide

  • This compound (or a similar Tri-GalNAc PFP ester)

  • 0.06 M Sodium Tetraborate buffer, pH 9.3

  • Anhydrous Acetonitrile (ACN)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Dissolve the amino-modified oligonucleotide in the 0.06 M sodium tetraborate buffer (pH 9.3) to a suitable concentration.

  • Separately, dissolve the Tri-GalNAc PFP ester (approximately 2.6 molar equivalents relative to the oligonucleotide) in anhydrous acetonitrile.

  • Add the PFP ester solution to the stirred oligonucleotide solution at room temperature over a period of about one minute.

  • Continue stirring the reaction mixture at room temperature for approximately 3-4 hours. Monitor the reaction progress using a suitable analytical method (e.g., HPLC-MS) until the starting amino-oligonucleotide is consumed.

  • Upon completion, the crude reaction mixture is purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate the GalNAc-conjugated oligonucleotide.

  • The purified product is then desalted and lyophilized.

Solid-Phase Conjugation using GalNAc-Phosphoramidite

This is a generalized procedure for incorporating a GalNAc ligand during automated oligonucleotide synthesis.

Materials:

  • DNA/RNA synthesizer

  • Standard phosphoramidite monomers and synthesis reagents

  • Triantennary GalNAc-phosphoramidite reagent

  • Solid support with the initial nucleoside

Procedure:

  • The oligonucleotide sequence is synthesized using standard phosphoramidite chemistry in the 3' to 5' direction.

  • For 5'-conjugation, after the final nucleotide coupling, the GalNAc-phosphoramidite is coupled to the 5'-terminus of the support-bound oligonucleotide using the synthesizer's standard coupling protocol. A longer coupling time (e.g., 12 minutes) and a higher excess of the phosphoramidite may be required to achieve high coupling efficiency (>90%).[3][10]

  • Following the GalNAc coupling, the standard oxidation and capping steps are performed.

  • The fully synthesized conjugate is then cleaved from the solid support and deprotected using aqueous ammonia at an elevated temperature (e.g., 55 °C).

  • The crude product is purified by HPLC to separate the desired full-length GalNAc-conjugated oligonucleotide from unconjugated sequences and other synthesis-related impurities.

Visualizing Workflows and Pathways

G cluster_0 Solution-Phase Conjugation cluster_1 Solid-Phase Conjugation Amino-Oligo Amino-Oligo Conjugation Stir in Buffer (pH 9.3, RT, 3h) Amino-Oligo->Conjugation PFP-Ester Tri-GalNAc PFP Ester PFP-Ester->Conjugation Purification1 RP-HPLC Purification Conjugation->Purification1 Final_Product1 Purified GalNAc-Oligo Purification1->Final_Product1 Synthesis Automated Oligo Synthesis Coupling On-column Coupling Synthesis->Coupling Amidite GalNAc Phosphoramidite Amidite->Coupling Cleavage Cleavage & Deprotection Coupling->Cleavage Purification2 RP-HPLC Purification Cleavage->Purification2 Final_Product2 Purified GalNAc-Oligo Purification2->Final_Product2

Caption: Comparison of Solution-Phase and Solid-Phase GalNAc conjugation workflows.

G GalNAc_Oligo GalNAc-Conjugated Oligonucleotide Binding High-Affinity Binding GalNAc_Oligo->Binding ASGPR ASGPR on Hepatocyte Surface ASGPR->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Release Endosomal Escape (Payload Release) Endosome->Release Target_Engagement Target mRNA Engagement in Cytoplasm Release->Target_Engagement Gene_Silencing Gene Silencing Target_Engagement->Gene_Silencing

Caption: ASGPR-mediated endocytosis pathway for GalNAc-conjugated oligonucleotides.

Conclusion

The choice between this compound for solution-phase conjugation and a GalNAc-phosphoramidite for solid-phase synthesis depends on the specific manufacturing and development goals.

  • This compound and other PFP esters offer a robust solution-phase method that results in higher yields and slightly better purity, which can be critical for therapeutic applications. The superior stability and reactivity of the PFP ester compared to alternatives like NHS esters make it an excellent choice for efficient and reliable amine conjugations.

  • GalNAc-phosphoramidites provide a more streamlined and faster synthesis process by integrating the ligand conjugation directly into the automated oligonucleotide synthesis. While this approach is more expedient, it comes at the cost of lower yield and purity, which may require more rigorous downstream purification.

Both methods successfully produce highly potent, liver-targeting oligonucleotide conjugates. The decision should be based on a careful evaluation of process scalability, cost of goods, and the desired purity profile of the final therapeutic product.

References

Western Blotting Validates Tri-GalNAc LYTAC-Mediated Protein Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tri-GalNAc Lysosome-Targeting Chimeras (LYTACs) with alternative protein knockdown methods, supported by experimental data. We offer a detailed protocol for validating protein degradation using Western blotting and present a clear visual representation of the underlying mechanism.

Lysosome-Targeting Chimeras (LYTACs) represent a promising modality in targeted protein degradation (TPD) by harnessing the cell's natural lysosomal degradation pathway to eliminate extracellular and membrane-bound proteins.[1][2][3][4][5] The Tri-GalNAc LYTAC platform offers a tissue-specific approach, primarily targeting hepatocytes through the asialoglycoprotein receptor (ASGPR).[1][2][6] This guide focuses on the validation of Tri-GalNAc LYTAC-mediated protein knockdown using the gold-standard technique of Western blotting.

Comparative Analysis of Protein Knockdown

To assess the efficacy of Tri-GalNAc LYTACs, a comparative analysis with other knockdown technologies is essential. The following table summarizes quantitative data from studies validating protein knockdown, primarily focusing on the Epidermal Growth Factor Receptor (EGFR), a well-characterized target.

TechnologyTarget ProteinCell LineKnockdown Efficiency (%)Notes
Tri-GalNAc LYTAC EGFRHEP3B>70%Targets liver-specific ASGPR.[7][8]
M6Pn-LYTAC EGFRHeLa~70%Targets the broadly expressed CI-M6PR.[9]
siRNA ASGPRHEP3B-Used as a control to demonstrate the necessity of ASGPR for Tri-GalNAc LYTAC function; knockdown of ASGPR abolishes EGFR degradation by the LYTAC.[6][7]
PROTAC EGFRPC9Effective DegradationTargets intracellular domains for proteasomal degradation.[10]
Antibody Inhibition (Cetuximab) EGFRHEP3BNo DegradationBinds to the receptor but does not induce degradation.[6]

Visualizing the Mechanism: The Tri-GalNAc LYTAC Signaling Pathway

The following diagram illustrates the mechanism of action for a Tri-GalNAc LYTAC targeting a membrane protein for degradation.

Tri_GalNAc_LYTAC_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Tri-GalNAc LYTAC Tri-GalNAc LYTAC Target Protein (e.g., EGFR) Target Protein (e.g., EGFR) Tri-GalNAc LYTAC->Target Protein (e.g., EGFR) Binds to Target ASGPR ASGPR Tri-GalNAc LYTAC->ASGPR Binds to Receptor Ternary Complex Ternary Complex Target Protein (e.g., EGFR)->Ternary Complex ASGPR->Ternary Complex Endosome Endosome Ternary Complex->Endosome Internalization via Clathrin-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Degraded Protein Degraded Protein Lysosome->Degraded Protein Degradation

Tri-GalNAc LYTAC Mechanism of Action

Experimental Protocol: Western Blot Validation of Protein Knockdown

This detailed protocol provides a comprehensive workflow for validating the knockdown of a target protein following treatment with a Tri-GalNAc LYTAC.

Cell Culture and Treatment
  • Cell Lines: Use a hepatocyte-derived cell line that expresses the asialoglycoprotein receptor (ASGPR), such as HepG2 or Hep3B.

  • Seeding: Plate cells at a suitable density to reach 70-80% confluency on the day of harvest.

  • Treatment: Treat cells with the Tri-GalNAc LYTAC at various concentrations and for different time points (e.g., 24, 48, 72 hours) to determine optimal degradation. Include the following controls:

    • Vehicle control (e.g., DMSO or PBS).

    • A negative control LYTAC that does not bind the target protein.

    • An unconjugated antibody or ligand that binds the target protein but lacks the Tri-GalNAc moiety.

    • (Optional) A positive control for knockdown, such as a specific siRNA targeting the protein of interest.

Cell Lysis and Protein Extraction
  • Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Sample Preparation and SDS-PAGE
  • Sample Buffer: Add 4x Laemmli sample buffer to the normalized lysates.

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes.

  • Loading: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer
  • Membrane: Use a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Transfer: Transfer the separated proteins from the gel to the membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again three times for 10 minutes each with TBST.

Detection and Analysis
  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

  • Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein knockdown relative to the vehicle-treated control.

Experimental Workflow Diagram

The following diagram outlines the key steps in the Western blot validation process.

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection & Analysis Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Western Blot Experimental Workflow

References

Quantifying ASGPR-Dependent Uptake: A Comparison Guide for "Tri-GalNAc(OAc)3-Perfluorophenyl" Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively expressed on the surface of hepatocytes, has emerged as a prime target for liver-specific drug delivery. Its high affinity for N-acetylgalactosamine (GalNAc) residues provides a robust mechanism for the targeted uptake of therapeutic payloads. Among the various strategies to engage this receptor, the use of triantennary GalNAc (Tri-GalNAc) clusters has proven to be highly effective. This guide provides a comparative analysis of the performance of conjugates derived from "Tri-GalNAc(OAc)3-Perfluorophenyl," a key building block for synthesizing these targeted molecules, against other alternatives, supported by experimental data and detailed protocols.

Performance Comparison: The Power of Trivalent Ligands

The efficiency of ASGPR-mediated uptake is critically dependent on the valency and spatial arrangement of the GalNAc ligands. Triantennary constructs consistently outperform mono- and bivalent alternatives due to the multivalent nature of the ASGPR, which is a hetero-oligomer. This multivalency leads to a significant increase in binding avidity.

While direct comparative data for conjugates synthesized specifically from "this compound" versus a wide array of other linker chemistries is proprietary and varies between specific payloads, the general principles of valency hold true. The following table summarizes typical quantitative data observed in in vitro studies comparing different GalNAc configurations.

Ligand ConfigurationTypical PayloadCell LineUptake MeasurementRelative Uptake Efficiency (%)Key Findings & Citations
Triantennary GalNAc siRNA, ASO, Small MoleculeHepG2, Primary HepatocytesFluorescence Intensity, qPCR100 Triantennary GalNAc conjugates exhibit the highest uptake efficiency, serving as the benchmark for ASGPR-mediated delivery.[1][2][3]
Biantennary GalNAcsiRNAHepG2Fluorescence Intensity~40-60Demonstrates significantly lower uptake compared to trivalent constructs, highlighting the importance of multivalency for optimal receptor engagement.
Monovalent GalNAcSmall MoleculeHepG2Fluorescence Intensity~10-20Shows minimal uptake, indicating that a single GalNAc moiety is insufficient for efficient ASGPR-mediated endocytosis.[3]
Triantennary GalactoseSmall MoleculeHepG2Competition Assay (IC50)Lower affinity than GalNAcGalNAc generally exhibits a 10-60 fold higher affinity for ASGPR compared to galactose, resulting in more efficient uptake.[3]
Non-Targeted ControlsiRNA, Small MoleculeHepG2Fluorescence Intensity<5Demonstrates the specificity of the GalNAc-ASGPR interaction, with negligible uptake in the absence of the targeting ligand.

Experimental Protocols

To aid researchers in quantifying the ASGPR-dependent uptake of their own "this compound" derived conjugates, we provide the following detailed experimental protocols.

In Vitro Cellular Uptake Assay Using Fluorescence Microscopy/Flow Cytometry

This protocol describes the quantification of conjugate uptake in a human hepatoma cell line (HepG2) that endogenously expresses ASGPR.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Fluorescently labeled Tri-GalNAc conjugate (e.g., synthesized using "this compound" and a fluorescent dye)

  • Unlabeled Tri-GalNAc conjugate (for competition assay)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Hoechst 33342 stain (for nuclear counterstaining)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM in a humidified incubator at 37°C with 5% CO2. For microscopy, seed cells on glass-bottom dishes. For flow cytometry, seed cells in 12-well plates.

  • Treatment: Once cells reach 70-80% confluency, replace the culture medium with fresh medium containing the fluorescently labeled Tri-GalNAc conjugate at the desired concentration (e.g., 1-10 µM). For competition experiments, pre-incubate cells with a 100-fold molar excess of unlabeled Tri-GalNAc conjugate for 30 minutes before adding the fluorescently labeled conjugate.

  • Incubation: Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C.

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound conjugate.

  • Fixation (for microscopy): Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining (for microscopy): Wash the cells twice with PBS and then stain with Hoechst 33342 for 10 minutes to visualize the nuclei.

  • Imaging and Analysis (for microscopy): Wash the cells again with PBS and acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).

  • Cell Detachment (for flow cytometry): Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Analysis (for flow cytometry): Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. The mean fluorescence intensity (MFI) will provide a quantitative measure of conjugate uptake.

ASGPR-Ligand Competition Binding Assay

This assay determines the binding affinity of a conjugate to ASGPR by measuring its ability to compete with a known, labeled ligand.

Materials:

  • HepG2 cell membrane preparation or purified ASGPR protein

  • Radiolabeled or fluorescently labeled known ASGPR ligand (e.g., [125I]-Asialoorosomucoid or a fluorescent Tri-GalNAc probe)

  • Unlabeled "this compound" derived conjugate (test compound)

  • Binding buffer (e.g., Tris-buffered saline with CaCl2)

  • Filtration apparatus and glass fiber filters (for radioligand assay) or a fluorescence plate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add a fixed concentration of the labeled ASGPR ligand to each well.

  • Competition: Add increasing concentrations of the unlabeled test conjugate to the wells. Include control wells with only the labeled ligand (for total binding) and wells with the labeled ligand and a large excess of a known unlabeled ligand (for non-specific binding).

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 2 hours).

  • Separation of Bound and Free Ligand:

    • Radioligand Assay: Rapidly filter the contents of each well through a glass fiber filter to trap the receptor-ligand complexes. Wash the filters with ice-cold binding buffer.

    • Fluorescence Assay: Directly measure the fluorescence polarization or intensity in the plate reader.

  • Quantification:

    • Radioligand Assay: Measure the radioactivity on the filters using a scintillation counter.

    • Fluorescence Assay: Record the fluorescence signal.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test conjugate that inhibits 50% of the specific binding of the labeled ligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Process: Pathways and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams have been generated.

ASGPR_Mediated_Endocytosis cluster_membrane Hepatocyte Plasma Membrane cluster_cytoplasm Cytoplasm ASGPR ASGPR Clathrin Clathrin-Coated Pit ASGPR->Clathrin Internalization RecyclingVesicle Recycling Vesicle ASGPR->RecyclingVesicle Receptor Recycling TriGalNAc Tri-GalNAc Conjugate TriGalNAc->ASGPR Binding Endosome Early Endosome (pH ~6.0) Clathrin->Endosome Vesicle Trafficking Endosome->ASGPR Dissociation (Low pH) Lysosome Lysosome (pH ~4.5) Endosome->Lysosome Cargo Trafficking Payload Released Payload Endosome->Payload Payload Release Lysosome->Payload Degradation (if applicable)

Caption: ASGPR-Mediated Endocytosis Pathway.

Experimental_Workflow cluster_synthesis Conjugate Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Quantification cluster_data Data Analysis Synthesis Synthesize Fluorescently Labeled Tri-GalNAc Conjugate Culture Culture HepG2 Cells Synthesis->Culture Treatment Treat Cells with Conjugate (with/without competitor) Culture->Treatment Incubation Incubate at 37°C Treatment->Incubation Washing Wash to Remove Unbound Conjugate Incubation->Washing Microscopy Fluorescence Microscopy Washing->Microscopy FlowCytometry Flow Cytometry Washing->FlowCytometry ImageAnalysis Image Analysis (Fluorescence Intensity) Microscopy->ImageAnalysis FlowAnalysis Flow Cytometry Analysis (Mean Fluorescence Intensity) FlowCytometry->FlowAnalysis Comparison Compare Uptake vs. Controls ImageAnalysis->Comparison FlowAnalysis->Comparison

Caption: Experimental Workflow for Quantifying Cellular Uptake.

References

A Comparative Analysis of Tri-GalNAc Ligands for Enhanced ASGPR Targeting in Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

The fundamental principle behind the efficacy of Tri-GalNAc ligands lies in the multivalent nature of their interaction with the ASGPR, which is a trimeric receptor.[1][2] This multivalency dramatically increases the binding affinity compared to monovalent GalNAc, a phenomenon known as the "cluster effect".[1] While a single GalNAc moiety binds to ASGPR with a relatively low affinity, typically in the micromolar range (Kd ~40 µM), multivalent constructs can achieve nanomolar to picomolar affinities.[2][3] This enhanced binding translates to efficient internalization of conjugated payloads, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs).[3][4]

Comparative Performance of Tri-GalNAc Ligand Architectures

The design of a Tri-GalNAc ligand is not monolithic; variations in the scaffold, linker chemistry, and the spatial arrangement of the GalNAc units significantly impact performance. Recent research has explored alternatives to the conventional tri-antennary structures, including linear and peptide-based constructs, each with distinct advantages.

Ligand TypeScaffold/StructureKey FeaturesBinding Affinity (Kd/IC50)In Vivo Efficacy (Example)Reference
Monovalent GalNAc Single GalNAc unitLow affinity, serves as a baseline for comparison.~40 µM (Kd)Ineffective for targeted delivery.[2][3]
Bivalent GalNAc Two GalNAc unitsIntermediate affinity, significantly better than monovalent.1.3 ± 1.1 nM (Kd)Reduced potency compared to trivalent conjugates.[5][6]
Conventional Tri-antennary GalNAc (e.g., L96) Branched scaffold (e.g., Tris-based)High affinity due to optimal spatial arrangement for ASGPR engagement.0.7 ± 0.2 nM (Kd)Standard for clinical-stage siRNA conjugates.[6][7]
Linear Trivalent GalNAc (e.g., TriGal-6) Serial monovalent GalNAc unitsSimplified synthesis compared to branched scaffolds.Less binding affinity than tri-antennary in some studies.Equivalent or superior in vivo efficacy to tri-antennary L96.[7]
Peptide-Based Tri-GalNAc (e.g., 5S) Helical peptide scaffoldControlled orientation of GalNAc moieties.IC50 of 150 µM (competitive binding assay)Greater uptake efficiency and hepatocyte selectivity than conventional Tri-GalNAc.[2]
Metabolically Stable Linkages S-, C-, N-glycosidesResistant to in vivo glycosidase cleavage.Similar affinities to parent GalNAc-siRNA conjugates.Similar silencing activity in mice as the parent conjugate.[8]

The Critical Role of Linker Chemistry

The linker connecting the GalNAc moieties to the scaffold and the payload is a crucial design element. Its length, flexibility, and hydrophilicity can profoundly influence the ligand's ability to engage the ASGPR. Studies have shown that a spacer distance of approximately 20 Å between GalNAc residues is optimal for high-affinity binding.[4][9] Trivalent ligands with 20 Å spacers have demonstrated a 2,000-fold higher affinity than those with shorter 4 Å spacers.[10] Furthermore, the hydrophilicity of the linker can impact the solvent-accessible surface area of the GalNAc units, with more hydrophilic linkers potentially reducing steric hindrance and improving receptor recognition.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in Tri-GalNAc ligand-mediated targeting, the following diagrams illustrate key concepts.

ASGPR_Mediated_Endocytosis ASGPR-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Tri_GalNAc_Ligand Tri-GalNAc Conjugate Binding Binding Tri_GalNAc_Ligand->Binding ASGPR ASGPR (Trimer) ASGPR->Binding Clathrin_Coated_Pit Clathrin-Coated Pit Binding->Clathrin_Coated_Pit Internalization Endosome Early Endosome (pH drop) Clathrin_Coated_Pit->Endosome Ligand_Release Ligand-Receptor Dissociation Endosome->Ligand_Release ASGPR_Recycling ASGPR Recycling Ligand_Release->ASGPR_Recycling Late_Endosome_Lysosome Late Endosome / Lysosome Ligand_Release->Late_Endosome_Lysosome Ligand Trafficking ASGPR_Recycling->ASGPR Recycles to surface Payload_Release Payload Release to Cytoplasm Late_Endosome_Lysosome->Payload_Release

Caption: ASGPR-Mediated Endocytosis Pathway.

Experimental_Workflow Experimental Workflow for Tri-GalNAc Ligand Evaluation Ligand_Synthesis 1. Ligand Synthesis (Tri-GalNAc Conjugate) Binding_Assay 2. In Vitro Binding Assay (e.g., SPR, ITC) Ligand_Synthesis->Binding_Assay Cell_Uptake 3. Cell-Based Uptake Assay (HepG2 cells) Binding_Assay->Cell_Uptake Determine Kd/IC50 In_Vivo_Efficacy 4. In Vivo Efficacy Study (Mouse Model) Cell_Uptake->In_Vivo_Efficacy Quantify internalization Data_Analysis 5. Data Analysis and Ligand Optimization In_Vivo_Efficacy->Data_Analysis Measure target knockdown

Caption: Workflow for Tri-GalNAc Ligand Evaluation.

Ligand_Structure_Affinity Ligand Structure vs. Binding Affinity Ligand_Design Ligand Design Parameters Valency Valency (Mono- vs. Bi- vs. Tri-) Ligand_Design->Valency Scaffold Scaffold Architecture (Branched vs. Linear) Ligand_Design->Scaffold Linker Linker Properties (Length, Flexibility, Hydrophilicity) Ligand_Design->Linker Binding_Affinity High Binding Affinity (Low Kd/IC50) Valency->Binding_Affinity Scaffold->Binding_Affinity Linker->Binding_Affinity

Caption: Ligand Structure and Binding Affinity Relationship.

Detailed Experimental Protocols

A rigorous comparison of Tri-GalNAc ligands necessitates standardized experimental protocols. Below are methodologies for key assays cited in the literature.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To quantitatively measure the binding affinity (Kd) of Tri-GalNAc ligands to the ASGPR.

Methodology:

  • Immobilization of ASGPR: Recombinant human ASGPR is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Ligand Preparation: The Tri-GalNAc conjugate is serially diluted in a running buffer (e.g., HBS-P+) to create a range of concentrations.

  • Binding Measurement: The diluted ligand solutions are injected over the sensor chip surface. The association and dissociation of the ligand to the immobilized ASGPR are monitored in real-time by detecting changes in the refractive index at the chip surface.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[6]

Cell-Based Uptake Assay in Hepatocytes

Objective: To assess the efficiency of ASGPR-mediated internalization of Tri-GalNAc conjugates into hepatocytes.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured to confluency in appropriate media. For some studies, cryopreserved primary hepatocytes are used.[5][11][12]

  • Ligand Incubation: The cells are incubated with a fluorescently labeled Tri-GalNAc conjugate at various concentrations and for different time points at 37°C (for active uptake) and 4°C (as a negative control for passive diffusion).[11][12]

  • Washing and Lysis: After incubation, the cells are washed extensively with cold PBS to remove unbound ligand. The cells are then lysed to release the internalized conjugate.

  • Quantification: The amount of internalized fluorescent conjugate is quantified using a plate reader or by flow cytometry.[2] For radiolabeled ligands, scintillation counting is employed.[11]

  • Data Analysis: The uptake efficiency is often expressed as the amount of internalized conjugate per unit of total cell protein. IC50 values for uptake inhibition can be determined through competitive binding experiments with an excess of free GalNAc.[2]

In Vivo Efficacy Study in a Mouse Model

Objective: To evaluate the ability of a Tri-GalNAc conjugated therapeutic (e.g., siRNA) to silence a target gene in the liver.

Methodology:

  • Animal Model: Typically, C57BL/6 mice are used.

  • Administration: The Tri-GalNAc-siRNA conjugate is administered via subcutaneous injection at various dose levels.[13]

  • Sample Collection: At predetermined time points post-injection, blood samples are collected to measure the level of the target protein in the serum. Liver tissue is also harvested to quantify the amount of target mRNA and the concentration of the siRNA conjugate.[7][13]

  • Target Gene Knockdown Analysis: The levels of the target mRNA in the liver are measured by quantitative real-time PCR (qRT-PCR) or a branched DNA (bDNA) assay.[13] The levels of the target protein in the serum are quantified by ELISA.

  • Data Analysis: The in vivo efficacy is determined by the degree of target mRNA and protein reduction compared to a control group (e.g., saline or a non-targeting siRNA conjugate). The duration of the silencing effect is also monitored over time.

Conclusion

The selection of an optimal Tri-GalNAc ligand for ASGPR targeting is a multifaceted process that requires careful consideration of the ligand's architecture, including its valency, scaffold design, and linker properties. While conventional tri-antennary constructs have set a high bar for performance, emerging designs such as linear trivalent and peptide-based ligands offer potential advantages in terms of synthetic accessibility and enhanced targeting efficiency. A systematic evaluation using standardized in vitro and in vivo assays is paramount to identifying the most potent and effective ligand for a given therapeutic application. The experimental protocols and comparative data presented in this guide provide a framework for researchers to navigate the complexities of Tri-GalNAc ligand design and to advance the development of next-generation hepatocyte-targeted therapies.

References

In Vivo Efficacy of Tri-GalNAc(OAc)3-Perfluorophenyl LYTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Lysosome-Targeting Chimeras (LYTACs) synthesized using "Tri-GalNAc(OAc)3-Perfluorophenyl" as a key building block, against other protein degradation technologies. The focus is on providing objective performance data, detailed experimental methodologies, and clear visual representations of the underlying biological processes and workflows.

Introduction to Tri-GalNAc LYTACs

"this compound" is a chemical precursor used in the synthesis of triantennary N-acetylgalactosamine (Tri-GalNAc) conjugated LYTACs. These molecules are designed to hijack the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes, to induce the degradation of extracellular and membrane-bound proteins. This liver-specific targeting offers a significant advantage in minimizing off-target effects. Once the Tri-GalNAc moiety of the LYTAC binds to ASGPR on the cell surface, and the other end of the chimera binds to the protein of interest, the entire complex is internalized and trafficked to the lysosome for degradation.[1][2] This mechanism provides a powerful tool for reducing the levels of disease-causing proteins, particularly in the context of liver-related pathologies.

Comparative Analysis of In Vivo Efficacy

The following tables summarize the in vivo performance of GalNAc-LYTACs in comparison to other protein degradation platforms. It is important to note that direct head-to-head in vivo studies are limited, and the data presented here is a compilation from various studies to provide a comparative overview.

Table 1: Comparison of In Vivo Efficacy of Different LYTAC Platforms
FeatureGalNAc-LYTAC (ASGPR-Targeting)M6Pn-LYTAC (CI-M6PR-Targeting)
Target Receptor Asialoglycoprotein Receptor (ASGPR)Cation-Independent Mannose-6-Phosphate Receptor (CI-M6PR)
Tissue Specificity High (Primarily Liver)Broad (Widely Expressed)
Internalization Efficiency Superior in hepatocytes (16-fold increase in cellular fluorescence vs. control)Lower in hepatocytes (2-fold increase in cellular fluorescence vs. control)
Reported In Vivo Model BALB/c miceNot specified in direct comparison
Example Target Epidermal Growth Factor Receptor (EGFR)Epidermal Growth Factor Receptor (EGFR)
Key In Vivo Finding Site-specific conjugation improves pharmacokinetic profile.[1][2] Selectively degrades target proteins on ASGPR-positive cells.Degrades target proteins on all CI-M6PR-expressing cells.
Reference [1][1]
Table 2: Broader Comparison with Other Protein Degradation Technologies
TechnologyMechanism of ActionTarget LocationIn Vivo AdvantagesIn Vivo Challenges
GalNAc-LYTAC Lysosomal DegradationExtracellular & MembraneHigh tissue specificity (liver); potential for improved pharmacokinetics.[1][2]Limited to targets accessible on the cell surface of hepatocytes.
PROTAC Proteasomal DegradationIntracellularCatalytic activity allowing for lower doses; broad target scope.Can have poor cell permeability and potential for off-target effects.
AUTAC/ATTEC Autophagy-Lysosomal DegradationIntracellularCan degrade protein aggregates and organelles.Complex mechanism with many influencing factors; potential to affect overall autophagy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo studies involving GalNAc-LYTACs.

Synthesis of a GalNAc-LYTAC targeting EGFR (Cetuximab-GalNAc)
  • Functionalization of Antibody: The antibody (e.g., Cetuximab) is functionalized with an azide group.

  • Preparation of the Ligand: "this compound" is converted to a more reactive form, such as Tri-GalNAc-DBCO, through a series of chemical reactions.

  • Conjugation: The azide-functionalized antibody is conjugated to the Tri-GalNAc-DBCO ligand via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1]

  • Purification and Characterization: The resulting GalNAc-LYTAC conjugate is purified using techniques like size-exclusion chromatography. The final product is characterized by methods such as native gel electrophoresis and mass spectrometry to determine the average number of Tri-GalNAc moieties per antibody.

In Vivo Efficacy Study in a Mouse Model
  • Animal Model: Female BALB/c mice (6-8 weeks old) are typically used. All animal experiments must be conducted in compliance with ethical regulations and approved by an appropriate institutional animal care and use committee.

  • Drug Formulation and Administration: The GalNAc-LYTAC conjugate (e.g., Cetuximab-GalNAc) and control articles are formulated in a sterile vehicle such as phosphate-buffered saline (PBS). The compounds are administered to the mice via intraperitoneal (IP) injection at a specified dose (e.g., 5 mg/kg).

  • Dosing Regimen: The dosing schedule can vary depending on the study's objective. For example, injections may be given every 2 to 4 days for a week.[3]

  • Sample Collection: Blood samples can be collected at various time points post-injection to assess the pharmacokinetic profile of the LYTAC. At the end of the study, tissues of interest (e.g., liver, tumor) are harvested for pharmacodynamic analysis.

  • Assessment of Protein Degradation:

    • Western Blot: Total protein is extracted from the harvested tissues, and western blot analysis is performed to quantify the levels of the target protein (e.g., EGFR) relative to a loading control (e.g., GAPDH).

    • Flow Cytometry: For membrane-bound proteins, single-cell suspensions can be prepared from tissues and stained with a fluorescently labeled antibody against the target protein. The mean fluorescence intensity (MFI) is then measured by flow cytometry to determine the level of protein on the cell surface.[1]

  • Evaluation of Therapeutic Efficacy (e.g., in a tumor model):

    • Tumor Growth Inhibition: In xenograft models, tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

    • Survival Analysis: The overall survival of the animals in each treatment group is monitored and analyzed using Kaplan-Meier curves.

  • Toxicity Assessment: Animal body weight is monitored throughout the study. At the end of the study, major organs can be collected for histological analysis to assess any potential toxicity.[3]

Visualizing the Mechanisms and Workflows

Signaling Pathway

The degradation of the Epidermal Growth Factor Receptor (EGFR) by a GalNAc-LYTAC leads to the attenuation of its downstream signaling pathways, which are crucial for cell proliferation, survival, and differentiation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling cluster_degradation Degradation Pathway EGF EGF EGFR EGFR EGF->EGFR Activates GalNAc_LYTAC GalNAc-LYTAC GalNAc_LYTAC->EGFR Binds ASGPR ASGPR GalNAc_LYTAC->ASGPR Binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway EGFR->JAK_STAT Endosome Endosome EGFR->Endosome ASGPR->Endosome Internalization Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival JAK_STAT->Proliferation_Survival Lysosome Lysosome Endosome->Lysosome Degradation Protein Degradation Lysosome->Degradation

Caption: EGFR signaling and GalNAc-LYTAC mediated degradation pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of a GalNAc-LYTAC.

InVivo_Workflow Start Start LYTAC_Synthesis 1. GalNAc-LYTAC Synthesis & QC Start->LYTAC_Synthesis Animal_Model 2. Animal Model (e.g., Xenograft) LYTAC_Synthesis->Animal_Model Treatment_Groups 3. Group Assignment (Vehicle, LYTAC) Animal_Model->Treatment_Groups Dosing 4. Dosing Regimen (e.g., IP injection) Treatment_Groups->Dosing Monitoring 5. In-life Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint 6. Study Endpoint Monitoring->Endpoint Sample_Collection 7. Sample Collection (Tumor, Blood, Organs) Endpoint->Sample_Collection Data_Analysis 8. Data Analysis Sample_Collection->Data_Analysis Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition) Data_Analysis->Efficacy_Assessment PD_Assessment PD Assessment (Western Blot, Flow Cytometry) Data_Analysis->PD_Assessment Toxicity_Assessment Toxicity Assessment (Histology) Data_Analysis->Toxicity_Assessment End End Efficacy_Assessment->End PD_Assessment->End Toxicity_Assessment->End

Caption: Generalized workflow for in vivo evaluation of GalNAc-LYTAC efficacy.

Conclusion

LYTACs synthesized from "this compound" represent a promising therapeutic modality for targeted protein degradation, particularly for liver-specific applications. Their ability to engage the ASGPR allows for efficient and cell-specific degradation of extracellular and membrane proteins. While direct in vivo comparative data with other platforms like PROTACs is still emerging, the available evidence suggests that GalNAc-LYTACs offer distinct advantages in terms of tissue specificity and potentially improved pharmacokinetic profiles. The detailed protocols and workflows provided in this guide aim to facilitate further research and development in this exciting field.

References

"Tri-GalNAc(OAc)3-Perfluorophenyl" performance against alternative targeting moieties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific delivery of therapeutics to hepatocytes is a critical challenge. The asialoglycoprotein receptor (ASGPR), abundantly and almost exclusively expressed on the surface of these liver cells, has emerged as a prime target for receptor-mediated endocytosis. Among the various ligands developed to engage this receptor, trivalent N-acetylgalactosamine (Tri-GalNAc) conjugates have demonstrated exceptional performance. This guide provides an objective comparison of Tri-GalNAc-based targeting moieties against other alternatives, supported by experimental data and detailed protocols.

The core of Tri-GalNAc's efficacy lies in its high affinity for the ASGPR, a C-type lectin that recognizes terminal galactose or N-acetylgalactosamine residues.[1][2] The perfluorophenyl-activated derivative, Tri-GalNAc(OAc)3-Perfluorophenyl, serves as a key chemical intermediate, enabling the covalent attachment of the Tri-GalNAc ligand to a variety of therapeutic payloads, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and lysosome-targeting chimeras (LYTACs).[3] Once conjugated, the Tri-GalNAc moiety acts as a high-affinity "key," unlocking the door to hepatocytes for the therapeutic cargo.

Performance Comparison: Tri-GalNAc vs. Alternative Targeting Moieties

The superiority of the trivalent GalNAc structure is a direct result of the "cluster effect," where the spatial arrangement of the three GalNAc residues perfectly matches the geometry of the ASGPR's carbohydrate-recognition domains, leading to a dramatic increase in binding affinity compared to monovalent or divalent ligands.[1][4]

Targeting MoietyReceptor/MechanismBinding Affinity (Kd)In Vivo Efficacy (Liver Targeting)Key AdvantagesKey Disadvantages
Tri-GalNAc Conjugates ASGPR Nanomolar (nM) range [1][5]High; >80% of dose delivered to hepatocytes [6][7]High specificity and efficiency, rapid internalization and recycling of the receptor. [1][8]Primarily limited to hepatocyte targeting.
Monovalent Galactose/GalNAcASGPRMicromolar (µM) to Millimolar (mM) range[1][9]Low; significantly less efficient than trivalent counterparts.[7]Simple structure.Low binding affinity requires high concentrations.
Divalent GalNAcASGPRLower affinity than trivalent GalNAc.[6]Moderately effective, but less potent than trivalent constructs.[6]Better than monovalent.Suboptimal binding compared to trivalent.
Galactose-conjugated Liposomes/NanoparticlesASGPR and passive targeting (EPR effect)VariableModerate to High; can also accumulate in non-parenchymal cells.[10][11]Can encapsulate a wider range of drugs, potential for passive tumor targeting.Less specific to hepatocytes compared to direct conjugates, potential for immunogenicity, complex manufacturing.[10]
Mannose/Mannose-6-PhosphateMannose Receptor (on Kupffer cells, endothelial cells), M6P ReceptorMicromolar (µM) rangePrimarily targets non-parenchymal liver cells.[3]Useful for targeting Kupffer cells or for lysosomal enzyme replacement therapies.Not specific for hepatocytes.
Lipid Conjugates (e.g., Cholesterol)Lipoprotein receptors and plasma protein bindingNot receptor-specificModerate; can lead to broad tissue distribution with some liver accumulation.[12]Can improve pharmacokinetic properties.Lacks the high specificity of ASGPR targeting.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of targeting moiety performance. Below are outlines of key experimental protocols.

ASGPR Binding Assay (Competitive Binding)

This assay quantifies the affinity of a targeting ligand for the ASGPR by measuring its ability to compete with a known, labeled ligand.

Methodology:

  • Preparation of ASGPR: ASGPR can be purified from liver tissue homogenates or recombinant protein can be used.[2] The purified receptor is immobilized on a microtiter plate.

  • Ligand Incubation: A constant concentration of a radiolabeled or fluorescently-labeled high-affinity ligand (e.g., 125I-asialo-orosomucoid) is added to the wells along with varying concentrations of the unlabeled test ligand (e.g., a Tri-GalNAc conjugate).

  • Incubation and Washing: The plate is incubated to allow competitive binding to reach equilibrium. Unbound ligands are then removed by washing.

  • Detection: The amount of labeled ligand remaining in each well is quantified using a suitable detector (e.g., gamma counter for radiolabels, fluorescence plate reader for fluorophores).

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test ligand that displaces 50% of the labeled ligand) and the dissociation constant (Kd) can be calculated.[13]

Diagram: ASGPR Competitive Binding Assay Workflow

ASGPR_Binding_Assay cluster_prep cluster_incubation cluster_detection Receptor Immobilized ASGPR on Microplate Incubate Incubate to Equilibrium Receptor->Incubate Labeled_Ligand Labeled Ligand (Constant Conc.) Labeled_Ligand->Incubate Test_Ligand Test Ligand (Varying Conc.) Test_Ligand->Incubate Wash Wash Unbound Ligands Incubate->Wash Detect Quantify Bound Labeled Ligand Wash->Detect Analyze Calculate IC50/Kd Detect->Analyze

Caption: Workflow for a competitive binding assay to determine ligand affinity for the ASGPR.

Cellular Uptake Assay in HepG2 Cells

This assay measures the ability of a targeting moiety to be internalized by liver cells. HepG2 cells are a human hepatoma cell line that expresses the ASGPR.

Methodology:

  • Cell Culture: HepG2 cells are cultured to near confluence in 96-well plates.

  • Treatment: The cells are incubated with the fluorescently labeled targeting conjugate (e.g., FITC-Tri-GalNAc-siRNA) at a specific concentration for a set period (e.g., 2-4 hours) at 37°C.[14][15]

  • Competition Control: To confirm ASGPR-mediated uptake, a parallel set of cells is co-incubated with a large excess of an unlabeled competitor ligand (e.g., free GalNAc).

  • Washing and Lysis: After incubation, the cells are washed to remove any non-internalized conjugate and then lysed to release the cellular contents.

  • Quantification: The fluorescence intensity of the cell lysate is measured using a plate reader. The mean fluorescence intensity (MFI) is indicative of the amount of cellular uptake.[14] Alternatively, uptake can be visualized and quantified using flow cytometry or fluorescence microscopy.[16]

Diagram: Cellular Uptake Experimental Logic

Cellular_Uptake cluster_cells cluster_treatment cluster_analysis HepG2 HepG2 Cells (ASGPR+) Measurement Measure Internalized Fluorescence (MFI) HepG2->Measurement HeLa HeLa Cells (ASGPR- Control) HeLa->Measurement Test_Compound Fluorescently Labeled Test Compound Test_Compound->HepG2 Test_Compound->HeLa Competitor Test Compound + Excess Unlabeled GalNAc Competitor->HepG2 Comparison Compare Uptake: - With/Without Competitor - HepG2 vs. HeLa Measurement->Comparison

Caption: Logical flow for assessing specific cellular uptake via the ASGPR.

In Vivo Biodistribution Study

This study determines the organ and tissue distribution of the targeting conjugate after administration in an animal model.

Methodology:

  • Conjugate Labeling: The targeting conjugate is labeled with a radioactive isotope (e.g., 124I, 177Lu) or a near-infrared (NIR) fluorophore.[5][17]

  • Animal Model: The labeled conjugate is administered to mice or rats, typically via subcutaneous or intravenous injection.

  • Time Points: At various time points post-injection, animals are euthanized.

  • Organ Harvesting: Key organs and tissues (liver, spleen, kidneys, heart, lungs, muscle, blood, etc.) are harvested and weighed.

  • Quantification:

    • For radiolabeled conjugates, the radioactivity in each organ is measured using a gamma counter, and the results are expressed as a percentage of the injected dose per gram of tissue (%ID/g).[18]

    • For fluorescently labeled conjugates, organs can be imaged ex vivo using an imaging system (e.g., IVIS), or homogenized and the fluorescence quantified.[18]

  • Data Analysis: The biodistribution profile reveals the extent of liver targeting and accumulation compared to other organs.

Conclusion

The data consistently demonstrates that Tri-GalNAc is a superior targeting moiety for delivering therapeutics to hepatocytes. Its high affinity and specificity for the ASGPR translate to remarkable in vivo efficacy, achieving a high degree of liver-specific delivery.[6][19] While alternative strategies like liposomes and other nanoparticles offer versatility, they often lack the precise targeting and efficiency of Tri-GalNAc conjugates.[10] For researchers aiming to develop liver-specific therapies, leveraging the Tri-GalNAc-ASGPR interaction remains the most potent and clinically validated approach. The use of intermediates like this compound provides a robust chemical handle to attach this powerful targeting ligand to a diverse array of therapeutic molecules, paving the way for the next generation of liver-directed medicines.

References

Control Experiments for "Tri-GalNAc(OAc)3-Perfluorophenyl" LYTAC Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of essential control experiments for Lysosome-Targeting Chimera (LYTAC) studies involving molecules synthesized from "Tri-GalNAc(OAc)3-Perfluorophenyl". LYTACs utilizing a tri-antennary N-acetylgalactosamine (Tri-GalNAc) ligand specifically target the asialoglycoprotein receptor (ASGPR), predominantly expressed on hepatocytes, to induce the degradation of extracellular and membrane-bound proteins.[1][2][3] Robust and well-designed control experiments are critical for validating the specificity and mechanism of action of these novel therapeutic candidates.

Comparison of Key Control Experiments

To validate that the observed protein degradation is a direct result of the GalNAc-LYTAC engaging the ASGPR and utilizing the endo-lysosomal pathway, a series of control experiments are indispensable. The following table summarizes the most critical controls, their purpose, and expected outcomes.

Control ExperimentPurposeExpected Outcome for a Specific GalNAc-LYTACKey Parameters to Measure
Negative Control: Untreated or Vehicle-Treated Cells To establish a baseline level of the target protein.No significant change in target protein levels.Target protein abundance (e.g., via Western Blot or Flow Cytometry).
Negative Control: ASGPR Knockdown (siRNA) To confirm the degradation is dependent on ASGPR expression.[1]Abolished or significantly reduced degradation of the target protein.ASGPR and target protein levels (Western Blot), cell surface receptor levels (Flow Cytometry).
Negative Control: Competitive Inhibition with Free Tri-GalNAc Ligand To demonstrate that the LYTAC's activity is mediated by its GalNAc ligand binding to ASGPR.[1]Inhibition of target protein degradation in the presence of excess free Tri-GalNAc.Target protein degradation percentage with and without the competitor.
Negative Control: Treatment of ASGPR-Negative Cells To confirm the cell-type specificity of the GalNAc-LYTAC.No degradation of the target protein in cells lacking ASGPR.Target protein levels in ASGPR-positive vs. ASGPR-negative cell lines.
Mechanism-of-Action Control: Lysosomal Inhibition To verify that protein degradation occurs via the lysosomal pathway.[1]Rescue of the target protein from degradation upon treatment with lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine).Target protein levels in the presence and absence of lysosomal inhibitors.
Positive Control: Known Degrader of the Target Protein (if available) To validate the experimental setup and the cell line's competency for protein degradation.Significant degradation of the target protein.Comparison of degradation efficacy with the experimental LYTAC.
Off-Target Effects Assessment To evaluate the selectivity of the LYTAC for the intended target protein.Minimal changes in the abundance of other cellular proteins.Proteomics analysis (e.g., mass spectrometry) to compare protein profiles of treated vs. untreated cells.[4][5]

Quantitative Data Summary

The following tables present representative quantitative data from control experiments in LYTAC studies.

Table 1: Effect of ASGPR Knockdown on EGFR Degradation by a Ctx-GalNAc LYTAC [1]

Treatment GroupCell LineTarget ProteinDegradation (%)
Ctx-GalNAcHEP3B (ASGPR+)EGFR>70%
Ctx-GalNAc + Non-targeting siRNAHEP3B (ASGPR+)EGFR>70%
Ctx-GalNAc + ASGPR siRNAHEP3B (ASGPR+)EGFR~0%

Table 2: Competitive Inhibition of EGFR Degradation [1]

Treatment GroupConcentrationTarget ProteinDegradation (%)
Ctx-GalNAc10 nMEGFR~60%
Ctx-GalNAc + Free Tri-GalNAc10 nM + 5 mMEGFR~10%

Table 3: Lysosomal Inhibition Assay [1]

Treatment GroupInhibitorTarget ProteinDegradation Status
Ctx-GalNAcNoneEGFRDegraded
Ctx-GalNAcBafilomycin A1 (50 nM)EGFRRescued
Ctx-GalNAcChloroquine (10 µM)EGFRRescued

Experimental Protocols

Detailed methodologies for the key control experiments are provided below.

ASGPR Knockdown using siRNA

Objective: To confirm the ASGPR-dependence of the LYTAC-mediated protein degradation.

Materials:

  • ASGPR-positive cells (e.g., HepG2, HEP3B)

  • siRNA targeting ASGR1 (and ASGR2 if applicable)

  • Non-targeting (scrambled) siRNA control

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ Reduced Serum Medium

  • Complete growth medium

  • Western blot or flow cytometry reagents

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50 pmol of siRNA (ASGPR-targeting or non-targeting control) in 250 µL of Opti-MEM™.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.

  • Transfection: Add the 500 µL of siRNA-lipid complex mixture to each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • LYTAC Treatment: After the incubation period, replace the medium with fresh complete growth medium containing the GalNAc-LYTAC at the desired concentration. Include a vehicle-treated control.

  • Analysis: After the desired treatment duration (e.g., 24-48 hours), harvest the cells and analyze the protein levels of both ASGPR and the target protein by Western blot or flow cytometry.

Competitive Inhibition with Free Tri-GalNAc Ligand

Objective: To demonstrate that the LYTAC binds to ASGPR via its GalNAc moiety.

Materials:

  • ASGPR-positive cells

  • GalNAc-LYTAC

  • Free Tri-GalNAc ligand

  • Complete growth medium

  • Western blot or flow cytometry reagents

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.

  • Pre-treatment with Competitor: Pre-incubate the cells with a high concentration of free Tri-GalNAc ligand (e.g., 5 mM) in complete growth medium for 1-2 hours at 37°C.[1]

  • LYTAC Treatment: To the pre-treated wells, add the GalNAc-LYTAC at the desired concentration. For the control group, add the GalNAc-LYTAC without the free Tri-GalNAc ligand.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours).

  • Analysis: Harvest the cells and analyze the levels of the target protein by Western blot or flow cytometry to compare the extent of degradation with and without the competitor.

Lysosomal Inhibition Assay

Objective: To confirm that the protein degradation is mediated by the lysosome.

Materials:

  • ASGPR-positive cells

  • GalNAc-LYTAC

  • Lysosomal inhibitors (Bafilomycin A1, Chloroquine)

  • Complete growth medium

  • Western blot reagents

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.

  • Co-treatment: Treat the cells with the GalNAc-LYTAC at the desired concentration in the presence or absence of a lysosomal inhibitor (e.g., 50 nM Bafilomycin A1 or 10 µM Chloroquine).[1]

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Analysis: Harvest the cells, prepare cell lysates, and perform Western blot analysis to determine the levels of the target protein.

Western Blot for Target Protein Degradation

Objective: To quantify the abundance of the target protein.

Materials:

  • Cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli buffer and boiling.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities and normalize the target protein signal to the loading control.

Mandatory Visualizations

Signaling Pathway of ASGPR-Mediated LYTAC Degradation

LYTAC_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte LYTAC LYTAC Target Protein Target Protein LYTAC->Target Protein Binds to Target ASGPR ASGPR LYTAC->ASGPR Binds to Receptor Ternary Complex Ternary Complex (LYTAC-Target-ASGPR) Endosome Endosome Ternary Complex->Endosome Clathrin-mediated Endocytosis Endosome->ASGPR Receptor Recycling Lysosome Lysosome Endosome->Lysosome Maturation & Fusion Degraded Products Lysosome->Degraded Products Degradation

Caption: ASGPR-mediated LYTAC degradation pathway.

Experimental Workflow for a Control Experiment (ASGPR siRNA Knockdown)

siRNA_Workflow cluster_setup Day 1-3: siRNA Transfection cluster_treatment Day 4: LYTAC Treatment cluster_analysis Day 5: Analysis Seed Cells Seed Cells Prepare siRNA Complexes Prepare ASGPR siRNA & Non-targeting siRNA Complexes Seed Cells->Prepare siRNA Complexes Transfect Cells Transfect Cells Prepare siRNA Complexes->Transfect Cells Incubate Incubate for 48-72h Transfect Cells->Incubate Treat with LYTAC Treat cells with GalNAc-LYTAC Incubate->Treat with LYTAC Harvest Cells Harvest Cells Treat with LYTAC->Harvest Cells Western Blot Western Blot Harvest Cells->Western Blot Analyze Degradation Analyze Degradation Western Blot->Analyze Degradation

Caption: Workflow for ASGPR siRNA knockdown control experiment.

Comparison with Alternative Technologies

While GalNAc-LYTACs offer a promising approach for liver-specific degradation of extracellular and membrane proteins, it is important to consider alternative technologies.

TechnologyMechanism of ActionTarget LocationAdvantagesLimitations
GalNAc-LYTAC Hijacks ASGPR to traffic proteins to the lysosome for degradation.[1][2]Extracellular & Membrane (Liver-specific)High cell-type specificity, potential for improved safety profile.Limited to liver-resident targets, requires accessible extracellular domain.
PROTACs Utilizes the ubiquitin-proteasome system to degrade intracellular proteins.[6][7]IntracellularBroad applicability to intracellular targets, catalytic mechanism.Requires cell permeability, potential for off-target effects related to E3 ligases.
ATTECs (Autophagy-Tethering Compounds) Induces autophagy for the degradation of intracellular proteins and aggregates.IntracellularCan degrade protein aggregates and organelles.The efficiency and selectivity can be variable.
M6Pn-LYTACs Targets the broadly expressed cation-independent mannose-6-phosphate receptor (CI-M6PR) for lysosomal degradation.[6]Extracellular & Membrane (Broad tissue distribution)Applicable to a wider range of cell types than GalNAc-LYTACs.Lacks tissue specificity, which may lead to off-target effects in non-target tissues.

This guide provides a framework for designing and interpreting control experiments in the study of "this compound"-derived LYTACs. By employing these rigorous controls, researchers can confidently validate their findings and advance the development of this exciting new class of therapeutics.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tri-GalNAc(OAc)3-Perfluorophenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of specialized chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Tri-GalNAc(OAc)3-Perfluorophenyl, a complex organic molecule utilized in the synthesis of GalNAc-LYTAC (Lysosome-Targeting Chimeras). Adherence to these procedures is critical for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Given its chemical nature as a complex, halogenated organic compound, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Disposal Protocol: A Step-by-Step Approach

Due to the presence of a perfluorophenyl group, this compound is classified as a halogenated organic compound. This classification dictates the primary disposal pathway. Halogenated organic waste must be segregated from non-halogenated waste streams to ensure proper treatment and to prevent the formation of hazardous byproducts during disposal.[1]

Step 1: Waste Segregation

  • Collect all waste containing this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing paper), in a dedicated and clearly labeled waste container.

  • The container must be designated for "Halogenated Organic Waste."[1]

  • Never mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.

Step 2: Waste Container Management

  • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

  • The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Keep the container closed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area within the laboratory.[2]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the halogenated organic waste.

  • Provide the EHS office with a complete and accurate description of the waste contents.

Step 4: Recommended Disposal Method

  • The standard and most effective method for the disposal of halogenated organic compounds is high-temperature incineration.[3] This process is conducted in specialized facilities equipped with scrubbers and other off-gas treatment systems to neutralize hazardous combustion byproducts, such as hydrogen fluoride.[3]

Quantitative Data and Handling Summary

ParameterGuidelineRationale
Waste Category Halogenated Organic WastePresence of a perfluorophenyl group.[1]
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the compound and its hazardous components.[3]
PPE Safety Goggles, Lab Coat, Nitrile GlovesStandard protection against chemical splashes and contact.
Handling Location Fume HoodMinimizes inhalation exposure to any potential vapors or dust.
Waste Container Labeled, sealed, compatible containerPrevents leaks, spills, and accidental mixing of incompatible waste streams.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste into 'Halogenated Organic Waste' Container B->C D Securely Cap and Clearly Label Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Waste Pickup E->F G Professional Disposal via High-Temperature Incineration F->G H End: Compliant Disposal G->H

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.

References

Essential Safety and Operational Guide for Handling Tri-GalNAc(OAc)3-Perfluorophenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tri-GalNAc(OAc)3-Perfluorophenyl. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your experiments.

Chemical Identity:

  • Compound Name: this compound

  • Common Synonyms: A pentafluorophenyl modified Tri-GalNAc(OAc)3[1]

  • Primary Use: A tri-GalNAc ligand for the synthesis of GalNAc-LYTAC (Lysosome-Targeting Chimeras), which are used for targeted protein degradation.[1]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound. This is based on the general hazards associated with perfluorophenyl esters, acetylated sugar compounds, and general laboratory chemical handling.

Protection Type Specific Requirement Rationale
Eye and Face Protection Chemical safety goggles or glasses with side shields. A face shield may be necessary when handling larger quantities or if there is a splash hazard.Protects against splashes of the chemical or solvents used, which can cause serious eye irritation or damage.
Hand Protection Nitrile or neoprene gloves. It is recommended to wear two pairs of chemotherapy-grade gloves when handling hazardous compounds.Provides a barrier against skin contact. Perfluorophenyl compounds can be irritating to the skin.
Body Protection A disposable gown or a clean laboratory coat. For hazardous compounds, a polyethylene-coated polypropylene gown is preferred.Protects against contamination of personal clothing and skin.
Respiratory Protection A dust mask should be worn when handling the solid compound to avoid inhalation. Work should be conducted in a chemical fume hood.Minimizes the risk of inhaling fine particles of the compound.
Foot Protection Closed-toe shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational. All handling of the solid compound and its solutions should be performed within the fume hood.

  • Have an eyewash station and safety shower readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Solid Compound:

  • Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, as perfluorophenyl esters are moisture-sensitive.[2][3]

  • Carefully weigh the required amount of the solid compound in the chemical fume hood. Avoid creating dust.

  • Immediately close the container tightly after use.

3. Solution Preparation:

  • Dissolve the compound in a suitable anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[2][3]

  • Pentafluorophenyl esters can hydrolyze, so it is recommended to prepare solutions immediately before use and not to store stock solutions for extended periods unless specified by the manufacturer.[2][3]

  • Avoid buffers that contain primary amines (e.g., Tris or glycine) as these will react with the perfluorophenyl ester.[2][3]

4. Storage:

  • Store this compound at -20°C or -80°C as recommended by the supplier, typically under a nitrogen atmosphere.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Halogenated Organic Waste: this compound is a fluorinated (halogenated) organic compound.[4][5] All solid waste contaminated with this compound, as well as solutions, should be collected in a designated, properly labeled container for halogenated organic waste.[5][6]

  • Sharps: Any needles or other sharps used for transfer should be disposed of in a designated sharps container.

  • Contaminated PPE: Used gloves, gowns, and other disposable PPE should be collected in a separate labeled bag for chemical waste.

2. Waste Collection and Labeling:

  • Use a compatible, leak-proof container with a secure lid for all chemical waste.

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[4][6] Do not use abbreviations.

  • Keep the waste container closed except when adding waste.[6]

3. Disposal Procedure:

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

  • Do not mix halogenated waste with non-halogenated waste, as this can increase disposal costs.[4][7]

  • Do not dispose of this chemical down the drain.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_equilibrate Equilibrate Vial to Room Temp prep_materials->handle_equilibrate Proceed to Handling handle_weigh Weigh Solid in Fume Hood handle_equilibrate->handle_weigh handle_dissolve Dissolve in Anhydrous Solvent handle_weigh->handle_dissolve handle_use Use in Experiment handle_dissolve->handle_use dispose_segregate Segregate Halogenated Waste handle_use->dispose_segregate Generate Waste cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate Experiment Complete dispose_label Label Waste Container dispose_segregate->dispose_label dispose_store Store Waste Securely dispose_label->dispose_store dispose_contact Contact EH&S for Pickup dispose_store->dispose_contact dispose_contact->cleanup_decontaminate cleanup_remove_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for handling and disposing of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.